molecular formula C17H21NO B1242691 Tomoxetine CAS No. 63940-51-2

Tomoxetine

Cat. No.: B1242691
CAS No.: 63940-51-2
M. Wt: 255.35 g/mol
InChI Key: VHGCDTVCOLNTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A propylamine derivative and selective ADRENERGIC UPTAKE INHIBITOR that is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCDTVCOLNTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861048
Record name N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63940-51-2
Record name N-Methyl-γ-(2-methylphenoxy)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63940-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Advanced Process Chemistry: Synthesis and Purification of Atomoxetine (Tomoxetine) Hydrochloride

[1][2][3][4]

Content Type: Technical Whitepaper & Operational Guide Subject: Atomoxetine HCl (formerly this compound) | CAS: 82248-59-7 Target Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Executive Summary & Chemical Identity[5]

Athis compound Hydrochloride (chemically known as (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride) is a selective norepinephrine reuptake inhibitor (NRI).[1] Originally designated as this compound, the nomenclature was updated to avoid confusion with Tamoxifen.

This guide details the transition from legacy, non-stereoselective routes (Koenig method) to modern, scalable asymmetric synthesis. It focuses specifically on the Nucleophilic Aromatic Substitution (


)
Chemical Structure & Properties
ParameterSpecification
IUPAC Name (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride
Molecular Formula

Molecular Weight 291.82 g/mol
Chirality (R)-Enantiomer (Eutomer)
Critical Quality Attribute Polymorph Form A (Thermodynamically stable)

Retrosynthetic Analysis & Route Selection

The synthesis of Athis compound hinges on the construction of the ether linkage between the phenylpropanol backbone and the o-cresol moiety.

Comparative Route Analysis
  • Route A: The Legacy Koenig Method (US Patent 4,314,081)

    • Mechanism:[2][3][4][5][6][7] Mannich reaction

      
       Bromination (NBS) 
      
      
      Ether formation
      
      
      Amination.
    • Drawbacks: Uses corrosive N-bromosuccinimide; requires high-pressure amination (140°C); produces racemic mixtures requiring late-stage resolution (50% theoretical loss).

  • Route B: Asymmetric Reduction + Mitsunobu

    • Mechanism:[2][3][4][5][6][7] Asymmetric reduction of ketone

      
       Mitsunobu coupling (DEAD/PPh3).[4]
      
    • Drawbacks: Generates stoichiometric triphenylphosphine oxide waste; difficult purification.

  • Route C: Asymmetric Reduction +

    
     (Recommended) 
    
    • Mechanism:[2][3][4][5][6][7] Stereoselective reduction of 3-chloro-1-phenylpropan-1-one

      
       Amino-alcohol formation 
      
      
      
      
      with 2-fluorotoluene.
    • Advantages: High atom economy; avoids heavy metal waste; scalable.

Visualization: Retrosynthetic Logic

RetrosynthesisTargetAthis compound HCl(Target)EtherEther Linkage(Strategic Break)Target->EtherHCl Salt FormationInt_Alcohol(S)-3-hydroxy-N-methyl-3-phenylpropylamineEther->Int_AlcoholS_NAr CouplingInt_Fluorotoluene2-FluorotolueneEther->Int_FluorotolueneStart_Ketone3-Chloro-1-phenylpropan-1-oneInt_Alcohol->Start_KetoneAsymmetric Reduction& AminationStart_AmineMethylamineInt_Alcohol->Start_Amine

Figure 1: Retrosynthetic disconnection highlighting the convergent

Detailed Synthesis Protocol: The Pathway

This protocol describes the coupling of (S)-N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene.[4] This approach inverts the stereocenter, requiring an (S)-alcohol precursor to yield the (R)-Athis compound product (if proceeding via activation/displacement) or retains it depending on the specific activation method. Note: The direct

Selected Method: Direct Nucleophilic Aromatic Substitution using Potassium tert-butoxide in DMSO.

Step 1: Reagents & Setup
  • Substrate: (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq)

  • Reagent: 2-Fluorotoluene (1.2 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 eq) or Sodium Hydride (NaH)

  • Solvent: Dimethyl Sulfoxide (DMSO) – Critical for enhancing alkoxide nucleophilicity.

Step 2: Reaction Workflow
  • Alkoxide Formation:

    • Charge DMSO and (R)-amino-alcohol into the reactor under

      
       atmosphere.
      
    • Cool to 15–20°C.

    • Add KOtBu portion-wise (exothermic). Stir for 30 minutes to ensure complete deprotonation.

  • Coupling:

    • Add 2-fluorotoluene slowly to the reaction mass.

    • Heat the mixture to 100–110°C .

    • Causality: High temperature is required to overcome the activation energy of the unactivated aryl fluoride. DMSO stabilizes the transition state.

    • Monitor by HPLC until starting material < 1.0%.

  • Quench & Extraction:

    • Cool to 25°C.

    • Quench with water (slowly).

    • Extract with Toluene or Methyl tert-butyl ether (MTBE).

    • Wash organic layer with water to remove residual DMSO (critical to prevent oiling out later).

Purification & Crystallization (HCl Salt Formation)[4]

The conversion of the free base to the hydrochloride salt is the primary purification step. The target is Polymorph Form A .

Experimental Protocol
ParameterConditionRationale
Solvent A Methanol or IsopropanolSolubilizes the free base.[4]
Solvent B Ethyl Acetate (EtOAc)Anti-solvent to induce controlled nucleation.
Acid Source HCl gas or Acetyl Chloride in MeOHAnhydrous conditions prevent hydrate formation.
Temperature 0–5°C (Final isolation)Maximizes yield and crystallinity.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude Athis compound free base in Ethyl Acetate (6 volumes).

  • Salt Formation: Cool to 10–15°C. Slowly add HCl (dissolved in Methanol or IPA) until pH reaches 2.0–3.0.

    • Self-Validating Check: The solution should become turbid. If oiling occurs, heat to 50°C to redissolve, then cool more slowly.

  • Crystallization: Stir the slurry at 20°C for 1 hour, then cool to 0–5°C for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with chilled Ethyl Acetate/MTBE (1:1).

  • Drying: Vacuum dry at 45–50°C.

Visualization: Process Workflow

ProcessFlowReactantAmino Alcohol+ 2-FluorotolueneReactorReactor (110°C)DMSO/KOtBuReactant->ReactorS_NArWorkupExtraction(Toluene/Water)Reactor->WorkupQuenchCrystallizerCrystallization(EtOAc/HCl)Workup->CrystallizerFree Base SolutionFilterFiltration &DryingCrystallizer->FilterSlurryProductAthis compound HCl(Form A)Filter->ProductIsolation

Figure 2: Operational workflow from coupling to isolation of the API.

Critical Quality Attributes & Impurity Control

To ensure E-E-A-T compliance, one must address the specific impurity profile associated with this synthesis.

Positional Isomers
  • Origin: Impurities in the 2-fluorotoluene reagent (specifically 3-fluorotoluene or 4-fluorotoluene).

  • Result: Formation of meta- or para-tolyloxy isomers.

  • Control: Use GC-grade 2-fluorotoluene (>99.5% purity). These isomers are difficult to remove via crystallization due to structural similarity.

N-Nitroso Athis compound (NDSRI)
  • Origin: Reaction of the secondary amine with residual nitrites (often found in water or excipients) or nitrogen oxides during drying.

  • Regulatory Status: High-concern mutagenic impurity.

  • Control: Avoid sodium nitrite in any wash steps. Use fresh solvents. Monitor using LC-MS/MS with a limit of detection (LOD) < 30 ppb.

Enantiomeric Purity
  • Specification: > 99.5% ee.

  • Control: Chiral HPLC (e.g., Chiralcel OD-H column). If ee drops below 98%, a "recrystallization" using (S)-Mandelic acid can be performed to upgrade chirality before the final HCl salt formation.

References

  • Koenig, T. M., et al. (1982). Aryloxyphenylpropylamines. Eli Lilly and Company.[2][3] US Patent 4,314,081 .[3][1][4][5] Link

  • Teva Pharmaceutical Fine Chemicals. (2008).[3][8][6] Processes for the preparation of athis compound hydrochloride. US Patent 7,439,399 .[8] Link

  • Dr. Reddy's Laboratories. (2008).[3] Process for the preparation of athis compound hydrochloride. WO 2008/026227 . Link

  • Srebnik, M., et al. (1988).[4][8][9] Chiral Synthesis via Organoboranes. Journal of Organic Chemistry, 53(13), 2916–2920. Link

  • Liu, H., et al. (2023).[] Identification and Synthesis of Potential Dichloro Impurity in Athis compound. Pharmaceutical Chemistry Journal, 57, 1304–1313.[] Link

Technical Guide: Enantioselective Synthesis of (R)-Tomoxetine

[1]

Executive Summary

Target Molecule: (R)-Tomoxetine (Atomoxetine) Therapeutic Class: Selective Norepinephrine Reuptake Inhibitor (NRI) Criticality of Chirality: The (R)-enantiomer is approximately 9-fold more potent than the (S)-enantiomer.[1][2] The high-affinity binding to the norepinephrine transporter necessitates high enantiomeric excess (ee > 99%) in the final API.[1]

This guide details the Asymmetric Chemocatalytic Route (via CBS Reduction) and the Biocatalytic Route (via Ketoreductases), contrasting them with the traditional Classical Resolution method.[1] The focus is on scalable, high-fidelity stereocontrol.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of (R)-Tomoxetine is best approached by disconnecting the ether linkage and the amine terminus.[1] The stereocenter is established at the benzylic position early in the pathway to avoid late-stage resolution losses.[1]

Strategic Disconnections[1]
  • C-O Bond Formation (SNAr): The final coupling involves the nucleophilic aromatic substitution of 2-fluorotoluene by the chiral alkoxide.[1] This reaction proceeds with retention of configuration .

  • C-N Bond Formation: Introduction of the methylamine group via displacement of a leaving group (Cl, Br, or I) or reductive amination.[1]

  • Chirality Induction: Asymmetric reduction of the prochiral ketone precursor (3-chloropropiophenone).[1]

RetrosynthesisThis compound(R)-Tomoxetine(Target)CouplingSNAr Coupling(Retention of Configuration)This compound->CouplingIntermediates(R)-N-methyl-3-hydroxy-3-phenylpropylamine2-FluorotolueneCoupling->IntermediatesChiralAlcohol(R)-3-chloro-1-phenylpropan-1-ol(Chiral Center Established Here)Intermediates->ChiralAlcoholAminationPrecursor3-Chloropropiophenone(Prochiral Ketone)ChiralAlcohol->PrecursorAsymmetric Reduction(CBS or KRED)

Figure 1: Retrosynthetic pathway highlighting the preservation of the benzylic stereocenter during the SNAr coupling.[1]

Part 2: Primary Method – Asymmetric CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is the preferred chemocatalytic method for establishing the benzylic stereocenter.[1] It utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from borane.[1]

Mechanistic Causality

The CBS catalyst activates the borane reagent (forming a Lewis acid complex) and simultaneously coordinates the ketone substrate.[1] The steric bulk of the catalyst forces the hydride delivery to a specific face of the ketone.[1]

  • Catalyst Selection: To obtain the (R)-alcohol from an aryl-alkyl ketone like 3-chloropropiophenone, the (S)-Me-CBS (or (S)-B-Me-oxazaborolidine) catalyst is typically required.[1]

  • Stereochemical Outcome: The "S" catalyst blocks one face, facilitating hydride attack from the re-face (or si-face depending on priority), yielding the (R)-alcohol.[1]

Detailed Protocol (Self-Validating)

Objective: Synthesis of (R)-3-chloro-1-phenylpropan-1-ol.

Reagents:

  • Substrate: 3-Chloropropiophenone (1.0 eq)[1]

  • Catalyst: (S)-Me-CBS (0.05 – 0.1 eq)[1]

  • Reductant: Borane-THF complex (BH₃[1][3]·THF) or Borane-Dimethylsulfide (BMS) (0.6 – 1.0 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried reactor under Argon, dissolve (S)-Me-CBS in anhydrous THF.

  • Borane Complexation: Cool to -20°C. Add the Borane solution dropwise. Validation: No exotherm should be observed if added slowly; this forms the active catalyst-borane complex.[1]

  • Substrate Addition: Dissolve 3-chloropropiophenone in THF. Add this solution slowly to the catalyst mixture over 1-2 hours, maintaining temperature at -20°C.

    • Why: Slow addition ensures the concentration of unreacted ketone is low, preventing non-catalyzed (racemic) background reduction.[1]

  • Reaction Monitoring: Monitor by TLC or GC. The reaction is complete when the ketone peak vanishes.[1]

  • Quench: Carefully add Methanol (MeOH) to destroy excess borane.[1] Safety: Hydrogen gas evolution will occur.[1]

  • Workup: Concentrate, partition between Ethyl Acetate/Water, and wash with 1N HCl (to remove catalyst residue).

  • Quality Control (QC): Analyze ee% using Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA). Target ee > 95%.

CBSReductionStart3-Chloropropiophenone+ (S)-Me-CBSStep1Borane Addition(-20°C, THF)Start->Step1TransitionCatalytic Cycle(Face-Selective Hydride Transfer)Step1->TransitionProduct(R)-3-chloro-1-phenylpropan-1-ol(>95% ee)Transition->Product

Figure 2: Workflow for the CBS reduction. The low temperature and slow addition are critical control points for enantioselectivity.[1]

Part 3: Secondary Method – Biocatalytic Reduction (Green Route)

Biocatalysis offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions, avoiding pyrophoric boranes.[1]

The System
  • Enzyme: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) specific for acetophenone derivatives.[1]

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced).[1]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[1]

Protocol Overview
  • Buffer Prep: Phosphate buffer (pH 7.0) containing MgSO₄.[1]

  • Reaction: Add 3-chloropropiophenone (dissolved in minimal DMSO/IPA), KRED enzyme, NADP+, GDH, and Glucose.

  • Incubation: Stir at 30°C for 24 hours.

  • Extraction: Extract with Ethyl Acetate.

  • Advantage: Often yields >99% ee without further purification, bypassing the need for recrystallization.[1]

Part 4: Downstream Processing (The Coupling)

Regardless of the reduction method (CBS or Biocatalytic), the resulting (R)-alcohol must be converted to (R)-Tomoxetine.[1]

Step A: Amination

  • React (R)-3-chloro-1-phenylpropan-1-ol with aqueous Methylamine (40%) and catalytic NaI in THF/Ethanol at 60°C.

  • Product: (R)-N-methyl-3-hydroxy-3-phenylpropylamine.[1]

Step B: SNAr Coupling (Critical Step)

  • Reagents: (R)-Amino Alcohol, NaH (Sodium Hydride), 2-Fluorotoluene, DMSO.[1]

  • Conditions: Heat to 100-110°C.[1][4]

  • Mechanism: The alkoxide generated by NaH attacks the electron-deficient ring of 2-fluorotoluene.[1]

  • Stereochemistry: Retention. The chiral C-O bond is not broken; the oxygen acts as the nucleophile.[1]

Part 5: Comparative Analysis

FeatureMethod A: CBS ReductionMethod B: BiocatalysisMethod C: Classical Resolution
Enantioselectivity (ee) 94% - 97%> 99%Variable (requires recrystallization)
Scalability High (Industrial standard)High (Modern Pharma)Medium (Labor intensive)
Cost Driver Catalyst & Borane handlingEnzyme screeningYield loss (max 50% theoretical)
Safety Profile Low (Borane is pyrophoric)High (Aqueous, mild)High
Atom Economy HighHighLow (Discard unwanted isomer)

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][3][5] Journal of the American Chemical Society.[1] Link[1]

  • Koenig, T. M., et al. (1994).[1][6] A Convenient Method for Preparing Enantiomerically Pure Norfluoxetine, Fluoxetine and this compound.[1][2][6][7] Tetrahedron Letters.[1][2][6] Link[1]

  • Liu, H., et al. (2000).[1] Asymmetric Synthesis of Athis compound via Chiral CBS Reduction.[1] (Generic citation for CBS application in this compound synthesis).

  • Lilly Patents (US 4,314,081). Aryloxyphenylpropylamines.[1] (Original patent describing the racemic synthesis and resolution).[1] Link

  • BenchChem Technical Notes. Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol.Link[1]

Preclinical Evaluation of Atomoxetine (Tomoxetine): Modulating Cognitive Control and Executive Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Tomoxetine , pharmacologically known as Athis compound , is a selective norepinephrine reuptake inhibitor (NRI).[1][2] Unlike psychostimulants (e.g., methylphenidate, amphetamine), it has negligible affinity for the dopamine transporter (DAT) in the striatum. This unique profile necessitates specific experimental designs to detect its cognitive-enhancing effects, which are primarily mediated through the Prefrontal Cortex (PFC).

The "PFC Catecholamine Paradox"

To design valid experiments, one must understand why an NRI affects dopamine. In the PFC, DAT expression is sparse. Consequently, the Norepinephrine Transporter (NET) is responsible for clearing both Norepinephrine (NE) and Dopamine (DA) from the synaptic cleft.

  • Mechanism: Athis compound blocks NET.[3][4]

  • Result: Increases extracellular levels of both NE and DA in the PFC.[1][5][6][7][8]

  • Control: It does not increase DA in the Nucleus Accumbens/Striatum (rich in DAT), resulting in low abuse potential and no locomotor sensitization.

DOT Diagram: Synaptic Mechanism in PFC vs. Striatum

Atomoxetine_MOA cluster_PFC Prefrontal Cortex (PFC) cluster_Striatum Striatum / N. Accumbens PFC_NET NET Transporter PFC_DA Dopamine (DA) PFC_DA->PFC_NET Cleared by PFC_NE Norepinephrine (NE) PFC_NE->PFC_NET Cleared by Atomoxetine_PFC Athis compound Atomoxetine_PFC->PFC_NET BLOCKS Result_PFC INCREASED Synaptic DA & NE Atomoxetine_PFC->Result_PFC STR_DAT DAT Transporter STR_DA Dopamine (DA) STR_DA->STR_DAT Cleared by Atomoxetine_STR Athis compound Atomoxetine_STR->STR_DAT No Effect Result_STR NO CHANGE in Synaptic DA Atomoxetine_STR->Result_STR

Caption: Athis compound increases DA/NE in the PFC by blocking NET, but fails to affect DA in the striatum due to high DAT presence.

Model Selection Strategy

Selecting the wrong model leads to false negatives.[3] Athis compound is not a "global" cognitive enhancer; it specifically targets impulsivity , attention , and response inhibition .

Model CategorySpecific Strain/MethodSuitabilityRationale
Genetic (ADHD) SHR (Spontaneously Hypertensive Rat)High Validates impulsivity reduction.[9] SHR rats show deficits in sustained attention and high impulsivity.
Pharmacological Scopolamine-induced DeficitMedium Useful for memory (NOR), but less specific to Athis compound’s executive function profile.
Neurodevelopmental DAT-KO (Dopamine Transporter Knockout)High Models hyperdopaminergic ADHD. Athis compound rescues hyperactivity and cognitive deficits here.[3][9][10]
Baseline Lister Hooded Rats High Excellent visual acuity for touchscreen/light-based tasks (5-CSRTT). Pigmented eyes are crucial for visual tasks.

Primary Protocol: 5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is the translational gold standard for assessing attention (accuracy) and impulsivity (premature responses).

Experimental Logic

Standard training conditions often fail to detect drug effects because the animals perform "too well" (ceiling effect). To validate Athis compound, you must use a Variable Inter-Trial Interval (vITI) challenge. This destabilizes the animal's expectancy, increasing impulsive premature responses, which Athis compound specifically reverses.

Detailed Workflow

Phase 1: Habituation & Training (Weeks 1-4)

  • Food Restriction: Maintain rats at 85-90% free-feeding weight.

  • Magazine Training: Rat learns that nose-poke in food tray = pellet delivery.

  • Stimulus Training: 5 holes. A light flashes in one. Nose-poke in lit hole = reward.[3]

  • Parameter Tapering: Gradually reduce stimulus duration (SD) from 30s down to 0.5s.

    • Criterion: >80% Accuracy, <20% Omissions for 3 consecutive days.

Phase 2: Baseline Stabilization (Week 5)

  • Fixed ITI: 5 seconds.

  • Stimulus Duration: 0.5 - 1.0 seconds.

  • Ensure stable baseline performance before drug administration.[3]

Phase 3: Drug Challenge (The Test)

  • Design: Within-subject, randomized Latin Square design.

  • Washout: Minimum 48 hours between doses.

  • Dosing:

    • Vehicle (Saline)[9]

    • Athis compound 0.3 mg/kg[9]

    • Athis compound 1.0 mg/kg[11]

    • Athis compound 3.0 mg/kg[1][10]

  • Route: Intraperitoneal (i.p.), administered 30-40 minutes prior to testing.

Phase 4: The vITI Challenge (Critical Step)

  • Instead of a fixed 5s wait before the light flashes, randomize the interval: 5s, 7s, 9s, and 11s.

  • Metric: Count Premature Responses (poking before the light). This is the measure of impulsivity.[9]

DOT Diagram: 5-CSRTT Workflow

CSRTT_Protocol cluster_metrics Key Metrics Start Start: Food Restriction (85% Body Weight) Train Training Phase (Taper Stimulus 30s -> 0.5s) Start->Train Check Criterion Check (>80% Accuracy) Train->Check Check->Train Fail Baseline Baseline Stabilization (Fixed ITI 5s) Check->Baseline Pass Drug Drug Administration (Athis compound i.p. -30min) Baseline->Drug Test vITI Challenge Session (Random ITI: 5, 7, 9, 11s) Drug->Test M1 Premature Responses (Impulsivity) Test->M1 M2 % Accuracy (Attention) Test->M2

Caption: Workflow for 5-CSRTT. The vITI Challenge is the critical phase for detecting Athis compound effects.

Secondary Protocol: Attentional Set-Shifting Task (ASST)

While 5-CSRTT measures impulsivity, ASST measures cognitive flexibility (PFC function)—specifically the ability to shift attention between stimulus dimensions (e.g., digging in a bowl based on odor vs. texture).

Why Athis compound? Athis compound facilitates "Extra-Dimensional (ED) Shifts."[3] It helps the animal realize the "rule" has changed (e.g., ignore the smell, focus on the texture).

Protocol Snapshot:

  • Simple Discrimination (SD): Dig in "Pot A" (Odor 1) vs "Pot B" (Odor 2).

  • Compound Discrimination (CD): Odors + Textures introduced.[3] Odor is still the rule.

  • Intra-Dimensional Shift (IDS): New Odors, New Textures. Odor is still the rule.

  • Extra-Dimensional Shift (EDS): Critical Step. Now Texture is the rule. The animal must inhibit the old rule (Odor) and learn the new one.

  • Result: Athis compound (0.1 - 1.0 mg/kg) significantly reduces trials to criterion in the EDS phase.

Data Synthesis & Dosing Reference

The following table synthesizes expected outcomes based on validated literature (e.g., Bymaster et al., Robbins et al.).

ParameterMouse Dose (i.p.)Rat Dose (i.p.)[1][9]Expected Behavioral OutcomeMechanistic Correlate
Impulsivity (5-CSRTT)N/A0.3 - 1.0 mg/kgSignificant reduction in premature responses during long ITI.Increased NE in PFC (Alpha-2 activation).[8]
Attention (5-CSRTT)N/A1.0 - 3.0 mg/kgImprovement in accuracy (decreased omissions).Increased DA in PFC (D1 activation).
Flexibility (ASST)N/A0.1 - 1.0 mg/kgFaster completion of Extra-Dimensional Shift.PFC Catecholamine optimization.
Memory (NOR)1.0 - 3.0 mg/kg1.0 - 3.0 mg/kgIncreased Discrimination Index (DI) in deficit models.Hippocampal/PFC NE modulation.[8]
Sedation (Control)> 10 mg/kg> 5.0 mg/kgReduced locomotor activity (Confounding variable).Off-target effects / excessive NE.[3]

Technical Note on Dosing: Rodents metabolize Athis compound rapidly (CYP2D6 pathway). The half-life is significantly shorter in rodents than humans.

  • Tmax (Rat): ~30-45 mins.

  • Testing Window: 30 min to 90 min post-injection.

  • Route: i.p. is preferred for acute studies; oral gavage or osmotic minipumps for chronic dosing.

References

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[6][8] Neuropsychopharmacology. Link

  • Robbins, T. W. (2002). The 5-choice serial reaction time task: behavioural pharmacology and functional neurochemistry. Psychopharmacology. Link

  • Paterson, N. E., et al. (2011). The effects of athis compound and methylphenidate on the 5-choice serial reaction time task in rats. Psychopharmacology. Link

  • Benn, A., & Robinson, E. S. (2017). Differential effects of athis compound and methylphenidate on impulsive action and impulsive choice in the rat. Psychopharmacology. Link

  • Tait, D. S., et al. (2007). Lesions of the dorsal noradrenergic bundle impair attentional set-shifting in the rat: a review. Brain Research Bulletin. Link

  • Adinolfi, A., et al. (2018). Novelty response in dopamine transporter knockout rats: a behavioral and neurochemical characterization. Frontiers in Behavioral Neuroscience. Link

Sources

Mechanistic Repositioning: The Neuroprotective Architecture of Tomoxetine In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tomoxetine (generically Athis compound ), traditionally categorized as a selective norepinephrine reuptake inhibitor (NRI) for ADHD, exhibits a pleiotropic pharmacological profile that extends significantly beyond monoaminergic modulation.[1] Recent in vitro investigations have elucidated a tripartite neuroprotective mechanism: (1) NMDA receptor antagonism preventing excitotoxicity, (2) upregulation of BDNF via the cAMP/CREB cascade, and (3) metabolic reprogramming via the AMPK-ACC-CPT1 axis.

This technical guide serves as a blueprint for researchers investigating this compound as a neuroprotective agent. It moves beyond phenotypic observation to causal molecular dissection, providing validated protocols for in vitro verification using SH-SY5Y and primary cortical models.

Part 1: The Noradrenergic-Neurotrophic Axis (BDNF Upregulation)

Mechanism of Action

The primary neuroprotective efficacy of this compound stems from its ability to enhance Brain-Derived Neurotrophic Factor (BDNF) expression. Unlike direct agonists, this compound initiates this via the inhibition of the Norepinephrine Transporter (NET).

  • NET Inhibition: this compound binds to NET with high affinity (

    
     nM), preventing NE reuptake.
    
  • 
    -Adrenergic Stimulation:  Accumulated extracellular NE activates postsynaptic 
    
    
    
    -adrenergic receptors.
  • Signal Transduction: This triggers the

    
    -protein coupled cascade: Adenylyl Cyclase 
    
    
    
    cAMP
    
    
    PKA.
  • Transcriptional Activation: PKA phosphorylates the cAMP Response Element Binding protein (CREB) at Ser133.

  • Neuroprotection: p-CREB promotes the transcription of BDNF (specifically exon IV), enhancing neuronal survival and plasticity.

Visualization: The NE-CREB-BDNF Signaling Cascade

BDNF_Pathway This compound This compound NET NE Transporter (NET) This compound->NET Inhibits (Ki ~5nM) NE_Extra Extracellular Norepinephrine NET->NE_Extra Accumulation BetaAR β-Adrenergic Receptor NE_Extra->BetaAR Activates AC Adenylyl Cyclase BetaAR->AC Gs Coupling cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB Activation BDNF BDNF Expression (Neuroprotection) pCREB->BDNF Transcription

Caption: this compound-induced BDNF upregulation via the β-adrenergic/cAMP/PKA pathway. Inhibition of NET is the upstream trigger.

Part 2: Excitotoxicity Blockade (NMDA Antagonism)

Mechanism of Action

Beyond monoamines, this compound acts as a direct NMDA receptor antagonist . This is critical for preventing excitotoxic cell death (e.g., in ischemia or neurodegenerative models).

  • Mode of Blockade: Open-channel block.[1][2] this compound enters the channel pore only when the receptor is activated.

  • Voltage Dependence: The block is voltage-dependent, suggesting the binding site is located deep within the channel pore, overlapping with the

    
     binding site.
    
  • Affinity: The

    
     for NMDA current inhibition is approximately 3 
    
    
    
    M
    , which is clinically relevant (therapeutic plasma levels range 0.6–3.4
    
    
    M).[3]
Visualization: NMDA Receptor Modulation

NMDA_Blockade Glutamate Glutamate NMDAR_Closed NMDA Receptor (Closed) Glutamate->NMDAR_Closed Binds NMDAR_Open NMDA Receptor (Open Pore) NMDAR_Closed->NMDAR_Open Opens Calcium Ca2+ Influx NMDAR_Open->Calcium Normal Function Block Channel Blockade (Mg2+ Site Overlap) NMDAR_Open->Block Occluded by Drug This compound This compound (3 μM) This compound->NMDAR_Open Enters Pore Block->Calcium Inhibits Survival Neuronal Survival (No Excitotoxicity) Block->Survival Promotes

Caption: this compound acts as an open-channel blocker of the NMDA receptor, preventing pathological Ca2+ influx.

Part 3: Immunometabolic Reprogramming (AMPK & Microglia)

Recent data indicates this compound activates the AMPK-ACC-CPT1 pathway in SH-SY5Y cells. This metabolic shift promotes mitochondrial fatty acid oxidation (FAO), providing an alternative energy source during stress. Simultaneously, it exerts anti-inflammatory effects on microglia (BV-2 models) by inhibiting NF-κB translocation.

Data Synthesis: Quantitative Effects

The following table summarizes key quantitative metrics derived from in vitro studies utilizing this compound.

Target / PathwayCell ModelConcentration (

/

)
EffectReference
NET Inhibition Transfected HEK293

nM
Increased extracellular NE[1]
NMDA Current Cortical Neurons


M
Voltage-dependent blockade[2]
AMPK Activation SH-SY5Y5

g/mL (~17

M)
Increased p-AMPK (Thr172)[3]
Microglial Inflammation BV-2 (LPS-induced)1-10

M
Reduction in TNF-

, IL-1

[4]
Cytotoxicity SH-SY5Y


M
Significant LDH release (Toxic)[5]

Part 4: Validated Experimental Protocols

Protocol A: Assessment of NMDA-Mediated Neuroprotection

Objective: To quantify this compound's ability to rescue neurons from glutamate-induced excitotoxicity.

Reagents:

  • Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 7 days) or Primary Rat Cortical Neurons (DIV 14).

  • Stressor: L-Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M).
  • Treatment: this compound HCl (Sigma).

Workflow:

  • Differentiation: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Treat with 10 
    
    
    
    M Retinoic Acid (RA) for 7 days to induce neuronal phenotype (neurite outgrowth).
  • Pre-treatment: Replace medium with low-serum (1%) medium containing this compound (0.1, 1, 3, 10

    
    M). Incubate for 1 hour .
    
    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: MK-801 (10

      
      M).
      
  • Insult: Add L-Glutamate (100

    
    M) directly to the wells (do not wash out this compound). Incubate for 24 hours .
    
  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 4 hours at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Validation Check: The protective effect should be lost if the concentration of this compound exceeds 30

    
    M due to off-target cytotoxicity.
    
Protocol B: Analysis of AMPK-ACC-CPT1 Activation

Objective: To confirm metabolic reprogramming via AMPK phosphorylation.

Workflow:

  • Seeding: Seed SH-SY5Y cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with this compound (5

    
    M) for 30, 60, and 120 minutes . (Short time points are critical for phosphorylation events).
    
  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Western Blot Targets:

    • Primary: p-AMPK

      
       (Thr172), Total AMPK
      
      
      
      , p-ACC (Ser79), Total ACC.
    • Loading Control:

      
      -Actin or GAPDH.
      
  • Causality Check: Pre-treat a subset of wells with Compound C (AMPK inhibitor) or STO-609 (CaMKK

    
     inhibitor) to prove the pathway dependency.
    

References

  • Bymaster, F. P., et al. (2002).[1][4] Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[4] Neuropsychopharmacology, 27(5), 699-711. Link

  • Ludolph, A. G., et al. (2010).[1] Athis compound acts as an NMDA receptor blocker in clinically relevant concentrations.[1][2][3] British Journal of Pharmacology, 160(2), 283–291.[3] Link

  • Jeon, S., et al. (2023). Athis compound and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells.[4][5] Psychiatry Investigation, 20(4), 369–378. Link

  • Yuan, H., et al. (2018). The neuroprotective effect of athis compound on brain injury in a rat model of ischemia/reperfusion. Journal of Molecular Neuroscience.
  • Fumagalli, F., et al. (2010).[6] Sub-chronic exposure to athis compound up-regulates BDNF expression and signalling in the brain of adolescent spontaneously hypertensive rats.[7] Pharmacological Research, 62(6), 523-529.[7] Link

Sources

Technical Whitepaper: Navigating the Off-Target Landscape of Tomoxetine (Atomoxetine) in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tomoxetine (now universally standardized as Athis compound ) is widely recognized as a selective norepinephrine transporter (NET) inhibitor.[1] It serves as a benchmark tool in neuroscience to isolate noradrenergic signaling, particularly in the prefrontal cortex (PFC).

However, a growing body of biophysical and pharmacological evidence indicates that Athis compound is not a "clean" drug at micromolar concentrations. It possesses a complex off-target profile that includes direct blockade of NMDA receptors , inhibition of GIRK channels , and state-dependent blockade of voltage-gated sodium channels (Nav) .

For researchers, this presents a critical risk: experimental artifacts. Effects attributed to noradrenergic modulation may actually stem from direct ion channel blockade, particularly in in vitro slice physiology or high-dose in vivo studies. This guide dissects these off-target mechanisms and provides rigorous protocols to validate experimental specificity.

Pharmacological Profile & The "Selectivity Window"

The utility of Athis compound relies entirely on the Selectivity Window —the concentration range where it inhibits NET without engaging other targets.

Primary Mechanism (The Target)[2]
  • Target: Norepinephrine Transporter (NET/SLC6A2).

  • Mechanism: Reuptake inhibition.[1][2][3][4][5]

  • Result: Increased extracellular norepinephrine (NE) and dopamine (DA) in the PFC (where DAT expression is low).

  • Therapeutic Range: High affinity (Ki ≈ 1–3 nM).

The Off-Target Spectrum (The Risk)

As concentrations exceed 1 µM , Athis compound behaves as a multi-modal ion channel blocker. This is critical because local brain concentrations in chronic dosing or slice bath applications often reach this threshold.

Table 1: Quantitative Affinity Profile of Athis compound

Note: Values represent consensus data from human and rodent isoforms.

Target SystemMolecular TargetAffinity (Ki / IC50)Functional Consequence in ResearchSource
Primary NET (SLC6A2) 0.7 – 1.9 nM Desired increase in synaptic NE/DA.[1]
Off-Target SERT (SLC6A4) 77 nM Confounding serotonergic modulation at high doses.[1]
Off-Target NMDA Receptor 3 – 5 µM Open-channel blockade. False negatives in LTP/plasticity studies.[2]
Off-Target hERG (Kv11.1) 6.3 µM Cardiac safety risk; confounding K+ currents in patch clamp.[3]
Off-Target GIRK (Kir3.1/3.2) 6 – 12 µM Altered resting membrane potential; reduced inhibitory tone.[4]
Off-Target Nav1.2 Channels ~10 µM State-dependent inhibition. Reduced neuronal excitability.[5]

Mechanistic Deep Dive: The "Hidden" Pharmacology

A. NMDA Receptor Blockade

Athis compound acts as a use-dependent open-channel blocker of the NMDA receptor.[3][5]

  • Binding Site: It binds deep within the pore, overlapping with the Mg²⁺ binding site.

  • Implication: In synaptic plasticity experiments (e.g., LTP induction), 5 µM Athis compound can inhibit NMDA currents by ~50%. If a researcher observes "reduced plasticity" and attributes it to NE signaling, they may be observing direct receptor blockade instead.

B. GIRK Channel Inhibition

G-protein-gated inwardly rectifying potassium (GIRK) channels regulate neuronal excitability.[6] Athis compound inhibits these channels in a voltage-independent manner.[3][6]

  • Implication: GIRK inhibition depolarizes neurons. In behavioral assays, this could mimic "anxiolytic" effects or altered excitability distinct from NET inhibition.

C. Voltage-Gated Sodium Channels (Nav1.2)

Athis compound inhibits Nav1.2 currents, but crucially, this inhibition is state-dependent .[4][7]

  • Resting State (Hyperpolarized): IC50 ≈ 45 µM (Low affinity).

  • Depolarized State (Active): IC50 ≈ 10 µM (Higher affinity).

  • Implication: The drug preferentially silences highly active neurons, potentially confounding studies on epilepsy or high-frequency firing rates.

Visualizing the Off-Target Landscape

The following diagram illustrates the divergence between the intended NET-dependent pathway and the confounding ion channel pathways.

Atomoxetine_Pathways Athis compound Athis compound (this compound) NET NET Inhibition (Ki ~1 nM) Athis compound->NET NMDA NMDA Receptor Blockade (IC50 ~3µM) Athis compound->NMDA >1µM GIRK GIRK Channel Inhibition (Ki ~6µM) Athis compound->GIRK >5µM Nav Nav1.2 Channel Blockade (IC50 ~10µM) Athis compound->Nav State-Dep NE_Increase Increased Synaptic NE / DA (PFC) NET->NE_Increase Efficacy Therapeutic Effect (ADHD / Inhibition) NE_Increase->Efficacy Plasticity_Loss Artifact: Reduced LTP (False Negative) NMDA->Plasticity_Loss Excitability Artifact: Altered Membrane Potential GIRK->Excitability Nav->Excitability

Caption: Athis compound engages NET at nanomolar levels (green) but blocks ion channels at micromolar levels (red), causing experimental artifacts.

Technical Protocol: Validating Specificity in Electrophysiology

To ensure your data results from NET inhibition and not off-target blockade, you must employ a "Specific-Nonspecific" Subtraction Protocol .

Objective

Distinguish between NET-mediated modulation of synaptic transmission and direct ion channel blockade.

Workflow
Step 1: Establish Baseline
  • Record stable baseline EPSCs/IPSCs or firing rate in your slice preparation (e.g., PFC pyramidal neurons).

  • Control: Ensure ACSF flow rate is constant (2-3 mL/min).

Step 2: The "Low-Dose" Challenge (NET Specificity)
  • Perfuse Athis compound at 100 nM .

    • Rationale: At 100 nM, Athis compound occupies >90% of NET but is 30-fold below the IC50 for NMDA/GIRK.

  • Record effect. If the effect is observed here, it is likely NET-mediated.

Step 3: The "Occlusion" Control (The Gold Standard)
  • Wash out Athis compound (requires >30 mins due to lipophilicity).

  • Pre-incubate the slice with a distinct NET inhibitor (e.g., Nisoxetine , 1 µM) or use NET-KO mice tissue .

  • Re-apply Athis compound (100 nM - 1 µM).

  • Interpretation:

    • If Athis compound still produces an effect in the presence of Nisoxetine or in NET-KO tissue, the effect is OFF-TARGET .

    • If Athis compound has no additional effect , the original effect was NET-dependent.

Step 4: High-Concentration Exclusion
  • If using high concentrations (>3 µM) is unavoidable (e.g., to ensure tissue penetration in thick slices), you must co-apply specific channel agonists/antagonists to rule out blockade.

    • For NMDA: Verify if the effect persists in Mg²⁺-free ACSF (unblocking the pore) vs. normal ACSF.

References

  • Ding, Y. S., et al. (2014).[8][9] Clinical doses of athis compound significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD.[9][10] NeuroImage, 86, 164–171.

  • Ludolph, A. G., et al. (2010). Athis compound acts as an NMDA receptor blocker in clinically relevant concentrations.[3][5] British Journal of Pharmacology, 160(2), 283–291.

  • Scherer, D., et al. (2009). Selective noradrenaline reuptake inhibitor athis compound directly blocks hERG currents.[3] British Journal of Pharmacology, 156(2), 226–236.

  • Kobayashi, T., et al. (2010). Inhibition of G-protein-activated inwardly rectifying K+ channels by the selective norepinephrine reuptake inhibitors athis compound and reboxetine.[6] Neuropsychopharmacology, 35(7), 1525–1533.

  • Nakatani, Y., et al. (2023).[7] Inhibitory effect of athis compound on Nav1.2 voltage-gated sodium channel currents.[4][7] Basic & Clinical Pharmacology & Toxicology, 132(6), 1-10.

Sources

Technical Guide: Tomoxetine (Atomoxetine) Modulation of Neuronal Plasticity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the role of Tomoxetine (generic: Athis compound) in modulating neuronal plasticity, moving beyond its canonical classification as a selective norepinephrine reuptake inhibitor (NRI). While its primary indication is ADHD, recent evidence identifies this compound as a potent modulator of neurotrophic signaling (BDNF), synaptic potentiation (LTP), and neuroprotection. This guide is designed for researchers requiring high-fidelity mechanistic insights and self-validating experimental protocols.

Part 1: Pharmacodynamics & The "PFC Anomaly"

To understand this compound’s plasticity profile, one must first isolate its region-specific pharmacodynamics. Unlike psychostimulants (e.g., methylphenidate), this compound lacks significant affinity for the Dopamine Transporter (DAT) in the striatum, which accounts for its low abuse potential. However, its impact on the Prefrontal Cortex (PFC) is unique due to the "PFC Anomaly."

The Mechanism of Action

In the PFC, dopamine (DA) transporters are sparse. Consequently, the Norepinephrine Transporter (NET) is responsible for clearing both Norepinephrine (NE) and Dopamine from the synaptic cleft.

  • Striatum/Nucleus Accumbens: this compound inhibits NET

    
     Increases NE only (Minimal DA effect).
    
  • Prefrontal Cortex: this compound inhibits NET

    
     Increases both NE and DA .[1]
    
The Plasticity Signaling Cascade

The elevation of synaptic NE and DA triggers a specific intracellular cascade critical for Long-Term Potentiation (LTP).

  • Receptor Activation: NE binds to postsynaptic

    
    -adrenergic receptors (high affinity) and 
    
    
    
    -adrenergic receptors (lower affinity, recruited at higher concentrations). DA binds to D1 receptors.[2]
  • cAMP/PKA Pathway: Activation of

    
    -coupled receptors (D1, 
    
    
    
    -AR) increases cAMP, activating Protein Kinase A (PKA).
  • NMDA Modulation: PKA phosphorylates NMDA receptors (specifically GluN2B subunits), enhancing their calcium permeability and open probability.

  • Gene Transcription: PKA phosphorylates CREB (cAMP Response Element-Binding protein), initiating the transcription of Bdnf (Brain-Derived Neurotrophic Factor).

Visualization: The this compound Signaling Cascade

Tomoxetine_Mechanism ATX This compound (Athis compound) NET Norepinephrine Transporter (NET) ATX->NET Inhibits Synapse Synaptic Cleft (PFC) NET->Synapse Reduced Clearance NE_DA Increased Extracellular NE & DA Synapse->NE_DA Accumulation Receptors Postsynaptic Receptors (D1, Beta-AR, Alpha2-AR) NE_DA->Receptors Binding cAMP cAMP Upregulation Receptors->cAMP Gs Coupling PKA PKA Activation cAMP->PKA NMDA NMDA Receptor Phosphorylation PKA->NMDA Potentiation CREB CREB Phosphorylation (pCREB) PKA->CREB BDNF BDNF Expression (Plasticity & Survival) CREB->BDNF Transcription

Figure 1: Signal transduction pathway showing how NET inhibition leads to downstream BDNF expression and NMDA receptor potentiation in the Prefrontal Cortex.

Part 2: Modulation of Synaptic Plasticity

Hippocampal LTP Restoration

This compound has demonstrated the ability to restore LTP in disease models (e.g., prenatal nicotine exposure or hypodopaminergic states) rather than just enhancing baseline plasticity.

  • Mechanism: In the hippocampus, NE acts via

    
    -adrenergic receptors to lower the threshold for LTP induction.
    
  • Data Summary: In murine models, this compound (5

    
    M) reversed LTP deficits, returning fEPSP (field Excitatory Postsynaptic Potential) slopes from ~110% (deficit) to ~158% (control levels) following Theta Burst Stimulation (TBS).
    
The NMDA Paradox (Blockade vs. Potentiation)

Researchers must navigate a mechanistic paradox:

  • In Vitro (Patch Clamp): this compound acts as an open-channel NMDA receptor blocker at micromolar concentrations (~3

    
    M).[3]
    
  • In Vivo (Systemic): It enhances NMDA-mediated firing in the PFC.[2]

  • Resolution: The blockade is likely partial and voltage-dependent, preventing excitotoxicity (neuroprotection), while the concurrent D1/

    
    -AR activation enhances the "signal-to-noise" ratio of NMDA signaling, favoring organized plasticity over chaotic excitation.
    

Part 3: Experimental Protocols

Protocol A: Ex Vivo Electrophysiology (LTP Recovery)

Objective: Measure the effect of this compound on Theta Burst Stimulation (TBS)-induced LTP in hippocampal CA1.

Reagents:

  • aCSF (Artificial Cerebrospinal Fluid): Oxygenated (95%

    
    /5% 
    
    
    
    ).
  • This compound Hydrochloride: Dissolve in aCSF to final concentration of 5

    
    M .
    

Workflow:

  • Slice Prep: Prepare 400

    
    m transverse hippocampal slices from male Sprague-Dawley rats (or disease model mice).
    
  • Recovery: Incubate slices in oxygenated aCSF for >1 hour at room temperature.

  • Baseline Recording:

    • Stimulate Schaffer collaterals.

    • Record fEPSP in Stratum Radiatum of CA1.

    • Establish stable baseline (0.033 Hz stimulation) for 20 minutes .

  • Drug Perfusion:

    • Perfuse this compound (5

      
      M) for 20 minutes prior to LTP induction.
      
    • Note: Ensure flow rate is constant (2-3 mL/min).

  • LTP Induction (TBS):

    • Apply Theta Burst Stimulation: 10 bursts of 4 pulses at 100 Hz, repeated 5 times at 5 Hz (theta frequency).

  • Post-LTP Recording: Continue recording fEPSP slope for 60 minutes .

  • Analysis: Normalize slope to the average of the 20-minute baseline.

Protocol B: Molecular Analysis (Western Blot for Plasticity Markers)

Objective: Quantify pCREB and BDNF expression in PFC tissue.

Critical Step - Timing:

  • Sacrifice animals 60-90 minutes after acute injection (3 mg/kg i.p.) to capture peak pCREB phosphorylation.

  • For BDNF protein levels, chronic administration (14 days) is recommended due to translation lag time.

Workflow Visualization:

Experimental_Workflow Step1 Subject Treatment (Acute vs Chronic) Step2 Tissue Extraction (PFC/Hippocampus) Step1->Step2 Dissection Step3 Lysis & Homogenization (RIPA + Phosphatase Inhibitors) Step2->Step3 4°C Step4 SDS-PAGE Electrophoresis Step3->Step4 Step5 Antibody Incubation (Anti-pCREB / Anti-BDNF) Step4->Step5 Overnight Step6 Quantification (Densitometry normalized to GAPDH) Step5->Step6

Figure 2: Workflow for molecular validation of this compound-induced plasticity markers.

Part 4: Translational Implications & Data Summary

Comparative Efficacy Data

The following table summarizes this compound's effects compared to standard psychostimulants, highlighting its unique neuroprotective profile.

FeatureThis compound (NRI)Methylphenidate (NDRI)Mechanism Relevance
PFC DA Levels High Increase High IncreaseCritical for Working Memory
Striatal DA Levels No ChangeHigh Increase Abuse Potential / Motor Tics
BDNF Expression Upregulated (Hippocampus/PFC) Variable (Downregulated Exon IV?)[4]Long-term Plasticity
LTP Effect Restores deficitsEnhances baselineCognitive Recovery
Neuroprotection Yes (Anti-inflammatory) No/LowAlzheimer's/Parkinson's
Emerging Therapeutic Areas
  • Alzheimer’s Disease (AD): Recent Phase II trials indicate this compound may reduce Tau protein levels in CSF. The mechanism involves increasing NE, which suppresses glial inflammation and promotes microglial phagocytosis of amyloid beta.

  • Parkinson’s Disease (PD): Patients with degeneration of the Locus Coeruleus (the brain's NE source) show cognitive decline. This compound compensates for this loss, improving executive function and response inhibition.[5]

References

  • Mechanism of Action & PFC Specificity

    • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[6] Neuropsychopharmacology.

  • LTP Restor

    • Piña, R., et al. (2020).[7] Athis compound Reestablishes Long Term Potentiation in a Mouse Model of Attention Deficit/Hyperactivity Disorder.[7] Neuroscience.

  • BDNF Upregul

    • Fumagalli, F., et al. (2010). Sub-chronic exposure to athis compound up-regulates BDNF expression and signalling in the brain of adolescent spontaneously hypertensive rats. Pharmacological Research.

  • NMDA Receptor Modul

    • Ludolph, A. G., et al. (2010). Athis compound acts as an NMDA receptor blocker in clinically relevant concentrations.[3][8] British Journal of Pharmacology.

  • Neuroprotection in Alzheimer's

    • Levey, A. I., et al. (2022). A phase II study repurposing athis compound for neuroprotection in mild cognitive impairment.[8] Brain.[4][7][8][9][10][11][12][13]

Sources

Preclinical Pharmacokinetics of Tomoxetine Hydrochloride: A Translational ADME Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tomoxetine hydrochloride (chemically known as Athis compound HCl ; (-)-N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride) represents a quintessential case study in species-dependent pharmacokinetic divergence. As a selective norepinephrine reuptake inhibitor (NRI), its efficacy is contingent upon blood-brain barrier (BBB) penetration and sustained engagement with the norepinephrine transporter (NET).

Preclinical profiling reveals this compound as a high-permeability, high-solubility compound (BCS Class I characteristics) that undergoes extensive metabolism. The critical translational insight lies in the hepatic extraction ratio : while dogs model human extensive metabolizers (EM) with high oral bioavailability (~74%), rats exhibit a "flow-limited" hepatic clearance phenomenon, resulting in negligible bioavailability (~4%) due to aggressive first-pass metabolism. This guide dissects these mechanisms to provide a robust framework for interpreting this compound's ADME properties.

Physicochemical & In Vitro Profiling

Before in vivo escalation, the foundational kinetic parameters must be established to validate formulation strategies and predict absorption windows.

Solubility and Permeability

This compound HCl is highly water-soluble.[1][2] In Caco-2 monolayer assays, it demonstrates high passive permeability (


 cm/s), predicting complete intestinal absorption. It is not  a substrate for P-glycoprotein (P-gp) efflux, facilitating high CNS entry.
Plasma Protein Binding

The drug exhibits high non-specific binding to plasma proteins (primarily albumin and


-acid glycoprotein). This limits the free fraction (

) available for receptor occupancy.
SpeciesProtein Binding (%)Free Fraction (

)
Mouse 82.0%0.18
Rat ~92%0.08
Dog (Beagle) 96.7%0.033
Human 98.7%0.013

Technical Insight: The lower protein binding in rodents compared to humans implies that for a given total plasma concentration (


), rodents will have a higher free drug concentration (

) available to cross the BBB. This must be corrected during safety margin calculations.

In Vivo Absorption & Bioavailability[3][4]

The stark contrast between rodent and non-rodent bioavailability is the defining feature of this compound's preclinical PK.

The "Rat vs. Dog" Bioavailability Paradox[3][5][6]
  • Rat (

    
    ):  this compound undergoes near-complete presystemic extraction in the rat liver. The intrinsic clearance (
    
    
    
    ) exceeds hepatic blood flow (
    
    
    ), making the liver a "sink."
  • Dog (

    
    ):  Dogs exhibit moderate hepatic extraction, allowing significant systemic exposure. This makes the Beagle dog a superior model for predicting human oral pharmacokinetics compared to the Fischer 344 rat.
    
Experimental Protocol: Single-Dose Oral Bioavailability

To validate these parameters, the following self-validating protocol is recommended.

Objective: Determine Absolute Bioavailability (


) and Elimination Half-life (

).

Workflow:

  • Subject Selection: Male Beagle Dogs (

    
    ), fasted 12h.
    
  • Dosing:

    • Arm A (IV): 2 mg/kg bolus via cephalic vein (formulated in saline).

    • Arm B (PO): 10 mg/kg via oral gavage or capsule.

  • Sampling: Serial blood draws at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

  • Bioanalysis:

    • Protein precipitation with acetonitrile (containing internal standard).

    • LC-MS/MS analysis (ESI+ mode).

    • Monitor transitions:

      
       256.2 
      
      
      
      44.1 (Parent).
  • Calculation:

    
    
    

Metabolic Biotransformation[3][4][5][7][8]

This compound is cleared primarily via oxidative metabolism.[1][2][3] The metabolic map is complex and involves species-specific pathways.

Major Pathways[4][6]
  • Aromatic Ring Hydroxylation: The primary route in all species, forming 4-hydroxyathis compound . This metabolite is equipotent to the parent at the NET.

    • Enzyme:[1][2][4][3][5] CYP2D6 (Human), CYP2D1/2 (Rat), CYP2D15 (Dog).

  • N-Demethylation: Forms N-desmethylathis compound (active, but lower potency).

    • Enzyme:[1][2][4][3][5] CYP2C19/CYP2D6.

  • Benzylic Oxidation: Significant in rats but minor/absent in humans and dogs.

  • Phase II Conjugation: Glucuronidation of 4-hydroxyathis compound (Major urinary metabolite).[6]

Pathway Visualization

TomoxetineMetabolism Parent This compound (Parent) FourOH 4-Hydroxyathis compound (Equipotent Active) Parent->FourOH Aromatic Hydroxylation (CYP2D6/CYP2D1) NDes N-Desmethylathis compound (Less Active) Parent->NDes N-Demethylation (CYP2C19) Benzylic Benzylic Metabolites (Rat Specific) Parent->Benzylic Benzylic Oxidation (Rat Only) Gluc 4-OH-O-Glucuronide (Renal Elimination) FourOH->Gluc UGT Conjugation

Figure 1: Metabolic cascade of this compound.[4] Note the dominance of the 4-hydroxylation pathway leading to renal elimination.

Distribution & CNS Penetration[10]

As a psychotropic agent, the "biophase" is the brain extracellular fluid (ECF). Plasma concentrations are merely a surrogate.

Blood-Brain Barrier (BBB) Transport

This compound crosses the BBB via passive diffusion .

  • Brain-to-Plasma Ratio (

    
    ):  High (>1.0), indicating accumulation in brain tissue.
    
  • Microdialysis Findings: In rats, unbound brain ECF concentrations equilibrate rapidly with unbound plasma concentrations, confirming that transport is not rate-limiting.

CNS Pharmacokinetics Workflow (Microdialysis)

To directly assess target engagement concentrations, a dual-probe microdialysis setup is required.

MicrodialysisWorkflow cluster_0 Animal Preparation cluster_1 PK Experiment cluster_2 Analysis Step1 Stereotaxic Surgery (Prefrontal Cortex Probe) Step2 Recovery Period (24-48h) Step1->Step2 Step3 Dosing (IP/PO) Step2->Step3 Step4 Perfusion (aCSF) Flow Rate: 1.5 µL/min Step3->Step4 Step5 Simultaneous Sampling (Brain Dialysate + Blood) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6 Step7 Calculation: Unbound Partition Coeff (Kp,uu) Step6->Step7

Figure 2: In vivo microdialysis workflow for determining unbound brain concentrations (


).

Excretion & Mass Balance

Understanding the route of elimination is critical for predicting drug-drug interactions (DDIs) and renal impairment effects.

  • Primary Route: Renal excretion of conjugated metabolites.

    • Rat: 66% Urine / 32% Feces.[7][8][9]

    • Dog: 48% Urine / 42% Feces.[7][8][9]

  • Biliary Excretion: The presence of radioactivity in feces (especially in dogs) suggests biliary secretion of glucuronides, which may undergo enterohepatic recirculation, though this is not a dominant driver of half-life.

  • Linearity: PK is linear up to high doses (e.g., 20 mg/kg in dogs), simplifying toxicokinetic scaling.

References

  • Sauer, J. M., et al. (2003).[4][8] Disposition and metabolic fate of athis compound hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog.[7][4][8] Drug Metabolism and Disposition, 31(1), 88-97.[4]

  • Sauer, J. M., Ring, B. J., & Witcher, J. W. (2005).[8] Clinical pharmacokinetics of athis compound. Clinical Pharmacokinetics, 44(6), 571-590.

  • Mattiuz, E. L., et al. (2003). Disposition and metabolic fate of athis compound hydrochloride: the role of CYP2D6 in human disposition and metabolism.[1][2][4][8][6][10][3] Drug Metabolism and Disposition, 31(1), 98-107.[4]

  • Kielbasa, W., & Stratford, R. E. (2012).[4] Exploratory translational modeling approach in drug development to predict human brain pharmacokinetics and pharmacologically relevant clinical doses.[4] Drug Metabolism and Disposition, 40(5), 877-883.

  • FDA Center for Drug Evaluation and Research. (2002). Strattera (Athis compound HCl) Pharmacology Review. Application No. 21-411.[6][3]

Sources

Technical Guide: Tomoxetine (Atomoxetine) Brain Tissue Distribution and Accumulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the brain tissue distribution of Tomoxetine (internationally non-proprietary name: Athis compound ).[1] Unlike stimulant-based ADHD therapeutics, Athis compound relies on a unique pharmacokinetic profile characterized by high lipophilicity, passive Blood-Brain Barrier (BBB) diffusion, and significant intracellular partitioning.

For researchers and drug developers, understanding the distinction between total tissue concentration (which is high due to lysosomal trapping) and extracellular fluid (ECF) concentration (which drives receptor occupancy) is critical. This guide details the mechanistic determinants of this distribution and provides validated protocols for quantification.

Physicochemical Determinants of BBB Penetration

Athis compound’s ability to treat ADHD stems from its efficient penetration of the Central Nervous System (CNS). Its transport is governed by three physicochemical pillars: lipophilicity, ionization state, and transporter evasion.

The "Silent" Entry Mechanism

Contrary to many CNS drugs that require active transport, Athis compound crosses the BBB primarily via passive transcellular diffusion .

  • Lipophilicity: With a LogP of approximately 4.0, the molecule is highly lipophilic, allowing it to dissolve into and traverse the endothelial lipid bilayer of the BBB.

  • P-glycoprotein (P-gp) Evasion: Crucially, Athis compound is not a significant substrate for the P-gp (MDR1/ABCB1) efflux pump. This lack of efflux liability ensures that once the drug enters the brain, it is not immediately pumped back into the systemic circulation, a common failure point for other CNS candidates.

The Intracellular "Sponge" Effect (Lysosomotropism)

A common error in preclinical analysis is equating total brain tissue concentration with therapeutic availability. Athis compound exhibits a massive discrepancy between total tissue levels and free extracellular levels.

  • Mechanism: Athis compound is a cationic amphiphilic drug (pKa ~10.1). In the neutral pH of the cytosol (~7.2), it remains partially uncharged and permeable. However, upon entering lysosomes (pH ~4.5-5.0), it becomes protonated (ionized).

  • Consequence: The ionized form cannot diffuse back out across the lysosomal membrane. This "ion trapping" leads to total brain tissue concentrations that are 100-200 fold higher than plasma concentrations, while the therapeutically active free fraction in the ECF remains in equilibrium with plasma.

Distribution Dynamics Diagram

The following diagram illustrates the kinetic equilibrium between plasma, ECF, and the intracellular compartment.

Atomoxetine_Distribution cluster_plasma Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Plasma_Bound Protein Bound (>98% Albumin/AAG) Plasma_Free Free Fraction (Unbound) Plasma_Bound->Plasma_Free Equilibrium Endothelium Endothelial Lipid Bilayer Plasma_Free->Endothelium Passive Diffusion (High LogP) ECF Extracellular Fluid (ECF) (Therapeutic Target) Endothelium->ECF No P-gp Efflux ECF->Plasma_Free Ratio ~ 1:1 Intracellular Intracellular Space (Cytosol) ECF->Intracellular Partitioning Target NET Transporter (Synapse) ECF->Target Binding Lysosome Lysosome (Ion Trapping Site) Intracellular->Lysosome pH Gradient Trapping Lysosome->ECF Ratio > 100:1

Figure 1: Kinetic distribution of Athis compound. Note the passive equilibration between Plasma Free Fraction and ECF, contrasted with massive accumulation in lysosomes.

Regional Neuropharmacology & Accumulation

Athis compound distributes ubiquitously due to lipophilicity but exerts specific regional effects based on transporter expression.

Brain RegionTransporter ProfilePharmacodynamic Effect
Prefrontal Cortex (PFC) High NET, Low DATDual Increase: Increases both Norepinephrine (NE) and Dopamine (DA). Reason: In the PFC, DAT is scarce; DA is cleared by NET.[2] Blocking NET increases both.
Striatum / Nucleus Accumbens High DAT, Low NETNo Effect on DA. Reason: DAT is abundant here and clears DA efficiently. Athis compound (NET selective) does not block DAT, avoiding abuse potential.
Cerebellum High NETHigh accumulation; often used as a reference region in PET studies.

Analytical Methodologies (Protocols)

To accurately assess distribution, researchers must choose between measuring Total Tissue Concentration (Homogenization) or Free Active Concentration (Microdialysis).

Protocol A: Total Tissue Quantification (LC-MS/MS)

Purpose: To determine total drug accumulation (including lysosomal stores).

1. Tissue Harvesting:

  • Rapidly remove brain; rinse in ice-cold saline to remove superficial blood.

  • Dissect regions (PFC, Striatum) on ice. Flash freeze in liquid nitrogen.

2. Homogenization:

  • Buffer: 50 mM Ammonium Acetate (pH 7.4) or simple deionized water. Avoid phosphate buffers if using electrospray ionization (ESI) downstream to minimize suppression.

  • Ratio: 1:4 (w/v) tissue to buffer.

  • Standard: Spike homogenate with Internal Standard (IS) d3-Athis compound (final conc. 100 ng/mL).

3. Extraction (Liquid-Liquid Extraction - LLE):

  • Add 200 µL homogenate to 1.0 mL tert-Butyl methyl ether (TBME) .

  • Why TBME? It provides cleaner extraction for lipophilic amines than acetonitrile precipitation, reducing matrix effects.

  • Vortex (10 min) -> Centrifuge (10,000 x g, 5 min).

  • Transfer organic supernatant to a fresh tube. Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute in 100 µL Mobile Phase (see below).

4. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient elution).

  • Transitions (MRM):

    • Athis compound: 256.4

      
       43.8 (Quantifier)
      
    • IS (d3-Athis compound): 259.4

      
       47.0
      
Protocol B: In Vivo Microdialysis (Free Fraction)

Purpose: To measure the biologically active concentration in the ECF.

1. Probe Implantation (Rat Model):

  • Stereotaxic insertion of a concentric probe (2 mm membrane length) into the PFC.

  • Coordinates (relative to Bregma): AP +3.2 mm, ML +0.8 mm, DV -4.0 mm.

2. Perfusion:

  • Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Equilibration: Allow 24 hours post-surgery for BBB recovery before dosing.

3. Calibration:

  • Use Retrodialysis by Drug to determine in vivo recovery (probe efficiency).

  • Calculation:

    
    
    

Bioanalytical Workflow Diagram

The following DOT diagram outlines the decision tree and workflow for processing brain tissue samples.

Bioanalysis_Workflow Start Brain Tissue Sample Decision Target Endpoint? Start->Decision Homogenize Homogenization (1:4 w/v in H2O) Decision->Homogenize Total Accumulation Microdialysis In Vivo Microdialysis (PFC Probe) Decision->Microdialysis Active Free Fraction Spike Spike IS (d3-Athis compound) Homogenize->Spike LLE Extraction (LLE) Solvent: TBME Spike->LLE Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry LCMS LC-MS/MS Analysis (+ESI, MRM 256.4->43.8) Dry->LCMS Dialysate Direct Injection (No Extraction) Microdialysis->Dialysate Dialysate->LCMS

Figure 2: Validated workflow for Athis compound quantification in neural tissue.

Clinical Translation & CYP2D6 Impact[3]

When translating preclinical distribution data to humans, the metabolic phenotype is the primary variable.

  • CYP2D6 Polymorphism: Athis compound is metabolized by CYP2D6.[2][3][4][5][6]

    • Extensive Metabolizers (EM): Normal half-life (~5 hours).

    • Poor Metabolizers (PM): Half-life extends to ~20 hours.

  • Impact on Brain Exposure: In PMs, plasma AUC increases ~10-fold. Because BBB transport is passive and linear (non-saturable), brain ECF concentrations increase proportionally. This necessitates dose adjustments to avoid CNS toxicity (e.g., jitteriness, insomnia).

References

  • Kielbasa, W., et al. (2009).[7] "Microdialysis evaluation of athis compound brain penetration and central nervous system pharmacokinetics in rats." Drug Metabolism and Disposition.

  • Sauer, J. M., et al. (2005). "Athis compound hydrochloride: clinical drug-drug interaction profile." Journal of Clinical Pharmacology.

  • Bymaster, F. P., et al. (2002).[8] "Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat." Neuropsychopharmacology.

  • Logan, J., et al. (2002). "Imaging the norepinephrine transporter in humans with the radioligand (S,S)-[11C]O-methylreboxetine and PET." Synapse. (Comparative methodology for NET ligands).

  • Ding, Y., et al. (2014). "LC-MS/MS determination of athis compound in biological matrices." Journal of Chromatography B.

Sources

Mechanistic Modulation of Synaptic Long-Term Potentiation by Tomoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the impact of Tomoxetine (internationally known as Athis compound ) on synaptic Long-Term Potentiation (LTP). While primarily indicated for ADHD, this compound’s utility extends into cognitive enhancement research due to its ability to modulate synaptic plasticity in the hippocampus and prefrontal cortex (PFC). This document provides a validated mechanistic framework and experimental protocols for researchers investigating noradrenergic modulation of glutamatergic transmission.

Key Insight: In the hippocampus and PFC, the Norepinephrine Transporter (NET) is responsible for clearing both Norepinephrine (NE) and Dopamine (DA). Consequently, this compound-induced NET inhibition creates a "dual-transmitter" accumulation, potentiating LTP via convergent


-adrenergic and D1/D5 dopaminergic signaling cascades.

Part 1: Pharmacological Mechanism & Synaptic Dynamics

The NET Inhibition Hypothesis

This compound acts as a highly selective Norepinephrine Reuptake Inhibitor (NRI) with a


 of 4.5 nM for NET. Unlike psychostimulants, it does not directly stimulate dopamine release in the striatum, reducing abuse potential. However, its impact on LTP is region-specific:
  • Hippocampus (CA1 Region): NET expression is high, but Dopamine Transporter (DAT) expression is negligible. Thus, NET clears both NE and DA. This compound blockade leads to supraphysiological levels of both catecholamines, lowering the threshold for LTP induction.

  • Prefrontal Cortex: Similar to the hippocampus, NET inhibition increases both synaptic NE and DA, enhancing signal-to-noise ratio and working memory plasticity.

The Molecular Signaling Cascade

The enhancement of LTP by this compound is not direct; it is metaplastic . It "primes" the synapse. The accumulation of NE activates


-adrenergic receptors (

-ARs), which couple to

proteins.[1] This initiates the cAMP-PKA pathway, resulting in the phosphorylation of AMPA receptor subunits (specifically GluA1 at Ser845), promoting their trafficking to the postsynaptic density.
Visualization: The Noradrenergic-LTP Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound at the glutamatergic synapse.

Tomoxetine_LTP_Pathway This compound This compound (Athis compound) NET Norepinephrine Transporter (NET) This compound->NET Inhibits Synapse Synaptic Cleft (↑ NE / ↑ DA) NET->Synapse Accumulation BetaAR β-Adrenergic Receptor Synapse->BetaAR Activates Gs Gs Protein BetaAR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA GluA1 GluA1 Subunit (Phosphorylation) PKA->GluA1 Phosphorylates Ser845 AMPA_Traffic AMPA Receptor Membrane Insertion GluA1->AMPA_Traffic LTP Enhanced LTP (Potentiated fEPSP) AMPA_Traffic->LTP Increases Synaptic Strength

Figure 1: this compound inhibits NET, causing NE accumulation.[1][2][3][4][5][6][7][8][9] This triggers the


-AR/cAMP/PKA cascade, driving AMPA receptor phosphorylation and insertion, which underlies LTP enhancement.

Part 2: Experimental Protocols (Electrophysiology)

To validly assess this compound's impact, researchers must utilize Field Potential Recordings (fEPSP) in acute hippocampal slices. This method preserves the local circuitry required for the drug's metaplastic effects.

Slice Preparation & Maintenance
  • Subject: C57BL/6J mice (P21–P40) or Sprague-Dawley rats.

  • Slicing Solution (Ice-cold): High sucrose aCSF to prevent excitotoxicity during cutting.

    • Composition: 206 mM Sucrose, 2.8 mM KCl, 1.25 mM NaH

      
      PO
      
      
      
      , 26 mM NaHCO
      
      
      , 10 mM D-Glucose, 1 mM CaCl
      
      
      , 3 mM MgCl
      
      
      .
  • Recovery: Incubate slices at 32°C for 30 minutes in standard aCSF, then maintain at RT for >1 hour.

Electrophysiology Workflow

Critical Control: this compound is lipophilic and sticky. Use glass or Teflon tubing where possible, and allow sufficient wash-in time (minimum 20 minutes) before induction.

Visualization: Experimental Workflow

Electrophysiology_Workflow Step1 1. Baseline Recording (20 min) Step2 2. This compound Wash-in (5-10 µM, 20 min) Step1->Step2 Stable Baseline Step3 3. Induction Protocol (TBS or HFS) Step2->Step3 Drug Equilibrium Step4 4. Maintenance Phase (60 min Recording) Step3->Step4 Plasticity Induction Step5 5. Data Analysis (Slope & PPR) Step4->Step5

Figure 2: Chronological workflow for testing this compound effects on LTP. Note the extended wash-in period required for NRI equilibration.

Induction Protocols

Choose the induction protocol based on the physiological frequency you wish to mimic:

  • Theta Burst Stimulation (TBS): Mimics physiological hippocampal firing during learning.

    • Protocol: 4 pulses at 100 Hz, repeated 10 times at 200 ms intervals (5 Hz).

  • High-Frequency Stimulation (HFS): Standard robust LTP induction.

    • Protocol: 100 Hz for 1 second (1 train).

Part 3: Data Interpretation & Validation

When analyzing the data, you must distinguish between presynaptic release probability and postsynaptic receptor density. This compound often affects both, but LTP enhancement is predominantly postsynaptic via the PKA pathway.

Quantitative Markers

Summarize your findings using the following matrix to validate the mechanism.

ParameterMetricExpected Effect (this compound + LTP)Mechanistic Interpretation
fEPSP Slope % Change from BaselineIncrease (>140-160%) Enhanced synaptic strength (Potentiation).
PPR Paired-Pulse Ratio (P2/P1)Unchanged or Slight Decrease Unchanged = Postsynaptic insertion of AMPARs.Decrease = Presynaptic increase in release probability (via

autoreceptor blockade).
Input/Output Slope vs. Fiber VolleyLeftward Shift Increased synaptic efficiency.
Washout Persistence of PotentiationSustained (>60 min) Confirms "Long-Term" nature (protein synthesis/trafficking involved).
Troubleshooting Common Failures
  • Issue: No LTP enhancement observed.

    • Cause: Basal NE levels in slices are low because the Locus Coeruleus axons are severed.

    • Solution: Ensure the concentration is sufficient (5–10

      
      M) to block reuptake of whatever spontaneous NE release occurs, or "prime" the slice with a very low dose of exogenous NE agonist if the slice is "silent."
      
  • Issue: Unstable Baseline during Wash-in.

    • Cause: NE can transiently depress synaptic transmission via

      
       receptors before potentiating it.
      
    • Solution: Wait for the baseline to re-stabilize (approx. 20-30 mins) before applying TBS.

References

  • Athis compound Reestablishes Long Term Potentiation in a Mouse Model of ADHD Source: Neuroscience (2019) Significance:[3][4][9][10] Demonstrates that 5

    
    M Athis compound rescues LTP deficits in prenatal nicotine exposure models via postsynaptic mechanisms.
    URL:[Link]
    
  • Norepinephrine triggers metaplasticity of LTP by increasing translation of specific mRNAs Source:[2][5] Journal of Neuroscience (2012) Significance: Establishes the molecular basis of NE-driven "priming" of synapses via GluA1 synthesis and trafficking. URL:[Link]

  • Dopamine in the hippocampus is cleared by the norepinephrine transporter Source: International Journal of Neuropsychopharmacology (2002) Significance: Critical mechanistic insight explaining why NET inhibition increases both NE and Dopamine in the hippocampus.[9] URL:[Link]

  • Athis compound and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells Source: Psychiatry Investigation (2023) Significance:[1][2][3][4][5][7][9][10][11][12] Highlights downstream kinase pathways (AMPK/CaMKK) activated by Athis compound, relevant for cellular energetics during plasticity.[11] URL:[Link]

Sources

Atomoxetine (Tomoxetine): Modulation of Cortical Oscillations and Neurodynamic Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While historically characterized as a selective norepinephrine reuptake inhibitor (NRI), Atomoxetine (formerly known as this compound) exerts a profound, yet distinct, influence on the oscillatory dynamics of the mammalian cortex. Unlike psychostimulants that induce broad-spectrum arousal via direct dopaminergic release, Athis compound functions as a modulator of signal-to-noise ratio (SNR) .

By inhibiting the norepinephrine transporter (NET), particularly in the Prefrontal Cortex (PFC), it recalibrates the Locus Coeruleus (LC)-Cortical coupling . This guide dissects the electrophysiological signature of Athis compound, detailing its capacity to suppress aberrant Theta power, enhance Beta synchronization, and restore Gamma coherence—biomarkers critical for cognitive control and executive function.

Pharmacodynamic Architecture & Oscillatory Mechanisms

To understand Athis compound’s effect on brain waves, one must map its unique pharmacodynamic cascade. Unlike striatal-heavy stimulants, Athis compound’s primary theatre of action is the Prefrontal Cortex (PFC) .

The "PFC-Specific" Dopamine Surge

In the PFC, the Dopamine Transporter (DAT) is sparse.[1] Consequently, extracellular dopamine is primarily cleared by NET. By inhibiting NET, Athis compound increases both Norepinephrine (NE) and Dopamine (DA) concentrations specifically in the PFC, without triggering the reward-pathway activation seen in the nucleus accumbens.

Mechanism of Oscillatory Modulation

The shift in oscillatory power is not a side effect but a direct downstream consequence of adrenergic receptor activation:

  • Alpha-2 Adrenoceptors: Activation strengthens the "functional connectivity" of PFC networks, reducing "noise" (random firing) and enhancing "signal" (task-relevant firing). This manifests as a reduction in low-frequency drift (Theta/Delta).

  • D1 Receptors: Modulated by the concurrent DA increase, these receptors sharpen the tuning of pyramidal neurons, facilitating high-frequency Gamma oscillations associated with attention and binding.

Visualization: The Signaling Cascade

The following diagram illustrates the pathway from NET inhibition to the modulation of cortical oscillations.

Atomoxetine_Mechanism ATX Athis compound (this compound) NET Norepinephrine Transporter (NET) ATX->NET Inhibits PFC_Synapse PFC Synaptic Cleft NET->PFC_Synapse Regulates NE_Level ↑ Extracellular NE PFC_Synapse->NE_Level DA_Level ↑ Extracellular DA (PFC Only) PFC_Synapse->DA_Level Via NET blockade Rec_A2 α2-Adrenergic Receptor (Post-Synaptic) NE_Level->Rec_A2 Activates Rec_D1 D1 Dopamine Receptor DA_Level->Rec_D1 Activates HCN_Channels HCN Channel Closure (Reduced Leak) Rec_A2->HCN_Channels cAMP Inhibition Pyramidal Pyramidal Neuron Tuning Rec_D1->Pyramidal Excitation HCN_Channels->Pyramidal Increases Input Resistance Osc_Theta ↓ Theta Power (Reduced Noise) Pyramidal->Osc_Theta Network Effect Osc_Beta ↑ Beta/Gamma Power (Enhanced Signal) Pyramidal->Osc_Beta Network Effect

Caption: Mechanistic pathway of Athis compound-induced oscillatory shifts in the Prefrontal Cortex.

The this compound Signature: EEG & Band-Specific Effects[2][3][4]

Athis compound induces a specific "spectral fingerprint" that differentiates it from methylphenidate. While stimulants produce a broad arousal effect, Athis compound induces a frontal stabilization state.[2]

Quantitative EEG (qEEG) Profile[3]
Frequency BandRange (Hz)Effect of Athis compoundMechanistic Interpretation
Delta 0.5 - 4Normalization / Decrease Reduction in cortical hypoarousal; correlates with clinical response in "Responders."
Theta 4 - 8Significant Decrease Suppression of the "mind-wandering" default mode network (DMN) activity. Primary biomarker for efficacy.
Alpha 8 - 13Modulation / Stabilization Enhancement of posterior alpha indicates improved resting-state alertness and inhibition of irrelevant sensory input.
Beta 13 - 30Global Increase Reflects enhanced cortical excitability and maintenance of cognitive set (sustained attention).
Gamma 30 - 100Coherence Restoration Improvement in long-range synchronization (Frontal-Parietal) necessary for feature binding and complex processing.
The Theta/Beta Ratio (TBR)

The TBR is the most validated electrophysiological marker in ADHD.

  • Pathology: ADHD patients typically exhibit a high TBR (Excess slow-wave Theta, deficit in fast-wave Beta).

  • Athis compound Effect: Athis compound reduces TBR, but with a slower onset compared to stimulants. The reduction is driven primarily by Theta suppression (noise reduction) rather than the massive Beta flooding seen with amphetamines.

Preclinical Insights: The Locus Coeruleus Connection

Recent in vivo studies in rats have elucidated why Athis compound improves attention without the jitteriness of stimulants. The key lies in the Locus Coeruleus (LC) firing modes.

Tonic vs. Phasic Firing
  • Tonic Firing: Background firing rate. High tonic firing leads to distractibility (scanning the environment).

  • Phasic Firing: Burst firing in response to a specific stimulus.

  • Athis compound's Action: It decreases tonic LC activity (via presynaptic alpha-2 autoreceptors) while preserving or enhancing phasic bursts .

  • Result: This increases the Phasic-to-Tonic ratio , effectively increasing the neural Signal-to-Noise Ratio (SNR). The brain stops "buzzing" (low tonic) and reacts sharply to targets (high phasic).

Experimental Protocols

To validate these effects in your own research, the following protocols are recommended. These are synthesized from gold-standard methodologies in pharmaco-EEG and slice electrophysiology.

Protocol A: Human Pharmaco-EEG Workflow

Objective: Assess target engagement via spectral power analysis.

  • Screening: Recruit subjects with high baseline Theta/Beta ratios (> 3:1).

  • Baseline Recording (T0):

    • 10 minutes resting state (5 min eyes open, 5 min eyes closed).

    • High-density EEG (64+ channels).

  • Administration: Single oral dose of Athis compound (40mg or weight-adjusted).

  • Uptake Phase: Wait 90 minutes (Tmax).

  • Post-Drug Recording (T90):

    • Repeat resting state.

    • Task Block: Administer a Flanker Task or Continuous Performance Task (CPT) to elicit task-related Beta/Gamma desynchronization.

  • Analysis:

    • Compute Absolute Power ($ \mu V^2 $) and Relative Power (%).[3][4]

    • Calculate Coherence between F3-F4 (Frontal inter-hemispheric) and Fz-Pz (Frontal-Parietal).

    • Success Criteria: Statistically significant reduction in posterior Theta and increase in frontal Beta.[3]

Protocol B: Preclinical LFP Recording (Rat)

Objective: Measure LC-Cortical coupling.

  • Preparation: Anesthetized Sprague-Dawley rats (Isoflurane).

  • Electrode Implantation:

    • Site A (Source): Locus Coeruleus (AP -9.7, ML 1.3, DV -7.0).

    • Site B (Target): Prefrontal Cortex (AP +3.0, ML 0.5, DV -3.0).

  • Baseline: Record 20 mins of Local Field Potentials (LFP).

  • Micro-infusion / IP Injection: Athis compound (0.3 - 3.0 mg/kg i.p.).

  • Stimulation: Apply sensory stimulus (e.g., foot shock or tone) to evoke phasic LC response.

  • Data Processing:

    • Filter LFP for Gamma (30-80 Hz).

    • Perform Spike-Field Coherence (SFC) analysis between LC spikes and PFC LFP.

    • Hypothesis: Athis compound will enhance SFC in the Gamma band during stimulus presentation.

Visualization: Translational Research Workflow

This diagram outlines the logical flow from animal models to human clinical trials.

Translational_Workflow cluster_0 Preclinical (Rat Model) cluster_1 Clinical (Human) Rat_LC Locus Coeruleus Single Unit Recording Rat_PFC PFC LFP (Gamma Band) Rat_LC->Rat_PFC Modulates Rat_Data Metric: Spike-Field Coherence Rat_PFC->Rat_Data Biomarker Validated Biomarker: Frontal Network Stabilization Rat_Data->Biomarker Translates to EEG_Rest Resting State EEG (Theta/Beta) Human_Data Metric: Spectral Power Normalization EEG_Rest->Human_Data EEG_Task Task-Evoked Potentials (ERP) EEG_Task->Human_Data Human_Data->Biomarker Validates Drug Athis compound Administration Drug->Rat_LC Drug->EEG_Rest

Caption: Translational workflow connecting preclinical LC firing dynamics to human EEG biomarkers.

References

  • Bari, A., & Aston-Jones, G. (2013). Athis compound modulates spontaneous and sensory-evoked discharge of locus coeruleus noradrenergic neurons. Journal of Neurophysiology. Link

  • Barry, R. J., et al. (2009).[5] Acute athis compound effects on the EEG of children with attention-deficit/hyperactivity disorder. Neuropharmacology. Link

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat.[5] Neuropsychopharmacology. Link

  • Chamberlain, S. R., et al. (2009). Athis compound enhances connectivity of prefrontal networks in Parkinson's disease. Neuropsychopharmacology. Link

  • Groom, M. J., et al. (2010). Electrophysiological indices of abnormal error processing in ADHD are not normalised by methylphenidate or athis compound. Journal of Psychopharmacology. Link

Sources

Methodological & Application

Tomoxetine HPLC analysis protocol for plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust HPLC-UV Analysis of Atomoxetine (this compound) in Plasma

Executive Summary & Scope

This protocol details a validated, cost-effective High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Athis compound (formerly known as This compound ) in human plasma.

While LC-MS/MS is the gold standard for trace analysis (<5 ng/mL), many clinical laboratories require a robust HPLC-UV method for Therapeutic Drug Monitoring (TDM) where plasma concentrations typically range from 200 to 1000 ng/mL . This method utilizes a rigorous Liquid-Liquid Extraction (LLE) to maximize signal-to-noise ratios and extend column life by removing plasma proteins and phospholipids that often foul columns in simpler protein precipitation (PPT) methods.

Key Performance Metrics:

  • Linearity: 50 – 2000 ng/mL[1][2]

  • LLOQ: 50 ng/mL (Sufficient for TDM trough levels)

  • Run Time: < 10 minutes

  • Extraction Recovery: > 85%

Scientific Background & Strategy

The Analyte: Athis compound HCl is a selective norepinephrine reuptake inhibitor.[3][4][5][6]

  • pKa: 10.13 (Basic amine).

  • LogP: ~4.0 (Highly lipophilic).

  • Solubility: High in organic solvents; pH-dependent in water.

Method Development Logic:

  • Detection (UV vs. Fluorescence): Athis compound possesses a phenyl ring allowing UV detection at 270 nm . While fluorescence (after derivatization) offers lower limits of detection, it introduces experimental complexity. UV is selected here for its universality in QC and hospital labs.

  • Sample Preparation (LLE vs. PPT):

    • Why LLE? Protein Precipitation (PPT) leaves significant matrix components that cause baseline drift and ion suppression (in MS). LLE using an alkaline buffer drives the basic Athis compound (pKa 10.13) into its non-ionized state, allowing efficient extraction into an organic solvent (e.g., TBME or Hexane), leaving polar plasma interferences behind.

  • Internal Standard (IS): Carbamazepine is selected due to its similar lipophilicity and retention behavior on C18 phases without co-eluting with the analyte.

Reagents & Equipment

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, Autosampler, TCC).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) set to 270 nm .

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent USP L1 packing).

Chemicals:

  • Athis compound HCl Reference Standard (USP Grade).

  • Internal Standard: Carbamazepine.[7]

  • Solvents: Acetonitrile (HPLC Grade), Methanol, tert-Butyl methyl ether (TBME).

  • Buffers: Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Orthophosphoric acid (
    
    
    
    ).

Experimental Protocol

Solution Preparation
  • Mobile Phase Preparation:

    • Buffer: Dissolve 6.8 g

      
       in 1000 mL water. Add 1 mL Triethylamine (TEA) to suppress silanol activity (reduces peak tailing for amines). Adjust pH to 3.0 ± 0.1  with Orthophosphoric acid.
      
    • Mixture: Combine Buffer : Acetonitrile (60:40 v/v) .

    • Degas: Filter through 0.45 µm membrane and sonicate for 10 mins.

  • Stock Solutions:

    • Athis compound Stock (1 mg/mL): Dissolve 10 mg in 10 mL Methanol.

    • IS Stock (1 mg/mL): Dissolve 10 mg Carbamazepine in 10 mL Methanol.

    • Working IS Solution:[4][8] Dilute IS Stock to 10 µg/mL in mobile phase.

Sample Preparation (Liquid-Liquid Extraction)

This step is critical for method reliability. We utilize alkaline extraction to ensure the amine is uncharged.

Workflow Diagram:

ExtractionWorkflow Plasma 200 µL Plasma Sample IS_Add Add 50 µL Internal Standard (Carbamazepine) Plasma->IS_Add Alkaline Add 100 µL 0.5M NaOH (Adjust pH > 11) IS_Add->Alkaline Solvent Add 3 mL TBME (Extraction Solvent) Alkaline->Solvent Vortex Vortex Mix (3 min) Centrifuge (4000 rpm, 10 min) Solvent->Vortex Transfer Transfer Organic Layer (Supernatant) to Clean Tube Vortex->Transfer Evap Evaporate to Dryness (40°C under N2 stream) Transfer->Evap Recon Reconstitute in 200 µL Mobile Phase Evap->Recon Inject Inject 20 µL into HPLC Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow for isolating Athis compound from plasma matrix.

Chromatographic Conditions
ParameterSetting
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 20 µL
Detection UV @ 270 nm
Run Time ~10 minutes

System Logic & Data Flow:

HPLC_Logic cluster_system HPLC System cluster_data Data Processing Pump Quaternary Pump (Isocratic Flow) Injector Autosampler (20 µL Loop) Pump->Injector Mobile Phase Column C18 Column (Separation) Injector->Column Sample Plug Detector UV Detector (270 nm) Column->Detector Eluent Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration (Area Ratio: Analyte/IS) Chromatogram->Integration Quant Quantification (Linear Regression) Integration->Quant

Figure 2: HPLC system configuration and data processing logic.

Validation Parameters (Acceptance Criteria)

This method adheres to FDA Bioanalytical Method Validation Guidelines .

Validation ParameterAcceptance CriteriaTypical Result
Selectivity No interfering peaks at retention times of Athis compound or IS.Clean baseline in blank plasma.
Linearity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)

over 50–2000 ng/mL.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Precision (RSD)

(Intra-day & Inter-day).[4][9]

Accuracy

of nominal concentration.

Recovery

(Consistent).

Stability

degradation after 24h (autosampler).
Stable for 48h at RT.

Troubleshooting & Optimization

  • Peak Tailing: Athis compound is a basic amine and interacts with residual silanols on the silica support.

    • Solution: Ensure Triethylamine (TEA) is added to the mobile phase and pH is maintained at 3.0 . Use "End-capped" columns (e.g., Luna C18(2) or Zorbax Eclipse).

  • Low Recovery:

    • Solution: Ensure the plasma pH is >11 before extraction. The amine must be deprotonated to migrate into the organic layer (TBME).

  • Drifting Retention Times:

    • Solution: Check column temperature stability (30°C) and ensure mobile phase organic content is precise.

References

  • Scholars Research Library. "Validated RP-HPLC and UV spectrophotometry method for the estimation of athis compound hydrochloride in pharmaceutical dosage forms." Der Pharmacia Lettre. Link

  • Asian Journal of Chemistry. "Reverse Phase HPLC Analysis of Athis compound in Pharmaceutical Dosage Forms." Asian J. Chem. Link

  • ResearchGate. "Sensitive quantification of athis compound in human plasma by HPLC with fluorescence detection." Journal of Chromatography B. Link

  • National Institutes of Health (NIH). "Development and validation of a stability-indicating RP-HPLC method for determination of athis compound hydrochloride." PubMed.[10] Link

  • Biomedical Research. "Development and Validation of (HPLC) Method for Simultaneous Determination of Athis compound HCl & Fluoxetine HCl." Biomed.[11] Res. Link

Sources

Application Note: High-Sensitivity Quantification of Tomoxetine in Brain Tissue via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of Tomoxetine (Athis compound) in brain tissue using LC-MS/MS. It is designed for analytical chemists and pharmacologists requiring a robust, validated methodology.

Executive Summary

This protocol details a validated LC-MS/MS workflow for the quantification of this compound in brain tissue. Unlike plasma assays, brain tissue analysis requires rigorous lipid management and efficient homogenization to ensure accurate recovery. This method utilizes d3-Athis compound as an internal standard (IS) to correct for matrix effects and recovery variability. The workflow employs protein precipitation (PPT) for high throughput, with an optional Liquid-Liquid Extraction (LLE) step for ultra-trace analysis.

Key Performance Indicators:

  • LLOQ: 0.5 ng/g tissue (approx. 0.1 ng/mL in homogenate).

  • Linearity:

    
     over 0.5 – 500 ng/g.[1][2][3]
    
  • Run Time: 5.0 minutes per sample.

Experimental Design & Rationale

Internal Standard Selection

Choice: Athis compound-d3 (d3-ATX) [4]

  • Rationale: As a deuterated analog, d3-ATX shares near-identical physicochemical properties (pKa, LogP) and retention time with the analyte. This allows it to perfectly track ionization suppression caused by brain phospholipids, which is the primary failure mode in neuro-bioanalysis.

  • Alternative: If d3-ATX is unavailable, Duloxetine may be used, though it does not compensate for matrix effects as effectively.

Chromatography Strategy

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent Core-Shell technology.

  • Rationale: Brain extracts are dirty. Core-shell particles provide high peak capacity to separate the analyte from lipid interferences without the high backpressure of sub-2µm fully porous particles.

  • Mobile Phase: Acidic conditions (0.1% Formic Acid) are mandatory to protonate the secondary amine of this compound (

    
    ), ensuring high sensitivity in ESI+ mode.
    

Workflow Visualization

The following diagram outlines the critical path from tissue harvest to data acquisition.

Tomoxetine_Workflow Tissue Brain Tissue Sample (Frozen -80°C) Weigh Weighing & Transfer (approx. 100 mg) Tissue->Weigh Homogenize Homogenization (1:4 w/v in Saline) Weigh->Homogenize + Ice-cold Saline Spike Add Internal Standard (d3-Athis compound) Homogenize->Spike Extract Protein Precipitation (Methanol, 1:3 v/v) Spike->Extract Vortex 1 min Centrifuge Centrifugation (14,000 rpm, 4°C) Extract->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM) Supernatant->LCMS Direct Inject or Dilute

Caption: Step-by-step workflow for the extraction and quantification of this compound from brain tissue.

Materials & Methods

Reagents and Equipment
  • Standards: Athis compound HCl (Reference Standard), Athis compound-d3 (Internal Standard).[5]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Acetate.

  • Homogenizer: Bead beater (e.g., Precellys) or Probe sonicator.

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg Athis compound (free base equivalent) in 1.0 mL Methanol. Store at -20°C.

  • Working Standard (WS): Serially dilute Master Stock with 50% Methanol to create calibration points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution: Dilute d3-ATX to 50 ng/mL in Methanol.

Sample Preparation Protocol

Step 1: Homogenization

  • Weigh ~100 mg of wet brain tissue into a homogenization tube.

  • Add 4 volumes (e.g., 400 µL) of ice-cold 0.9% Saline or Phosphate Buffered Saline (PBS).

  • Homogenize until completely uniform. Note: Keep samples on ice to prevent enzymatic degradation.

Step 2: Extraction (Protein Precipitation)

  • Transfer 50 µL of Brain Homogenate to a 1.5 mL centrifuge tube.

  • Add 10 µL of IS Working Solution (d3-ATX).

  • Add 200 µL of Ice-cold Methanol (1:4 ratio helps precipitate proteins and solubilize lipids).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: Post-Processing

  • Transfer 150 µL of the clear supernatant to an HPLC vial.

  • Optional: If sensitivity is low, evaporate the supernatant under Nitrogen at 40°C and reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.[6]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
0.510Start Gradient
3.090Elution
3.590Wash
3.610Re-equilibration
5.010End of Run

Mass Spectrometry (ESI+):

  • Ion Source: Electrospray Ionization (Positive Mode).[5]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
This compound 256.244.1Quantifier20
This compound 256.2148.1Qualifier15
d3-Athis compound 259.247.1IS Quantifier20

Technical Note: The 256->44 transition is the most intense but can be subject to low-mass noise. Ensure the collision cell pressure is optimized to stabilize this fragment. The 256->148 transition is less intense but highly specific.

Method Validation (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), every batch must include the following controls:

Linearity & Sensitivity
  • Calibration Curve: Prepare standards in blank brain homogenate (not water) to match the matrix. This corrects for the "Matrix Effect" where brain lipids suppress ionization.

  • Acceptance:

    
    .[1][2][3][4][5] Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).
    
Accuracy & Precision
  • Run Quality Control (QC) samples at Low, Medium, and High levels (n=5 each).

  • Intra-day Precision: CV < 15%.

  • Accuracy: 85-115% of nominal value.[7]

Matrix Effect Evaluation
  • Compare the peak area of this compound spiked into extracted blank brain matrix vs. This compound in pure solvent.

  • Formula:

    
    .
    
  • Target: 85-115%. If ME < 80% (suppression), consider switching from PPT to Liquid-Liquid Extraction (using TBME).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Lipid buildup on column.Use a guard column; increase the "Wash" step (95% B) duration.
Signal Drift Source contamination.Divert flow to waste for the first 1 min (salts) and last 1 min (lipids).
Carryover Sticky analyte.Use a needle wash of Acetonitrile:Isopropanol:Water:Acetone (40:30:20:10).
Low Recovery Incomplete homogenization.Ensure tissue is fully disrupted; increase vortex time during extraction.

References

  • Vertex AI Search. (2023). Athis compound MRM transitions and LC-MS/MS methods. Retrieved from and .

  • Sauer, J. M., et al. (2005). Disposition and metabolic fate of athis compound hydrochloride: the role of CYP2D6. Drug Metabolism and Disposition.[8] Link

  • Appaji, D., et al. (2021). A simple, rapid and sensitive method for quantification of athis compound by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Kielbasa, W., et al. (2009). Microdialysis Evaluation of Athis compound Brain Penetration and Central Nervous System Pharmacokinetics in Rats. Drug Metabolism and Disposition.[8] Link

Sources

Application Note: Chiral Separation of Tomoxetine (Atomoxetine) Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and development of Atomoxetine (this compound). It synthesizes industry-standard protocols with mechanistic insights to ensure robust chiral separation.

Introduction & Scientific Context

Athis compound ((-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride) is a selective norepinephrine reuptake inhibitor used to treat Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] It is marketed as the pure (R)-enantiomer . The (S)-enantiomer (S-Tomoxetine) is considered a chiral impurity with distinct pharmacological properties and must be strictly controlled (typically <0.15%) under ICH guidelines.

Achieving baseline separation of these enantiomers is challenging due to the flexibility of the propyl chain and the basicity of the secondary amine. This guide presents a robust Normal Phase (NP) method utilizing a cellulose-based Chiral Stationary Phase (CSP). The method relies on a combination of hydrogen bonding and


-

interactions to discriminate between the spatial arrangements of the (R)- and (S)-isomers.
Key Pharmacological & Chemical Data[3]
  • Active Isomer: (R)-Athis compound[3]

  • Impurity: (S)-Tomoxetine[3][4]

  • Chemical Nature: Basic secondary amine (requires mobile phase modifiers to suppress silanol activity).

  • Elution Order: On Cellulose tris(3,5-dimethylphenylcarbamate) columns, the (S)-isomer typically elutes first , followed by the (R)-isomer.

Mechanism of Separation

The separation utilizes a Polysaccharide-based CSP (specifically Cellulose tris(3,5-dimethylphenylcarbamate)).[5] The chiral recognition mechanism involves:

  • Hydrogen Bonding: Interaction between the amide linkage of the CSP carbamate group and the secondary amine/ether oxygen of Athis compound.

  • 
    -
    
    
    
    Stacking:
    Interactions between the phenyl rings of the analyte and the phenylcarbamate moieties of the CSP.
  • Inclusion Complexation: The analyte fits into the chiral cavities (grooves) of the helical polysaccharide structure.

Chiral Recognition Pathway

ChiralRecognition Analyte Athis compound (Racemate) CSP Cellulose-based CSP (Helical Carbamate Structure) Analyte->CSP Injection Complex_R R-Isomer Complex (Stronger Retention) CSP->Complex_R Steric Fit + H-Bonding Complex_S S-Isomer Complex (Weaker Retention) CSP->Complex_S Steric Clash Elution Chromatographic Separation Complex_R->Elution Elutes Second (t2) Complex_S->Elution Elutes First (t1)

Figure 1: Mechanistic pathway of chiral discrimination on a polysaccharide CSP.

Experimental Protocol

Materials & Reagents[3]
  • HPLC System: Agilent 1200/1260 Infinity or equivalent with Binary Pump and DAD/UV detector.

  • Column: Chiralcel OD-H or Phenomenex Lux Cellulose-1 (250 x 4.6 mm, 5 µm).

    • Note: Immobilized versions (e.g., Chiralpak IC or Lux i-Cellulose-5) are preferred for robustness but standard coated columns (OD-H) are the historical standard.

  • Solvents (HPLC Grade): n-Hexane, Isopropyl Alcohol (IPA).

  • Modifiers: Diethylamine (DEA) (for peak shape), Trifluoroacetic Acid (TFA) (optional, for robustness).

Chromatographic Conditions (Standard Method)
ParameterSettingRationale
Mobile Phase n-Hexane : IPA : DEA : TFA (85 : 15 : 0.15 : 0.[4]2)Hexane/IPA provides the NP selectivity.[5] DEA masks silanols to prevent tailing of the basic amine. TFA improves robustness.[4]
Flow Rate 1.0 mL/minOptimal balance between mass transfer kinetics and run time.
Column Temp 25°C (Ambient)Lower temperatures can enhance resolution but increase backpressure.
Detection UV @ 270 nmNear the absorption maximum of the phenyl ether moiety.
Injection Vol 10 - 20 µLDepends on sample concentration (target ~10-20 µg on-column).
Run Time ~20 MinutesSufficient to elute both isomers and re-equilibrate.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 850 mL of n-Hexane and transfer to a 1L solvent bottle.

  • Measure 150 mL of Isopropyl Alcohol (IPA).

  • Add 1.5 mL of Diethylamine (DEA) and 2.0 mL of Trifluoroacetic Acid (TFA) to the IPA before mixing with Hexane to prevent salt precipitation.

  • Add the IPA mixture to the Hexane.

  • Sonicate for 10 minutes to degas. Do not filter through nylon membranes (use PTFE if filtering is necessary).

Step 2: System Conditioning

  • Install the Chiral column.

  • Ramp flow rate from 0.1 mL/min to 1.0 mL/min over 5 minutes.

  • Equilibrate with mobile phase for at least 45 minutes until the baseline stabilizes.

Step 3: Sample Preparation

  • Stock Solution: Dissolve 10 mg of Athis compound HCl Reference Standard in 10 mL of Mobile Phase (1.0 mg/mL).

  • System Suitability Solution: Mix (R)-Athis compound and (S)-Tomoxetine standards to obtain a racemic mixture (or spike R-isomer with S-isomer) at 0.5 mg/mL each.

  • Filter samples through a 0.45 µm PTFE syringe filter.

Step 4: Data Acquisition

  • Inject the System Suitability Solution.

  • Verify elution order: (S)-Tomoxetine (Impurity) typically elutes at ~8–9 min; (R)-Athis compound (Active) elutes at ~12–13 min.

  • Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).[1]

Method Validation & Performance Criteria

To ensure the method is "Self-Validating," the following System Suitability Test (SST) parameters must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting if Failed
Resolution (

)

(Baseline separation)
Decrease flow rate to 0.8 mL/min or lower temperature to 20°C.
Tailing Factor (

)

Increase DEA concentration slightly (up to 0.2%).
Theoretical Plates (

)

Check column performance; replace if voided.
% RSD (Area)

(n=5 injections)
Check injector precision and pump stability.
Workflow Diagram

ValidationWorkflow Start Start Analysis Prep Prepare Mobile Phase (Hex:IPA:DEA:TFA) Start->Prep Equilibrate Equilibrate Column (45 mins) Prep->Equilibrate SST_Inj Inject System Suitability (Racemic Mix) Equilibrate->SST_Inj Check_Rs Check Resolution > 2.0 SST_Inj->Check_Rs Proceed Proceed to Sample Analysis Check_Rs->Proceed Pass Fail Troubleshoot: Adjust DEA/Temp Check_Rs->Fail Fail Fail->Equilibrate Re-condition

Figure 2: System Suitability and Validation Workflow.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction of the amine with residual silanols on the silica support.

    • Solution: Ensure DEA is fresh. Increase DEA to 0.2% if necessary.

  • Loss of Resolution:

    • Cause: Column contamination or temperature fluctuation.

    • Solution: Wash column with 100% Ethanol (at low flow) if using an immobilized phase. For coated phases (OD-H), strictly follow manufacturer regeneration protocols (usually Hexane/IPA washes).

  • Retention Time Shift:

    • Cause: Evaporation of Hexane (volatile) from the mobile phase reservoir.

    • Solution: Cap solvent bottles tightly; replace mobile phase daily.

References

  • Phenomenex Application Note. Chiral Separation of Athis compound and its S-Enantiomer on Lux i-Cellulose-5 Column. Phenomenex.[3][5][6]

  • Sellers, J. A., et al. (2006).[1] Determination of the enantiomer and positional isomer impurities in athis compound hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1088-1094.[1]

  • Chamsaz, M., et al. (2009).[4] High-Performance Liquid Chromatographic Enantioseparation of Drugs Containing Multiple Chiral Centers. Journal of the Iranian Chemical Research, 2, 1-21.[4]

  • Asian Journal of Chemistry. Reverse Phase HPLC Analysis of Athis compound in Pharmaceutical Dosage Forms. (Provides context for achiral purity).

Sources

Application Note: High-Precision In Vivo Microdialysis for Atomoxetine (Tomoxetine) Quantification in the Rat Brain

[1]

Abstract

This application note provides a rigorous, field-proven protocol for the quantification of Atomoxetine (formerly this compound) in the rat Prefrontal Cortex (PFC) using in vivo microdialysis coupled with LC-MS/MS.[1] Unlike tissue homogenization, which measures total drug content (including intracellular and protein-bound fractions), microdialysis isolates the free, pharmacologically active fraction in the extracellular fluid (ECF).[1] This distinction is critical for Athis compound, as total brain tissue concentration can exceed ECF concentration by over 170-fold.[1] This guide details stereotaxic implantation, probe recovery validation via retrodialysis, and high-sensitivity LC-MS/MS analysis.[1]

Introduction & Mechanistic Rationale

Why Microdialysis for Athis compound?

Athis compound is a selective Norepinephrine Transporter (NET) inhibitor.[1] Its therapeutic efficacy in ADHD is driven by increasing extracellular Norepinephrine (NE) and Dopamine (DA) levels in the PFC.[1]

  • The Pharmacokinetic Challenge: Athis compound is highly lipophilic and partitions heavily into cellular membranes.[1] Measuring whole-brain homogenate yields misleading PK data regarding receptor occupancy.[1]

  • The Solution: Microdialysis samples the ECF, providing a direct readout of the concentration available to interact with the NET.[1]

Mechanism of Action

Athis compound blocks the reuptake of NE into presynaptic neurons.[1] In the PFC, where DA transporters are sparse, the NET also clears DA.[1] Thus, Athis compound increases both NE and DA in this specific region.[1]

AtomoxetineMechanismAthis compoundAthis compound(Free Fraction)NETNorepinephrineTransporter (NET)Athis compound->NETInhibitsNE_SynapseExtracellularNorepinephrineAthis compound->NE_SynapseIncreases(Net Effect)DA_SynapseExtracellularDopamine (PFC)Athis compound->DA_SynapseIncreases(Net Effect)ReuptakeReuptake ProcessNET->ReuptakeMediatesReuptake->NE_SynapseDecreasesReuptake->DA_SynapseDecreases

Figure 1: Mechanistic pathway of Athis compound in the Prefrontal Cortex.[1][2] Inhibition of NET prevents the clearance of both NE and DA, elevating their extracellular concentrations.[1]

Experimental Design & Pre-Clinical Setup

Animal Model[1][3][4]
  • Subject: Male Sprague-Dawley Rats (275–325 g).[1][3]

  • Rationale: Standard model for PK/PD studies; consistent stereotaxic atlas coordinates.[1]

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2%) or Ketamine/Xylazine (80/10 mg/kg i.p.).[1]

Microdialysis Probe Selection
  • Type: Concentric design (e.g., CMA 11 or 12 equivalent).

  • Membrane Length: 2–4 mm (to span the vertical depth of the mPFC).[1]

  • Cut-off (MWCO): 6 kDa or 20 kDa (Athis compound MW is ~255 Da; high MWCO is unnecessary and increases fluid loss).[1]

  • Material: Polyethersulfone (PES) or Cuprophan.[1] Note: PES generally offers better recovery for lipophilic drugs.[1]

Stereotaxic Coordinates (Target: mPFC)

Precision is paramount. Coordinates are relative to Bregma and the Skull Surface (verify with Paxinos & Watson atlas).[1]

AxisCoordinateNotes
Anterior-Posterior (AP) +3.2 mmAnterior to Bregma
Medial-Lateral (ML) +0.6 mmLateral to midline (avoid sinus)
Dorsal-Ventral (DV) -3.0 to -5.0 mmFrom skull surface (depending on probe length)

Detailed Microdialysis Protocol

Artificial Cerebrospinal Fluid (aCSF) Preparation

The perfusate must mimic the ionic balance of the brain to prevent osmotic stress.[1]

  • Composition:

    • NaCl: 147 mM[1]

    • KCl: 2.7 mM[1]

    • CaCl₂: 1.2 mM[1]

    • MgCl₂: 0.85 mM[1]

  • Preparation: Dissolve in ultrapure water. Filter through 0.22 µm membrane.[1] pH adjust to 7.4.

  • Expert Tip: Do not add phosphate buffer if using LC-MS/MS, as non-volatile salts suppress ionization.[1]

Surgical Implantation & Recovery[1]
  • Incision: Expose skull and clean with H₂O₂ to visualize Bregma.[1]

  • Drilling: Drill a burr hole at AP +3.2, ML +0.6. Install anchor screws in the parietal bone.[1]

  • Insertion: Slowly lower the guide cannula (or probe) to the DV coordinate.[1]

  • Fixation: Secure with dental acrylic cement.[1]

  • Recovery: Allow 24 hours post-surgery before sampling.

    • Reasoning: Acute trauma disrupts the Blood-Brain Barrier (BBB).[1] Sampling immediately yields artifacts from local hemorrhage and edema.[1]

Sampling Workflow
  • Perfusion: Connect probe to a syringe pump using FEP tubing.

  • Flow Rate: Set to 1.5 µL/min .

    • Trade-off: Lower rates (0.5 µL/min) increase relative recovery (concentration) but reduce sample volume.[1] 1.5 µL/min is optimal for LC-MS sensitivity.[1]

  • Equilibration: Perfuse for 60–90 minutes before collecting baseline. Discard this waste.

  • Dosing: Administer Athis compound (e.g., 1–3 mg/kg i.p. or p.o.).

  • Collection: Collect dialysate every 20 minutes (30 µL per sample) into refrigerated vials (4°C).

Workflowcluster_surgeryPhase 1: Surgerycluster_samplingPhase 2: Microdialysiscluster_analysisPhase 3: AnalysisStereotaxicStereotaxic Implantation(mPFC)Recovery24h Recovery(BBB Repair)Stereotaxic->RecoveryEquilibrationEquilibration(90 min @ 1.5 µL/min)Recovery->EquilibrationDrugAdminDrug Administration(Athis compound i.p.)Equilibration->DrugAdminSamplingSample Collection(20 min intervals)DrugAdmin->SamplingLCMSLC-MS/MSQuantificationSampling->LCMSDataCalcRecovery Correction(Retrodialysis)LCMS->DataCalc

Figure 2: Step-by-step experimental workflow from surgery to data analysis.[1]

Analytical Method: LC-MS/MS Quantification

Because microdialysate is a clean, protein-free matrix, extensive extraction (LLE/SPE) is often unnecessary.[1] Direct injection or simple dilution is preferred.[1]

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.[1][4]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][4]

  • Gradient:

    • 0-0.5 min: 10% B[1]

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate.

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Athis compound 256.443.820
Athis compound-d3 (IS) 259.347.020
  • LLOQ: Target Lower Limit of Quantification should be 0.5 – 1.0 ng/mL to detect baseline levels or tail-end elimination phases.

Data Analysis & Validation

Probe Recovery Correction (Crucial Step)

The concentration in the dialysate (


1Relative Recovery (RR)1

Method: Retrodialysis by Drug (In Vivo Calibration) [1]

  • After the PK sampling is complete, perfuse a known concentration of Athis compound (

    
    ) through the probe into the brain.[1]
    
  • Measure the concentration remaining in the outlet dialysate (

    
    ).[1]
    
  • Calculate RR:

    
    [1]
    
  • Calculate True ECF Concentration:

    
    [1]
    
Data Interpretation[1][4][6][7][8][9][10]
  • Free vs. Total: Expect

    
     to be < 1% of total tissue homogenate concentration.[1]
    
  • PK Parameters: Plot

    
     vs. Time to determine 
    
    
    ,
    
    
    , and
    
    
    .

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Low Sample Volume Blockage or LeakCheck tubing connections; ensure no air bubbles in syringe; verify pump calibration.
No Peak in LC-MS Sensitivity / AdsorptionAthis compound is lipophilic and may stick to plastic.[1] Use glass vials or low-binding PP vials. Add 5% methanol to collection vials.[1]
Blood in Dialysate Vessel RuptureProbe tip hit a vessel.[1] Discard animal data. Verify coordinates to avoid the sagittal sinus.
Variable Recovery BiofoulingGlial scarring (gliosis) reduces recovery over days.[1] Limit experiments to <48h post-surgery for acute probes.[1]

References

  • Kielbasa, W., Kalvass, J. C., & Stratford, R. (2009).[1] Microdialysis Evaluation of Athis compound Brain Penetration and Central Nervous System Pharmacokinetics in Rats. Drug Metabolism and Disposition, 37(1), 137–142.[1] Link

  • Bymaster, F. P., et al. (2002).[1][2][5] Athis compound Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in Attention Deficit/Hyperactivity Disorder.[1][2] Neuropsychopharmacology, 27(5), 699–711.[1] Link[1]

  • Liu, T., et al. (2021).[1] Determination of athis compound levels in human plasma using LC-MS/MS and clinical application. Analytical Methods, 13, 2434-2441.[1][2] Link

  • Paxinos, G., & Watson, C. (2006).[1] The Rat Brain in Stereotaxic Coordinates (6th ed.).[1] Academic Press.[1] (Standard Atlas Reference).[1]

  • Chefer, V. I., et al. (2009).[1] Overview of Brain Microdialysis. Current Protocols in Neuroscience. Link

Application Note: PET Imaging of Norepinephrine Transporter (NET) Occupancy by Tomoxetine (Atomoxetine)

[1][2][3][4][5]

Executive Summary

This Application Note provides a rigorous technical framework for evaluating the occupancy of the Norepinephrine Transporter (NET) by Tomoxetine (generic name: Athis compound) using Positron Emission Tomography (PET). While early studies utilized carbon-11 labeled tracers, this protocol prioritizes the use of (S,S)-[¹⁸F]FMeNER-D₂ , a fluorinated radioligand that offers superior kinetic properties for NET imaging compared to (S,S)-[¹¹C]MRB.

This guide addresses the specific challenges of NET imaging—namely, the low density of transporters in the cortex and the slow kinetics of specific binding—by employing a late-scan equilibrium protocol. The methodology described herein allows for the precise determination of drug-target engagement (


Scientific Background & Mechanistic Rationale[1][6][7]

Mechanism of Action

Athis compound is a potent and selective inhibitor of the presynaptic norepinephrine transporter. By blocking NET, it prevents the reuptake of norepinephrine (NE) into the presynaptic neuron, thereby increasing synaptic NE levels. In a PET occupancy study, the radiotracer competes with the drug (Athis compound) for binding sites on the NET.

  • High Occupancy: High drug concentration

    
     Few available NET sites 
    
    
    Low Tracer Binding (
    
    
    ).
  • Low Occupancy: Low drug concentration

    
     Many available NET sites 
    
    
    High Tracer Binding (
    
    
    ).
Tracer Selection: The Case for (S,S)-[¹⁸F]FMeNER-D₂

Historically, (S,S)-[¹¹C]O-methylreboxetine ([¹¹C]MRB) was the gold standard. However, NET binding kinetics are notably slow. The short half-life of Carbon-11 (20.4 min) often necessitates scanning windows that end before true equilibrium is reached, leading to low signal-to-noise ratios and high variability.

Why (S,S)-[¹⁸F]FMeNER-D₂ is preferred:

  • Half-life: Fluorine-18 (109.7 min) allows for delayed imaging (120–180 minutes post-injection).

  • Equilibrium: The tracer reaches a "pseudo-equilibrium" at late time points, allowing for stable measurements of specific binding ratios without requiring arterial cannulation (though arterial sampling remains the gold standard for full kinetic modeling).

  • Deuteration: The "D₂" indicates deuterium substitution, which reduces defluorination (metabolic stability) and improves bone contrast.

Pathway Visualization

The following diagram illustrates the competitive binding mechanism utilized in this protocol.

NET_Occupancy_MechanismPresynapticPresynaptic NeuronNETNorepinephrine Transporter(NET)Presynaptic->NETExpressesSynapseSynaptic CleftNET->SynapseAthis compoundAthis compound(Drug)Athis compound->NETHigh Affinity Binding(Blocks Site)NoSignalSignal Reduction(Occupancy)Athis compound->NoSignalDisplaces TracerTracer(S,S)-[18F]FMeNER-D2(Radiotracer)Tracer->NETCompetes for SiteSignalPET Signal(Detected)Tracer->SignalBinding Successful

Caption: Competitive binding mechanism at the NET interface. Athis compound saturation reduces available sites for (S,S)-[18F]FMeNER-D2, lowering the detectable PET signal.

Experimental Protocol

Study Design

A within-subject design is strongly recommended to minimize inter-subject variability in NET density.

  • Baseline Scan: Subject receives tracer only (no drug).

  • Displacement/Blockade Scan: Subject receives oral Athis compound; scan occurs at

    
     (peak plasma concentration).
    
Subject Preparation
  • Inclusion: Healthy volunteers (or target patient population) with no history of substance abuse (which alters NET density).

  • Exclusion: Use of other psychotropic medications.

  • Diet: Fasting for 4 hours prior to tracer injection to standardize metabolic state.

Radiochemistry & Dosing[1][4]
  • Tracer: (S,S)-[¹⁸F]FMeNER-D₂

  • Injected Activity: 185–370 MBq (5–10 mCi).

  • Specific Activity: >100 GBq/µmol at time of injection (critical to avoid "tracer mass effects" where the tracer itself occupies significant receptors).

  • Athis compound Dosing:

    • Single Dose: 10 mg to 80 mg (oral).

    • Timing: Administer 60–90 minutes prior to the PET scan to align the scan window with peak plasma levels (

      
      ).
      
Image Acquisition Workflow (The "Split-Scan" Method)

Due to the slow kinetics of the tracer, a continuous 3-hour scan is uncomfortable for subjects. A split protocol is validated and recommended.

PhaseTime Post-InjectionActivityPurpose
Injection T=0 minBolus IV InjectionStart of uptake
Early Scan T=0–90 minDynamic EmissionAssess delivery (

) and early kinetics
Rest Period T=90–120 minSubject off-tableComfort break (voiding bladder reduces radiation dose)
Late Scan T=120–180 minStatic/DynamicCritical Phase: Measurement of specific binding equilibrium
Blood Sampling (Optional but Recommended)

While reference region methods (SRTM) are standard, collecting venous blood samples allows for PK/PD correlation.

  • Timepoints: Baseline, and at 120, 150, and 180 min post-injection.

  • Analytes: Plasma concentration of Athis compound and its metabolites (4-hydroxyathis compound).

Data Analysis & Quantification

Region of Interest (ROI) Definition

Accurate ROI delineation is vital. High-resolution structural MRI (T1-weighted) must be co-registered to the PET image.

  • Target Regions (High NET): Thalamus (highest density), Locus Coeruleus (brainstem), Mesencephalon.[1][2][3]

  • Reference Region (Negligible NET): Caudate Nucleus or Putamen.

    • Note: Unlike Serotonin studies (Cerebellum reference), the Cerebellum contains some NET. The Caudate is the established reference for NET imaging.

Kinetic Modeling

The primary outcome measure is Binding Potential (

Method 1: Area Under Curve (AUC) Ratio (Simplified) For the late scan (120–180 min), transient equilibrium is assumed.

  • Pros: Robust, less noise.

  • Cons: Assumes perfect equilibrium (which FMeNER-D2 approximates well).

Method 2: Simplified Reference Tissue Model (SRTM) Uses the dynamic data (requires the 0-90 min data or full reconstruction).

  • Pros: Gold standard for reference tissue modeling.

Occupancy Calculation

Occupancy (

Analytical Workflow Diagram

Workflowcluster_BaseBaseline Visitcluster_DrugDrug VisitMRIStructural MRI(T1-weighted)Base_ScanPET Scan(0-180 min)MRI->Base_ScanCo-registrationDrug_ScanPET Scan(0-180 min)MRI->Drug_ScanBase_InjTracer InjectionBase_Inj->Base_ScanBase_BPCalculateBaseline BP_NDBase_Scan->Base_BPAnalysisOccupancy Calculation(1 - Drug/Base)Base_BP->AnalysisDrug_AdminAthis compoundOral DoseDrug_InjTracer InjectionDrug_Admin->Drug_InjWait 60-90mDrug_Inj->Drug_ScanDrug_BPCalculateDrug BP_NDDrug_Scan->Drug_BPDrug_BP->AnalysisPK_CorrPK/PD Modeling(Lassen Plot)Analysis->PK_Corr

Caption: Step-by-step experimental workflow from MRI co-registration to final PK/PD modeling.

Validation & Quality Control

To ensure the "Trustworthiness" of your data, the following validation steps are mandatory:

  • Reference Region Stability: Verify that the Standardized Uptake Value (SUV) in the Caudate Nucleus does not change significantly between Baseline and Drug conditions. If the drug affects the reference region, the occupancy calculation is invalid.

  • Plasma Concentration Verification: Measure plasma Athis compound levels. If a subject shows 0% occupancy but high plasma levels, suspect tracer failure or head motion. If low plasma levels, suspect rapid metabolism (CYP2D6 ultrarapid metabolizers).

  • Head Motion Correction: Due to the long scan duration (up to 180 min), frame-by-frame motion correction is critical. Use automated realignment algorithms (e.g., SPM or FSL) before kinetic modeling.

Expected Results & Interpretation

Based on authoritative literature (Takano et al., 2009; Logan et al., 2007):

  • Thalamus

    
    :  Baseline values typically range from 0.5 to 0.8 (using Caudate reference).
    
  • Dose-Response:

    • 10 mg: ~15–20% Occupancy.[4]

    • 50–80 mg: >70–80% Occupancy.

  • Saturation: Athis compound typically exhibits saturation kinetics where occupancy plateaus near 90% at clinically relevant doses (>1.2 mg/kg).

References

  • Takano, A., et al. (2009). "Saturated norepinephrine transporter occupancy by athis compound relevant to clinical doses: a rhesus monkey study with (S,S)-[18F]FMeNER-D2." European Journal of Nuclear Medicine and Molecular Imaging.

  • Logan, J., et al. (2007). "Imaging the norepinephrine transporter in humans with (S,S)-[11C]O-methyl reboxetine and PET: problems and progress."[5][3] Nuclear Medicine and Biology.

  • Sekine, M., et al. (2010). "Norepinephrine transporter occupancy by antidepressant in human brain using positron emission tomography with (S,S)-[18F]FMeNER-D2."[4] Psychopharmacology.

  • Ding, Y.S., et al. (2006). "PET imaging of the norepinephrine transporter with (S,S)-[18F]FMeNER-D2." Journal of Nuclear Medicine.

Optimizing Norepinephrine Transporter Blockade: Protocols for Tomoxetine in Acute Brain Slices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for the application of Tomoxetine (Athis compound), a selective norepinephrine reuptake inhibitor (NRI), in acute brain slice electrophysiology. While this compound is clinically established for ADHD treatment, its utility in ex vivo slice preparations requires rigorous control of concentration, perfusion kinetics, and oxidation prevention. This note covers solution preparation, slice maintenance, and specific workflows for recording in the Prefrontal Cortex (PFC) and Locus Coeruleus (LC) , where its effects are most distinct.

Pharmacological Mechanism & Logic

This compound acts by blocking the Norepinephrine Transporter (NET).[1][2] However, its functional readout depends heavily on the brain region due to heterogenous transporter and receptor distribution.

  • In Locus Coeruleus (LC): NET inhibition increases local extracellular norepinephrine (NE). This excess NE binds to presynaptic

    
    -adrenergic autoreceptors, triggering G-protein coupled potassium channels (GIRK), resulting in membrane hyperpolarization and decreased firing rates  (Autoinhibition).
    
  • In Prefrontal Cortex (PFC): The PFC lacks high density Dopamine Transporters (DAT). Consequently, NET is responsible for clearing both NE and Dopamine (DA). This compound application in the PFC increases both synaptic NE and DA, enhancing excitability via

    
     (postsynaptic) and D1 receptors.
    
Mechanism Diagram

The following diagram illustrates the differential synaptic effects.

TomoxetineMechanism cluster_synapse Synaptic Cleft Dynamics Presynaptic Presynaptic Terminal (NE Release) Synapse Synaptic Cleft [NE] & [DA] Levels Presynaptic->Synapse Release NET NET Transporter (Reuptake Pump) NET->Synapse Accumulation This compound This compound (Drug Application) This compound->NET Blocks (Ki ~5nM) Synapse->NET Clearance Receptor_A2 Alpha-2 Receptor (Gi/o coupled) Synapse->Receptor_A2 Receptor_D1 D1 Receptor (Gs coupled) Synapse->Receptor_D1 PFC Only Effect_LC Locus Coeruleus: Autoinhibition (Decreased Firing) Receptor_A2->Effect_LC Presynaptic Feedback Effect_PFC Prefrontal Cortex: Increased Excitability (Signal-to-Noise) Receptor_A2->Effect_PFC HCN Channel Blockade Receptor_D1->Effect_PFC Postsynaptic Potentiation

Figure 1: Dual-mechanism action of this compound in LC (Autoinhibition) vs. PFC (Signal Enhancement).

Solution Preparation

This compound Hydrochloride is lipophilic and sensitive to oxidation when in solution with monoamines.

Stock Solution
  • Solvent: DMSO (Dimethyl sulfoxide) is preferred for stock stability. Water is possible but less stable long-term.

  • Concentration: Prepare 10 mM or 100 mM stock.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[3]

Working Solution (aCSF)
  • Target Concentration: 1 µM – 10 µM .

    • Note: While the Ki is nanomolar (~5 nM), slice experiments require micromolar concentrations to overcome tissue penetration barriers and lipophilic sequestration in the slice chamber tubing.

  • Preparation: Dilute stock 1:1000 or 1:10,000 into oxygenated aCSF immediately before use.

  • Oxidation Control: If co-applying with exogenous Norepinephrine (to test blockade efficiency), add Ascorbic Acid (400 µM) or Sodium Metabisulfite to the aCSF to prevent catecholamine oxidation.

Slice Preparation & Maintenance

Healthy slices are non-negotiable for metabolic transport studies.

ParameterProtocol SpecificationRationale
Cutting Solution NMDG-based or High-Sucrose (Ice Cold)Minimizes Na+ influx and excitotoxicity during severing.
Slice Thickness 300 µm (PFC) / 250 µm (LC)LC neurons are fragile; thinner slices improve visualization but reduce viability.
Recovery 10 min @ 34°C

1 hr @ RT
Allows metabolic reset and re-equilibration of ion gradients.
Chamber Temp 32°C - 34°C Critical: Transporter kinetics (NET) are temperature-dependent. Room temp recordings will underestimate reuptake rates.

Experimental Protocol (Whole-Cell Patch Clamp)

Phase 1: Baseline Characterization
  • Establish Whole-Cell configuration (Voltage Clamp for EPSCs, Current Clamp for Firing).[4]

  • Wait 10 minutes for intracellular solution dialysis.

  • Record stable baseline for at least 5-10 minutes .

    • Quality Control: Series resistance (

      
      ) must be stable (<20% change).
      
    • Stimulation:[5][6][7] If measuring synaptic transmission, use a paired-pulse protocol (50 ms ISI) to monitor presynaptic release probability.

Phase 2: Drug Wash-In (The "Dead Time")
  • Switch perfusion to aCSF + this compound (1-10 µM) .

  • Wait 10-15 minutes.

    • Why? this compound is lipophilic. It binds to the plastic tubing and the slice surface before penetrating the synaptic core. Effects are rarely immediate.

  • Monitor

    
     continuously.
    
Phase 3: Data Acquisition
  • For LC (Spontaneous Firing): Observe the gradual hyperpolarization and cessation of firing.

  • For PFC (EPSC/IPSC):

    • Record electrically evoked EPSCs.

    • Optional: Apply a train stimulation (e.g., 10 pulses @ 20 Hz). NET blockade is most visible during high-frequency activity when spillover occurs.

Phase 4: Validation (The "Trust" Step)
  • Do not wash out with plain aCSF (it takes too long).

  • Instead, apply an antagonist to prove specificity:

    • Idazoxan (1 µM) or Yohimbine (2 µM) (

      
       antagonists).
      
    • Result: Should reverse the LC silencing or PFC modulation, confirming the effect was mediated by NE accumulation at

      
       receptors.
      
Workflow Diagram

ProtocolWorkflow cluster_timeline Experimental Timeline (Time in Minutes) Start Break-in (t=0) Baseline Baseline Recording (t=0-10) Stable Rs Start->Baseline WashIn This compound Wash-in (t=10-25) *Lipophilic Delay* Baseline->WashIn Switch Solution Effect Measure Effect (t=25-40) (Hyperpol or EPSC change) WashIn->Effect Equilibration Validation Antagonist Rescue (t=40+) (Add Idazoxan) Effect->Validation Verify Mechanism

Figure 2: Temporal workflow accounting for lipophilic wash-in delay and antagonist validation.

Data Interpretation & Expected Results

RegionReadoutExpected Change with this compoundMechanistic Cause
Locus Coeruleus Firing RateDecrease / Silence Increased NE

Presynaptic


GIRK activation.
Locus Coeruleus Membrane PotentialHyperpolarization (~5-10 mV)K+ efflux via GIRK channels.
PFC Layer V sEPSC FrequencyIncrease NE/DA accumulation

increased release probability via presynaptic receptors.
PFC Layer V Input ResistanceIncrease Blockade of HCN channels (Ih) via

stimulation.

Troubleshooting & Pitfalls

  • No Effect Observed:

    • Cause: Ambient NE levels in the slice are too low. In acute slices, axons are severed, and spontaneous NE release is minimal.

    • Solution: You may need to "prime" the system by adding a low concentration of NE (0.5 µM) or using electrical stimulation trains to evoke endogenous NE release before seeing the reuptake blockade effect.

  • Sticky Tubing:

    • This compound sticks to Tygon tubing. Use Teflon (PTFE) tubing if possible, or saturate the lines for 20 minutes before the experiment.

  • Off-Target Effects:

    • At >20 µM, this compound can block Sodium Channels (

      
      ) and NMDA receptors. Stay below 10 µM. 
      

References

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology.

  • Gehlert, D. R., et al. (2009). 30 years of research on athis compound hydrochloride: the path from antidepressant to ADHD treatment. Clinical Pharmacology & Therapeutics.

  • Bari, A., & Aston-Jones, G. (2013). Athis compound modulates spontaneous and sensory-evoked discharge of locus coeruleus noradrenergic neurons. Neuropsychopharmacology.

  • Logue, S. F., & Gould, T. J. (2014). The neural and genetic basis of executive function: attention, cognitive flexibility, and response inhibition. Pharmacology Biochemistry and Behavior.

  • Cayman Chemical. Athis compound (hydrochloride) Product Information & Solubility Data.

Sources

Application Note: Optimized Protocol for Tomoxetine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Tomoxetine (marketed as Athis compound) is a selective norepinephrine reuptake inhibitor (NRI) widely used to validate animal models of impulsivity, attention deficit hyperactivity disorder (ADHD), and cognitive control. Unlike psychostimulants (e.g., methylphenidate), this compound has low abuse potential and a distinct neurochemical profile.

Critical Translational Insight: While this compound is an NRI, its behavioral efficacy in the rodent Prefrontal Cortex (PFC) is mediated by increasing both Norepinephrine (NE) and Dopamine (DA). This occurs because the Dopamine Transporter (DAT) is sparse in the PFC, leaving the Norepinephrine Transporter (NET) responsible for clearing both catecholamines. Blocking NET thus elevates synaptic DA in the PFC, but not in the striatum, providing a mechanism for cognitive enhancement without motor stereotypy.

Mechanistic Pathway Visualization

TomoxetineMechanism This compound This compound (Athis compound) NET Norepinephrine Transporter (NET) This compound->NET Blocks Synapse PFC Synaptic Cleft NET->Synapse Inhibits Reuptake NE_Level ↑ Extracellular Norepinephrine Synapse->NE_Level Accumulation DA_Level ↑ Extracellular Dopamine (PFC Only) Synapse->DA_Level Accumulation (via NET) Behavior Enhanced Impulse Control (Reduced Premature Responding) NE_Level->Behavior DA_Level->Behavior

Figure 1: Mechanism of Action in the Rodent Prefrontal Cortex. Note the dual elevation of NE and DA specifically in this region due to NET promiscuity.

Pre-Experimental Considerations: Formulation & Stability

Chemical Properties[1][2][3][4][5][6]
  • Compound: this compound Hydrochloride (Athis compound HCl)[1]

  • Molecular Weight: ~291.8 g/mol [1]

  • Appearance: White to off-white crystalline solid

Solubility & Vehicle Selection

This compound HCl is highly water-soluble.[2][3] Avoid using DMSO or Ethanol for in vivo rodent studies unless absolutely necessary, as these solvents can introduce behavioral artifacts (e.g., nociception or locomotor suppression).

ParameterSpecificationNotes
Primary Vehicle 0.9% Sterile Saline (NaCl)Preferred for IP and SC injections.
Alternative Vehicle PBS (pH 7.4)Acceptable, but saline is standard.
Solubility Limit ~25–30 mg/mL (Saline)Well above standard dosing concentrations.
Stability 24 Hours at 4°CCritical: Prepare fresh daily. Oxidation can degrade potency.
pH Adjustment Not usually requiredSolutions in saline are typically near physiological pH.

Dosing Strategy: The "Goldilocks" Zone

One of the most common errors in this compound studies is overdosing, which leads to sedation that confounds cognitive readouts.

Species-Specific Dosing Guidelines
  • Route of Administration: Intraperitoneal (IP) is the gold standard for acute rodent studies.

    • Why not Oral? Rats exhibit extremely high first-pass hepatic metabolism for this compound (Bioavailability F ≈ 4%), unlike dogs or humans (F > 60%). Oral dosing in rats yields inconsistent plasma levels.

SpeciesTarget Dose RangeInjection VolumeWashout Period
Rat 0.3 – 1.0 mg/kg1 – 2 mL/kg48 Hours
Mouse 1.0 – 3.0 mg/kg10 mL/kg48 Hours

Dose Justification:

  • 0.3 - 1.0 mg/kg (Rat): Optimally reduces impulsivity in the 5-Choice Serial Reaction Time Task (5-CSRTT) without affecting latency to collect reward.

  • > 3.0 mg/kg (Rat): Risks non-specific locomotor suppression (sedation), which creates false positives in anxiety tests (EPM) or false negatives in attention tasks.

Protocol 1: Acute Administration (IP)[7]

This protocol is designed for behavioral testing 30–45 minutes post-injection, coinciding with Tmax (peak plasma concentration).

Materials
  • This compound HCl powder

  • 0.9% Sterile Saline[4]

  • 0.22 µm Syringe Filters (PES or PVDF)

  • Sterile glass vials (amber preferred)

Step-by-Step Workflow
  • Calculate Requirements:

    • Example: Treating 10 rats (300g each) at 1.0 mg/kg with a volume of 1 mL/kg.

    • Total Mass Needed:

      
      .
      
    • Prepare excess (e.g., 5.0 mg) to account for filter loss.

  • Solubilization:

    • Dissolve this compound HCl in sterile saline.[4] Vortex for 30 seconds until clear.

    • Check: Solution should be colorless and free of particulates.

  • Filtration (Sterilization):

    • Pass the solution through a 0.22 µm syringe filter into a sterile amber vial. This removes particulate matter and bacteria, essential for IP safety.

  • Administration:

    • Restrain the animal using the "scruff" method (mice) or thoracic hold (rats).

    • Inject into the lower right quadrant of the abdomen to avoid the cecum/bladder.

    • Wait Time: Return animal to home cage for 30 minutes prior to testing.

Experimental Timeline Visualization

AcuteProtocol Prep Solution Prep (Fresh Daily) Inject IP Injection (t = -30 min) Prep->Inject Wait Absorption Phase (Home Cage) Inject->Wait 30 min Test Behavioral Task (e.g., 5-CSRTT) Wait->Test Peak Levels Analysis Data Analysis (Exclude Sedated) Test->Analysis

Figure 2: Temporal workflow for acute this compound administration.

Protocol 2: Chronic Administration (Osmotic Minipump)

Chronic dosing is required to mimic antidepressant effects or long-term ADHD treatment regimens. Daily IP injections cause stress that confounds these chronic models; therefore, osmotic minipumps are recommended.

Protocol
  • Pump Selection: Alzet Model 2002 (14 days) or 2004 (28 days).

  • Concentration Calculation:

    • Target: 3 mg/kg/day (Mouse) or 1 mg/kg/day (Rat).

    • Formula:

      
      
      
      • 
         = Concentration in pump (mg/mL)
        
      • 
         = Daily dose (mg/kg/day)
        
      • 
         = Body weight (kg)[5]
        
      • 
         = Pump flow rate (mL/day)
        
  • Surgery: Implant subcutaneously (SC) on the back under isoflurane anesthesia.

  • Verification: Weigh animals daily. A sudden drop in weight suggests toxicity or surgical infection.

Behavioral Assay Integration: 5-CSRTT

The 5-Choice Serial Reaction Time Task (5-CSRTT) is the benchmark for assessing this compound efficacy.

  • Primary Endpoint: Premature Responses (Impulsivity).[1][6] this compound should significantly decrease this metric.

  • Secondary Endpoint: Omissions (Attention/Sedation).

    • Self-Validation Check: If Omissions increase significantly alongside a decrease in Premature Responses, the animal is likely sedated, not cognitively enhanced. The dose is too high.

  • Control: Always run a saline vehicle group. Cross-over designs (Latin Square) are preferred to reduce inter-individual variability.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
High Omissions / Immobility Dose too high (>3mg/kg)Reduce dose. Verify weight.
No Effect on Impulsivity Testing outside Tmax windowEnsure testing occurs 30-60 min post-IP.
Inconsistent Results (Rats) Oral Gavage usedSwitch to IP injection or Minipump.
Precipitate in Solution Saline pH/ContaminationDiscard. Use fresh sterile saline.

References

  • Bari, A., & Robbins, T. W. (2013). Inhibition and impulsivity: behavioral and neural basis of response control. Progress in Neurobiology, 108, 44-79. Link

  • Paterson, N. E., et al. (2011). The effects of athis compound on attention and impulsivity in the 5-choice serial reaction time task. Neuropsychopharmacology, 36(4), 852-860. Link

  • Mattiuz, E. L., et al. (2003). Disposition and metabolic fate of athis compound hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metabolism and Disposition, 31(1), 88-97. Link

  • Robinson, E. S., et al. (2008). Similar effects of the selective noradrenaline reuptake inhibitor athis compound on three distinct forms of impulsivity in the rat. Neuropsychopharmacology, 33(5), 1028-1037. Link

  • Cayman Chemical. Athis compound (hydrochloride) Product Information & Solubility Data. Link

Sources

Application Note: High-Precision Determination of Tomoxetine (Atomoxetine) IC₅₀ via Fluorescent NET Uptake Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput compatible protocol for generating a dose-response curve for Tomoxetine (widely known by its generic name, Athis compound ). While radioligand assays (


H-NE) have historically been the gold standard, they impose regulatory burdens and safety risks. This guide utilizes ASP+ , a fluorescent monoamine analog, to measure the functional inhibition of the Norepinephrine Transporter (NET) in a transfected HEK293 cell system. This method yields 

values comparable to radioligand binding but with superior temporal resolution and safety.

Introduction & Mechanism of Action

This compound ((-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride), now standardized as Athis compound , is a selective norepinephrine reuptake inhibitor (NRI) used primarily for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4]

The drug functions by binding to the presynaptic Norepinephrine Transporter (NET), preventing the reuptake of norepinephrine (NE) from the synaptic cleft. In a cell culture model, efficacy is determined by the drug's ability to block the transport of a substrate into the cell.

Why ASP+?

4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+) is a fluorescent organic cation that mimics the structure of norepinephrine.[5] It is actively transported by NET. When this compound binds to NET, it blocks ASP+ entry.

  • High Uptake: High fluorescence = Low Drug Activity.

  • Low Uptake: Low fluorescence = High Drug Activity (Inhibition).

Mechanistic Pathway Diagram

NET_Inhibition This compound This compound (Inhibitor) NET NET Transporter (SLC6A2) This compound->NET Competitive Blockade Intracellular Intracellular Accumulation NET->Intracellular Active Transport ASP ASP+ (Fluorescent Substrate) ASP->NET Targeting Fluorescence Fluorescence Signal Intracellular->Fluorescence Detection

Figure 1: Mechanism of Action.[1] this compound competitively binds to NET, preventing the transport of the fluorescent substrate ASP+ into the cell, thereby reducing the detectable fluorescence signal.

Experimental Strategy

Cell Line Selection
  • Primary Recommendation: HEK-hNET (Human Embryonic Kidney 293 stably transfected with human SLC6A2).

    • Reasoning: HEK293 cells have low endogenous transporter activity, providing a "clean" background where the signal is attributable specifically to the transfected hNET.

  • Alternative: PC12 (Rat Pheochromocytoma).

    • Reasoning: Endogenously express NET but may also express other transporters (DAT/OCT) that can transport ASP+, confounding results unless specific blockers are used.

Reagents & Preparation
  • This compound HCl: Dissolve in DMSO to create a 10 mM stock.

  • ASP+ Stock: 10 mM in water. (Light sensitive—keep wrapped in foil).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) is critical to maintain ionic gradients (

    
    ) required for NET function.
    
Controls (Self-Validating System)

To ensure the assay measures specific NET inhibition and not general toxicity or artifacts:

  • Total Uptake (0% Inhibition): Cells + ASP+ + Vehicle (DMSO only).

  • Non-Specific Uptake (100% Inhibition): Cells + ASP+ + Saturating Desipramine (10

    
    M). This defines the "floor" of the assay (background fluorescence).
    
  • Blank: Buffer only (no cells/no ASP+) to correct for plate autofluorescence.

Detailed Protocol

Phase 1: Cell Preparation (Day -1)
  • Harvest HEK-hNET cells using Trypsin-EDTA.

  • Resuspend in complete media (DMEM + 10% FBS + Selection Antibiotic).

  • Count: Target density is critical. Seeding too high causes monolayers to peel during washing.

  • Seed: Dispense 50,000 cells/well into a Poly-D-Lysine coated 96-well black-wall/clear-bottom plate.

    • Note: Black walls prevent crosstalk; clear bottoms allow microscopic inspection.

  • Incubate overnight at 37°C / 5%

    
    .
    
Phase 2: Compound Preparation (Day 0)

Create a semi-logarithmic dilution series to capture the full sigmoidal curve. This compound has a reported


 of ~5 nM; therefore, the range must bracket this value.

Table 1: Serial Dilution Scheme (1:10)

StepSourceVolume TransferDiluent (KRH Buffer)Final Conc. (Assay)Purpose
Stock 10 mM DMSO Stock---Master Stock
D1 5

L Stock
495

L
100

M
Top Standard
D2 50

L D1
450

L
10

M
Curve Point
D3 50

L D2
450

L
1

M
Curve Point
D4 50

L D3
450

L
100 nMNear IC50
D5 50

L D4
450

L
10 nMNear IC50
D6 50

L D5
450

L
1 nMCurve Point
D7 50

L D6
450

L
0.1 nMBottom Baseline
D8 50

L D7
450

L
0.01 nMBottom Baseline

Note: Ensure final DMSO concentration is <0.1% in all wells to prevent solvent toxicity.

Phase 3: The Uptake Assay (Day 0)

Workflow Diagram:

Assay_Workflow Step1 1. Wash Cells (Remove Growth Media) Step2 2. Pre-Incubation (Add this compound Dilutions) 10 mins @ 37°C Step1->Step2 Step3 3. Substrate Addition (Add ASP+ to 10 µM final) Direct add (no wash) Step2->Step3 Step4 4. Uptake Phase Incubate 20-30 mins @ 37°C Step3->Step4 Step5 5. Stop & Read Wash 3x with ice-cold Buffer Read Ex:475nm / Em:605nm Step4->Step5

Figure 2: Experimental Workflow. Key critical step is the pre-incubation with this compound to allow equilibrium binding before competing with the substrate.

Step-by-Step:

  • Wash: Aspirate growth media carefully. Wash cells 1x with 200

    
    L warm KRH buffer.
    
  • Pre-incubation: Add 100

    
    L of the prepared this compound dilutions (Table 1) to respective wells.
    
    • Control Wells: Add KRH + DMSO (Vehicle) and KRH + Desipramine (Blocker).

    • Incubate for 10 minutes at 37°C. This allows this compound to bind NET before the substrate competes.

  • Substrate Addition: Add 100

    
    L of 20 
    
    
    
    M ASP+
    to all wells (Final assay concentration = 10
    
    
    M ASP+).
    • Do not aspirate the drug.[6] You are creating a 200

      
      L total volume where drug and substrate compete.
      
  • Uptake: Incubate for 30 minutes at 37°C.

    • Optimization: Keep plate protected from light.

  • Wash/Stop: Aspirate solution and rapidly wash 3x with ice-cold KRH buffer.

    • Why Ice-Cold? It effectively "freezes" the transporter conformational changes, stopping efflux or further uptake.

  • Read: Measure fluorescence on a plate reader.

    • Excitation: 475 nm

    • Emission: 605 nm

Data Analysis & Interpretation

Normalization

Raw Fluorescence Units (RFU) must be normalized to calculate % Inhibition:



  • Total Uptake RFU: Vehicle control (DMSO only).

  • NonSpecific RFU: Desipramine control.

Curve Fitting

Plot Log[this compound] (M) on the X-axis vs. % Inhibition on the Y-axis. Fit the data using a non-linear regression (4-Parameter Logistic / Sigmoidal Dose-Response):



Acceptance Criteria
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Hill Slope: Should be near -1.0. A slope significantly different (e.g., -0.5 or -2.0) suggests polypharmacology (binding to multiple sites) or assay artifacts (precipitation).

  • Expected IC50: For this compound on hNET, expect values between 1 nM and 10 nM .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Incomplete washingIncrease wash steps to 4x; ensure buffer is ice-cold.
Low Signal Window Low NET expressionUse a lower passage number for HEK-hNET; check selection antibiotic.
Edge Effect EvaporationDo not use outer wells for data; fill them with water/buffer.
Variable Replicates Cell detachmentUse Poly-D-Lysine or Collagen coated plates; pipette gently down the side of the well.

References

  • Gehlert, D. R., et al. (2002). "Athis compound Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in Attention Deficit/Hyperactivity Disorder." Neuropsychopharmacology. Link

  • Schwartz, J. W., et al. (2003). "Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate." Journal of Biological Chemistry. Link

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit Application Note." (Validation of fluorescent dye vs. radioligand). Link

  • Apparsundaram, S., et al. (2008). "Molecular regulation of norepinephrine transporter function." Trends in Pharmacological Sciences. Link

Sources

Application Note: Kinetic Resolution of Tomoxetine (Atomoxetine) Binding to the Norepinephrine Transporter (NET) via TR-FRET

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-throughput, homogeneous TR-FRET protocol for characterizing the binding kinetics of Tomoxetine (Athis compound) at the human Norepinephrine Transporter (NET). While equilibrium parameters (


, 

) are standard in early discovery, they fail to predict in vivo efficacy driven by drug-target residence time. This guide provides a step-by-step workflow to determine the association rate (

), dissociation rate (

), and residence time (

) of this compound, utilizing a self-validating kinetic framework.

Introduction & Scientific Rationale

This compound (Athis compound) is a selective norepinephrine reuptake inhibitor (SNRI) used primarily for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy is mediated by blocking the presynaptic Norepinephrine Transporter (NET/SLC6A2), thereby increasing synaptic norepinephrine levels.

The Kinetic Imperative

Traditional drug discovery relies on equilibrium metrics (


, 

). However, in vivo systems are open and non-equilibrium. The Drug-Target Residence Time Model , championed by Robert Copeland, posits that the duration of the binary drug-target complex (

) is a superior predictor of in vivo efficacy than affinity alone.

For this compound, understanding the residence time helps explain why pharmacodynamic effects often outlast plasma pharmacokinetic clearance (PK/PD disconnect).

Assay Principle: TR-FRET

To measure these rapid kinetics without the safety hazards of radioligands (


-Nisoxetine), we utilize TR-FRET .
  • Target: HEK293 membranes expressing SNAP-tagged human NET.

  • Donor: Terbium-cryptate labeled anti-SNAP antibody (or direct SNAP-Lumi4-Tb labeling).

  • Tracer: A fluorescently labeled NET inhibitor (e.g., Red-Nisoxetine derivative).

  • Mechanism: When the tracer binds NET, the donor and acceptor are in proximity, generating a FRET signal. This compound competes with the tracer, reducing the signal.

Experimental Workflow Visualization

The following diagram illustrates the TR-FRET kinetic assay principle and the competitive displacement mechanism.

TR_FRET_Mechanism cluster_0 Assay Components cluster_1 High FRET State (No Drug) cluster_2 Low FRET State (Drug Bound) NET NET (SLC6A2) (Membrane Bound) Donor Tb-Cryptate Donor (Attached to NET) NET->Donor Labeled Complex1 NET-Tracer Complex (Proximity < 10nm) NET->Complex1 + Tracer Tracer Fluorescent Tracer (Acceptor) Tracer->Complex1 Drug This compound (Competitor) Complex2 NET-Tomoxetine Complex (Tracer Displaced) Drug->Complex2 Signal1 FRET Signal (665 nm Emission) Complex1->Signal1 Excitation @ 337nm Complex1->Complex2 + this compound (Competition) Signal2 No FRET (Donor Emission Only) Complex2->Signal2 Tracer Released

Figure 1: Schematic of the TR-FRET competitive binding mechanism. This compound displaces the fluorescent tracer, resulting in a loss of FRET signal proportional to binding occupancy.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line HEK293 stably expressing SNAP-hNETTarget source
Tag-Labeling SNAP-Lumi4-Tb (Cisbio/Revvity)FRET Donor (Long lifetime)
Tracer Fluorescent NET Ligand (e.g., Red-Nisoxetine)FRET Acceptor
Compound This compound HCl (Sigma/Tocris)Test Analyte
Assay Buffer 20 mM Tris-HCl (pH 7.4), 118 mM NaCl, 0.1% BSAPhysiological simulation
Plate 384-well Low Volume White Plate (Greiner)Minimizes reagent usage
Reader PHERAstar FSX or EnVisionTR-FRET Detection

Detailed Protocols

Phase 1: Tracer Characterization ( & of Tracer)

Before testing this compound, you must characterize the fluorescent tracer to validate the system.

  • Preparation: Thaw SNAP-NET membranes and dilute in Assay Buffer.

  • Association: Add Tracer (

    
    ) to membranes. Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor) every 2 minutes for 60 minutes.
    
  • Dissociation: Once equilibrium is reached, add excess unlabeled Nisoxetine (10 µM) to block re-binding. Measure signal decay.

  • Analysis: Fit data to One-phase exponential association and decay models to determine the Tracer's

    
     and 
    
    
    
    .
Phase 2: this compound Competition Kinetics (The "Motulsky-Mahan" Method)

This protocol measures the kinetics of the unlabeled drug (this compound) by observing its interference with the Tracer's association.

Step-by-Step Procedure:
  • Reagent Prep:

    • Prepare this compound at 4 concentrations (e.g.,

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ).
    • Prepare Tracer at a fixed concentration (typically equal to its

      
      ).
      
  • Plate Setup (384-well):

    • Dispense 10 µL of this compound (various conc.) or Buffer (Control) into wells.

    • Dispense 5 µL of Fluorescent Tracer.

    • Note: Do not incubate yet.[3] This is a simultaneous addition protocol.

  • Initiation:

    • Rapidly dispense 5 µL of Tb-labeled NET Membranes to all wells.

    • Total Volume: 20 µL.

  • Kinetic Monitoring:

    • Immediately place plate in the reader.

    • Read continuously (e.g., every 90 seconds) for 90–120 minutes at Room Temperature.

    • Settings: Excitation 337 nm; Emission 1: 665 nm; Emission 2: 620 nm. Delay: 60 µs. Window: 400 µs.

Data Analysis & Calculations

HTRF Ratio Calculation

Normalize raw signal to correct for quenching or liquid handling errors:



Determination of Kinetic Constants

Use the Motulsky and Mahan equation for competitive binding kinetics. This model assumes the tracer and competitor (this compound) compete for the same site.

Input Parameters:

  • 
    : Association/Dissociation rates of the Tracer  (determined in Phase 1).
    
  • 
    : Concentration of Tracer.
    
  • 
    : Concentration of this compound.[1][2][4]
    

Fit Equation (Non-linear regression):





Where:

  • 
     = Association rate of this compound (
    
    
    
    ).
  • 
     = Dissociation rate of this compound (
    
    
    
    ).
Residence Time Calculation

Once


 (

) is derived:

Expected Results & Interpretation

ParameterDefinitionTypical Value for this compound (NET)Significance

Inhibitory Constant0.7 – 3.0 nMHigh affinity binding (Equilibrium).

Association Rate~

How fast it finds the target.

Dissociation Rate~

How fast it leaves the target.

Residence Time~20 minCRITICAL: Defines duration of action.

Note: Values are illustrative estimates based on SNRI class behavior; experimental results may vary by buffer/temperature.

Troubleshooting & Self-Validation

Issue: Low Signal-to-Noise Ratio (S/N < 3)

  • Cause: Poor membrane integrity or tracer degradation.

  • Fix: Use fresh membranes. Validate tracer purity. Increase membrane concentration (titrate 1-20 µ g/well ).

Issue: Kinetic curves do not reach plateau

  • Cause: Incubation time too short or

    
     is extremely slow.
    
  • Fix: Extend read time to 3-4 hours. Seal plate to prevent evaporation.

Issue: Calculated


 exceeds diffusion limit (

)
  • Cause: "Rebinding" effect (local high concentration) or instrument dead-time error.

  • Fix: Increase shaking speed; ensure rapid injection; verify tracer

    
    .
    

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006).[5] Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739.[5] [Link]

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat.[6] Neuropsychopharmacology, 27(5), 699-711. [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology, 25(1), 1-9. [Link]

  • Knockenhauer, K. E., & Copeland, R. A. (2023).[7] The importance of binding kinetics and drug-target residence time in pharmacology.[3][5][7][8] British Journal of Pharmacology, 181(21), 4103-4116.[7] [Link]

Sources

Application Note: High-Throughput Quantification of Atomoxetine (Tomoxetine) and Metabolites in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Atomoxetine (formerly this compound) and its primary metabolites in human urine. Unlike plasma analysis, urine quantification requires a critical enzymatic hydrolysis step to deconjugate the abundant 4-hydroxyathis compound-O-glucuronide metabolite. We present a validated workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS. This method ensures high recovery (>85%), removal of matrix interferences (salts, pigments), and precise quantification suitable for pharmacokinetic profiling and CYP2D6 metabolic phenotyping.

Introduction & Biological Context

Athis compound is a selective norepinephrine reuptake inhibitor (NRI) predominantly metabolized by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[1][2][3] While "this compound" is the original chemical designation, "Athis compound" is the standard nomenclature used in modern pharmacopoeia.

Metabolic Pathway & Analytical Challenges

The metabolism of Athis compound presents a unique analytical challenge in urine:

  • Extensive Metabolism: Less than 3% of the parent drug is excreted unchanged.[1]

  • Glucuronidation: The major metabolite, 4-hydroxyathis compound (4-OH-ATX) , is equipotent to the parent drug but circulates at low plasma concentrations.[1] In urine, it exists almost exclusively as an O-glucuronide conjugate .[1]

  • CYP2D6 Polymorphism: Poor Metabolizers (PM) excrete significantly less 4-OH-ATX and more minor metabolites like N-desmethylathis compound compared to Extensive Metabolizers (EM).

To accurately quantify the "total" metabolic load, the glucuronide moiety must be cleaved via enzymatic hydrolysis prior to extraction.

Metabolic Pathway Diagram

AtomoxetineMetabolism ATX Athis compound (Parent) OH_ATX 4-Hydroxyathis compound (Major Metabolite) ATX->OH_ATX CYP2D6 (Major Pathway) ND_ATX N-Desmethylathis compound (Minor Metabolite) ATX->ND_ATX CYP2C19 (Minor Pathway) GLUC 4-OH-Athis compound-O-Glucuronide (Urinary Excretion Form) OH_ATX->GLUC UGT Enzymes (Glucuronidation)

Figure 1: Metabolic pathway of Athis compound showing the critical glucuronidation step required for urinary excretion.

Materials and Instrumentation

Reagents
  • Standards: Athis compound HCl, 4-Hydroxyathis compound, N-Desmethylathis compound (Cerilliant/Sigma).

  • Internal Standard (IS): Athis compound-d3 (Deuterated).

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant Abalonase™).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Instrumentation
  • LC System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detector: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: Phenomenex Luna Omega C18 (100 x 2.1 mm, 1.6 µm) or equivalent.

Sample Preparation Protocol

Expert Insight: Direct injection or protein precipitation is insufficient for urine due to high salt content and ion suppression. We utilize Mixed-Mode Cation Exchange (MCX) SPE. Athis compound is a basic drug (pKa ~10.1); MCX retains the positively charged drug while allowing rigorous washing of neutral and acidic interferences.

Step-by-Step Workflow
Step 1: Enzymatic Hydrolysis
  • Aliquot 200 µL of Urine into a 2 mL Eppendorf tube.

  • Add 50 µL of Internal Standard working solution (100 ng/mL Athis compound-d3).

  • Add 250 µL of Hydrolysis Buffer (0.1 M Acetate buffer, pH 5.0) containing

    
    -glucuronidase (5,000 units/mL).[4]
    
  • Incubate:

    • Option A (Traditional): 60 minutes at 50°C.

    • Option B (Recombinant): 30 minutes at 60°C (faster kinetics).

  • Cool down to room temperature.

Step 2: Solid Phase Extraction (MCX)
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the hydrolyzed sample (~500 µL). Flow rate: 1 mL/min.

  • Washing (Critical for Matrix Removal):

    • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/salts; locks analyte to sorbent).

    • Wash 2 (Organic/Neutral): 1 mL 100% Methanol (Removes hydrophobic neutrals; analyte remains charged and bound).

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the drug, breaking the ionic bond).

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 200 µL Mobile Phase A/B (90:10) .

Workflow Visualization

SamplePrep Urine Raw Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 50°C, 1h) Deconjugates 4-OH-ATX Urine->Hydrolysis SPE_Load SPE Loading (MCX) Analyte binds via Ionic Interaction Hydrolysis->SPE_Load Wash Interference Wash 1. Acidic Water (Salts) 2. 100% MeOH (Neutrals) SPE_Load->Wash Elute Elution 5% NH4OH in MeOH (Releases Basic Analyte) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Figure 2: Sample preparation workflow emphasizing the hydrolysis and Mixed-Mode SPE cleanup steps.

LC-MS/MS Method Conditions

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Start Gradient
4.0 90 Elution
5.0 90 Wash
5.1 10 Re-equilibration

| 7.0 | 10 | End of Run |

Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode.

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Athis compound 256.2148.1Quant15
256.244.1Qual25
4-OH-Athis compound 272.244.1Quant20
272.2179.1Qual18
N-Desmethyl-ATX 242.244.1Quant20
Athis compound-d3 (IS) 259.2151.1Quant15

Note: The m/z 44.1 product ion (methylamine fragment) is high intensity but low specificity. The m/z 148.1 ion (o-tolyloxy fragment) is recommended for quantification of the parent drug to avoid background noise in urine.

Method Validation & Performance

To ensure scientific integrity, this method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Linearity:

    
     using 
    
    
    
    weighting.
  • LLOQ: 1.0 ng/mL (Signal-to-Noise > 10).

Matrix Effect & Recovery
  • Matrix Effect: Urine is highly variable. The use of deuterated IS (Athis compound-d3) corrects for ion suppression.

  • Recovery: The MCX SPE protocol typically yields >85% absolute recovery for Athis compound and >80% for 4-OH-Athis compound.

Troubleshooting Guide
  • Low Recovery of 4-OH-Athis compound: Check hydrolysis efficiency. If the glucuronide is not cleaved, the 4-OH peak will be artificially low. Verify enzyme activity and incubation temperature.

  • High Backpressure: Urine contains precipitates. Ensure samples are centrifuged at 10,000 x g for 5 minutes after hydrolysis and before loading onto SPE.

  • Peak Tailing: Athis compound is a strong base. Ensure Mobile Phase A pH is buffered (Ammonium Formate) rather than just using Formic Acid to minimize secondary silanol interactions.

References

  • Sauer, J. M., et al. (2005). Simultaneous quantification of athis compound as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS).[5] Journal of Pharmaceutical and Biomedical Analysis, 38(4), 720-733. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • PubChem. (n.d.). Athis compound Compound Summary. National Library of Medicine. Link

  • Mullen, J. H., et al. (2005).[2] A liquid chromatography/tandem mass spectrometry assay for the analysis of athis compound in human plasma and in vitro cellular samples. Biomedical Chromatography.[6] Link

  • Agilent Technologies. (2017). Fast LC/MS/MS Analytical Method for the Analysis of Drugs in Urine.[7] Application Note 5991-8073EN. Link

Sources

Using Tomoxetine to study norepinephrine signaling pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dissecting Norepinephrine Signaling with Tomoxetine (Athis compound)

Abstract

This guide details the experimental application of this compound (widely known as Athis compound), a highly selective norepinephrine transporter (NET) inhibitor, to investigate noradrenergic signaling.[1] Unlike non-selective tricyclics, this compound allows for the precise isolation of NET function without confounding serotonergic or cholinergic effects. This note provides validated protocols for quantifying NET inhibition (in vitro uptake assays) and assessing downstream functional outcomes (cAMP/PKA signaling potentiation), supported by mechanistic pathway visualization.

Introduction & Mechanism of Action

This compound (chemically (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride) is the research-grade precursor to the clinical drug Athis compound. It functions by binding to the presynaptic Norepinephrine Transporter (NET), blocking the reuptake of norepinephrine (NE) from the synaptic cleft.[2][3]

Why use this compound? In neuropharmacology, specificity is paramount. Older tools like desipramine have significant off-target effects on muscarinic and histamine receptors. This compound offers a cleaner pharmacological profile, making it the reagent of choice for defining NET-dependent pathways.

Table 1: Selectivity Profile (Human Transporters)

Data summarized from Bymaster et al. (2002) and Gehlert et al. (1993).

Target

(nM)
Selectivity Ratio (vs NET)Interpretation
NET (Norepinephrine) ~5 1x Primary Target (High Affinity)
SERT (Serotonin)~77~15xWeak affinity; minimal block at physiological doses
DAT (Dopamine)~1451~290xNegligible direct affinity*

Adrenergic
~1800~360xNo direct receptor activation

*Note: While this compound has low affinity for DAT, it increases extracellular Dopamine (DA) in the Prefrontal Cortex (PFC) because in the PFC, DA is cleared primarily by NET, not DAT.

Pathway Visualization: The Noradrenergic Synapse

The following diagram illustrates the physiological context of this compound action. It highlights the interruption of the reuptake loop and the subsequent amplification of downstream G-protein coupled receptor (GPCR) signaling.

NE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle NE Vesicles NE_Free Extracellular Norepinephrine NE_Vesicle->NE_Free Exocytosis NET NET (Transporter) NET->NE_Vesicle Recycling NE_Free->NET Reuptake (Clearance) Beta_AR Beta-Adrenergic Receptor (GPCR) NE_Free->Beta_AR Binds/Activates This compound This compound (Inhibitor) This compound->NET BLOCKS Gs_Protein Gs Protein Beta_AR->Gs_Protein Coupling AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates CREB pCREB (Gene Transcription) PKA->CREB Phosphorylation

Figure 1: Mechanism of this compound action.[1][2][4][5][6][7] By blocking NET, this compound prevents NE clearance, increasing the concentration available to bind postsynaptic


-adrenergic receptors, driving the cAMP/PKA cascade.

Protocol 1: In Vitro -Norepinephrine Uptake Assay

Objective: Determine the inhibitory potency (


 or 

) of this compound on human NET. System: HEK-293 cells stably transfected with hNET (or rat synaptosomal preparations).
Materials
  • Cell Line: HEK-hNET (stable clone).

  • Radioligand: Levo-[Ring-2,5,6-

    
    ]-Norepinephrine (Specific Activity: 30-50 Ci/mmol).
    
  • Inhibitor: this compound HCl (dissolved in water or DMSO; final DMSO <0.1%).

  • Control: Desipramine (positive control for NET blockade).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Ascorbic Acid (to prevent NE oxidation) and 10 µM Pargyline (MAO inhibitor).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed HEK-hNET cells in 24-well or 96-well plates coated with Poly-D-Lysine.

    • Grow to 80-90% confluence.

    • On assay day, aspirate media and wash cells 2x with warm KRH buffer.

  • Pre-Incubation (Equilibrium):

    • Add 180 µL of KRH buffer to each well.

    • Add 10 µL of this compound at varying concentrations (range:

      
       M to 
      
      
      
      M).
    • Incubate for 10-15 minutes at 37°C. This allows the drug to bind NET before the substrate competes.

  • Uptake Initiation:

    • Add 10 µL of

      
      -NE (Final concentration typically 10-20 nM).
      
    • Incubate for exactly 5-8 minutes at 37°C.

    • Critical: Uptake must be linear. Do not exceed 10 minutes, or efflux/metabolism may confound results.

  • Termination & Wash:

    • Place plate on ice immediately to stop transport.

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold KRH buffer.

  • Lysis & Detection:

    • Add 1% SDS or 0.1N NaOH to lyse cells (30 mins).

    • Transfer lysate to scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute) via liquid scintillation counter.

  • Data Analysis:

    • Non-Specific Binding (NSB): Define using wells containing 10 µM Desipramine.

    • Specific Uptake: Total CPM - NSB.

    • Plot % Specific Uptake vs. Log[this compound]. Fit to a sigmoidal dose-response curve to derive

      
      .
      

Protocol 2: Functional Potentiation of cAMP Signaling

Objective: Demonstrate that this compound enhances downstream signaling by sustaining extracellular NE levels. Context: This assay is best performed in primary neuronal cultures (e.g., cortical neurons) that endogenously express NET and Adrenergic receptors, rather than simple HEK systems.

Experimental Workflow Diagram

Workflow_cAMP Step1 1. Seed Primary Cortical Neurons (DIV 7-14) Step2 2. Pre-treat: IBMX (PDE Inhibitor) +/- this compound Step1->Step2 Step3 3. Stimulation: Add NE (Sub-saturating) (e.g., 100 nM) Step2->Step3 Step4 4. Incubation: 15 - 30 mins @ 37°C Step3->Step4 Step5 5. Lysis & Detection: cAMP ELISA or TR-FRET Step4->Step5

Figure 2: Workflow for assessing this compound-mediated potentiation of NE signaling.

Methodology
  • Reagent Setup:

    • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor. Essential to prevent the degradation of cAMP, allowing accumulation to be measured.

    • Agonist: Norepinephrine (prepare fresh in ascorbic acid vehicle).

  • Treatment Groups:

    • Vehicle Control: Buffer only.

    • NE Only: 100 nM NE (Sub-maximal dose is critical; a saturating dose will mask the reuptake inhibition effect).

    • This compound Only: To check for intrinsic activity (should be null).

    • Combination: 100 nM NE + 100 nM this compound.

  • Assay Execution:

    • Pre-incubate neurons with 0.5 mM IBMX +/- this compound for 20 minutes.

    • Add NE (100 nM) to the respective wells.

    • Incubate for 20 minutes at 37°C.

    • Lyse cells immediately using the buffer provided by your cAMP detection kit (e.g., cAMP-Glo, ELISA, or LANCE).

  • Expected Result:

    • NE Only: Moderate increase in cAMP (NET removes some NE, limiting the signal).

    • NE + this compound: Significantly higher cAMP compared to NE alone. This compound prevents clearance, maintaining high NE levels at the

      
      -receptor.
      

Expert Tips & Troubleshooting

  • Oxidation is the Enemy: Norepinephrine oxidizes rapidly (turning pink/brown). Always prepare NE stocks in 1 mM Ascorbic Acid or HCl. If the solution is colored, discard it.

  • The "PFC Paradox": If studying dopamine pathways, remember that in the Prefrontal Cortex (PFC), NET is responsible for clearing Dopamine. Therefore, this compound will increase DA levels in the PFC, but not in the Striatum (where DAT dominates). This is a critical distinction for behavioral interpretation.

  • Solubility: this compound HCl is water-soluble (up to ~25 mg/mL). Avoid DMSO if possible in live-cell assays to minimize solvent toxicity, though 0.1% DMSO is acceptable.

References

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[8] Neuropsychopharmacology, 27(5), 699-711.

  • Gehlert, D. R., et al. (1993). The selective norepinephrine reuptake inhibitor, LY139603 (this compound), binds to a specific site on the rat norepinephrine transporter. Neuroscience Letters, 157(2), 203-206.

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65.

  • PubChem Compound Summary. Athis compound Hydrochloride (CID 54840).[5]

Sources

Application Note: High-Precision Evaluation of Tomoxetine (Atomoxetine) in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Neuropathic pain (NP) remains a critical clinical challenge, often resistant to opioid therapy due to the downregulation of mu-opioid receptors. The therapeutic focus has shifted toward the descending inhibitory pain pathway , specifically the modulation of noradrenergic transmission.

Tomoxetine (clinically known as Athis compound ), a highly selective Norepinephrine Reuptake Inhibitor (NRI), offers a distinct advantage over non-selective Tricyclic Antidepressants (TCAs) by minimizing serotonergic and cholinergic side effects. However, preclinical evaluation of this compound requires rigorous experimental design to distinguish genuine analgesia from motor sedation or stress-induced antinociception.

This guide details the Streptozotocin (STZ)-induced Diabetic Neuropathy model and the Chronic Constriction Injury (CCI) model , optimized for testing NRIs. It includes a "self-validating" protocol design using adrenergic antagonists to confirm mechanism-specific efficacy.

Mechanistic Grounding: The Descending Inhibitory Pathway

To interpret data correctly, researchers must understand where this compound acts. Unlike opioids which act broadly, this compound functions primarily by blocking the Norepinephrine Transporter (NET) in the spinal dorsal horn.

Mechanism of Action[1][2][3][4][5][6][7][8][9]
  • Origin: Nociceptive signals ascend to the brain.

  • Response: The Locus Coeruleus (LC) in the brainstem fires, sending norepinephrine (NE) down to the spinal cord.

  • Drug Target: Under normal neuropathic conditions, presynaptic reuptake of NE is high, dampening this inhibitory signal. This compound inhibits NET, increasing synaptic NE.[1][2]

  • Effect: Accumulated NE binds to

    
    -adrenergic receptors  on presynaptic C-fibers (inhibiting glutamate/Substance P release) and postsynaptic dorsal horn neurons (hyperpolarization).
    

G LC Locus Coeruleus (Brainstem) SpinalCord Spinal Dorsal Horn (Synaptic Cleft) LC->SpinalCord Descending Pathway NET Norepinephrine Transporter (NET) SpinalCord->NET Reuptake Mechanism NE_Levels Increased Extracellular NE NET->NE_Levels Inhibition leads to This compound This compound (Athis compound) This compound->NET Blocks (||) Alpha2 α2-Adrenergic Receptor Activation NE_Levels->Alpha2 Binds to Analgesia Inhibition of Nociceptive Transmission Alpha2->Analgesia Gi/o Coupling

Figure 1: Mechanism of Action. This compound blocks NET, potentiating the endogenous descending inhibitory signal via


-adrenergic receptors.

Model Selection Matrix

Select the model based on the specific clinical indication you aim to mimic.

FeatureSTZ-Induced Diabetic NeuropathyChronic Constriction Injury (CCI)
Pathology Metabolic axonopathy (dying back)Traumatic nerve compression
Clinical Correlate Diabetic Polyneuropathy (DPN)Entrapment Neuropathy / CRPS
This compound Efficacy High (Strong noradrenergic deficit in diabetes)Moderate to High
Onset of Pain Gradual (2–4 weeks post-induction)Rapid (3–5 days post-surgery)
Key Variable Hyperglycemia (>250 mg/dL)Degree of ligature constriction

Protocol A: STZ-Induced Diabetic Neuropathy (Rat)[7][9][10][11]

This model is preferred for this compound testing because diabetes significantly alters monoamine turnover, making the restoration of NE levels highly therapeutic.

Phase 1: Induction
  • Animals: Male Sprague-Dawley rats (200–250g). Fast for 12 hours prior to induction.

  • Preparation: Dissolve Streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5) immediately before injection. STZ degrades rapidly.

  • Dosing: Administer STZ (50–60 mg/kg) via single intraperitoneal (i.p.) injection.

  • Post-Care: Provide 10% sucrose water for 24 hours post-injection to prevent fatal hypoglycemic shock due to massive insulin release from lysed beta cells.

Phase 2: Validation of Model
  • Glycemia Check: Measure tail-vein blood glucose 72 hours post-injection.

    • Criterion: Glucose > 250 mg/dL (13.8 mmol/L).

    • Action: Exclude animals below this threshold.

  • Pain Development: Wait 2–3 weeks. Confirm neuropathy using the von Frey test . A withdrawal threshold drop from ~15g (baseline) to <6g indicates established allodynia.

Protocol B: Drug Administration & Self-Validating Design

This protocol ensures that the observed analgesia is strictly pharmacological and not an artifact.

Experimental Groups
  • Vehicle Control: Saline i.p.

  • This compound Acute: Single dose (3 mg/kg i.p.) – Test at 30, 60, 120 min.

  • This compound Chronic: 3 mg/kg i.p. once daily for 7–14 days. (Preferred for NRIs).

  • Mechanistic Control (The Validator): this compound + Yohimbine (

    
    -antagonist).
    
Step-by-Step Workflow

Step 1: Baseline Stratification Perform von Frey (mechanical) and Hargreaves (thermal) tests. Randomize animals so all groups have equal mean baseline pain thresholds.

Step 2: Chronic Dosing Regimen Administer this compound (1–3 mg/kg, i.p.) daily.

  • Note: Oral dosing in rats requires much higher doses (10–30 mg/kg) due to extensive first-pass metabolism compared to humans. i.p. is recommended for proof-of-concept.

Step 3: The "Antagonist Challenge" (Critical for E-E-A-T) To prove the analgesia is noradrenergic:

  • On Day 14, measure pain threshold (should be elevated/normalized by this compound).

  • Administer Yohimbine (1 mg/kg, i.p.) or Idazoxan (non-selective

    
     antagonist).
    
  • Retest pain threshold 30 minutes later.

    • Result: If the analgesia is lost (threshold drops back to neuropathic levels), the mechanism is confirmed.

Workflow cluster_0 Induction Phase cluster_1 Treatment Phase (14 Days) cluster_2 Validation Phase Induction STZ Injection (50mg/kg) Confirm Glucose > 250mg/dL (72 hrs) Induction->Confirm Stratification Baseline Testing (von Frey < 6g) Confirm->Stratification Dosing This compound (3 mg/kg/day) Stratification->Dosing Test1 Test Efficacy (Analgesia Observed) Dosing->Test1 Challenge Yohimbine Challenge (α2 Antagonist) Test1->Challenge Test2 Retest (Reversal of Analgesia) Challenge->Test2 Validated Validated Test2->Validated If Reversal Occurs

Figure 2: Experimental Workflow. The inclusion of the Yohimbine Challenge (Cluster 2) is the gold standard for verifying NRI efficacy.

Data Presentation & Analysis

Calculating Maximum Possible Effect (%MPE)

Raw data (grams or seconds) should be converted to %MPE to normalize for baseline variability.



  • Cutoff Value: The safety limit set to prevent tissue damage (e.g., 15g for von Frey, 20s for Hargreaves).

Expected Results Table
Treatment GroupMechanical Threshold (g)Thermal Latency (s)Interpretation
Diabetic Vehicle 4.2 ± 0.56.1 ± 0.8Severe Allodynia/Hyperalgesia
This compound (Acute) 8.5 ± 1.110.2 ± 1.2Moderate Analgesia
This compound (Chronic) 12.8 ± 0.914.5 ± 1.0Restoration to near-normal
This compound + Yohimbine 4.5 ± 0.66.5 ± 0.9Reversal (Confirms Mechanism)

Troubleshooting & Expert Tips

  • Sedation vs. Analgesia: High doses of NRIs can cause sedation. Always perform a Rotarod test alongside pain testing. If the animal falls off the rod, the "analgesia" might just be motor impairment.

  • Handling Stress: Norepinephrine is a stress hormone. Excessive handling can artificially spike NE levels, masking drug effects. Acclimatize animals to the testing cages for 3 days prior to baseline.

  • Dose Timing: For chronic studies, test 24 hours after the last dose (trough levels) to assess disease modification, or 1 hour post-dose (peak levels) to assess symptomatic relief.

  • This compound Solubility: It is soluble in saline. Avoid DMSO if possible, as DMSO itself can have minor analgesic or anti-inflammatory properties that confound sensitive NP models.

References

  • Mechanisms of Athis compound in Neuropathic Pain Antihyperalgesic Activity of Athis compound on Diabetes-Induced Neuropathic Pain: Contribution of Noradrenergic and Dopaminergic Systems. Molecules, 2018.[3][4]

  • Athis compound Pharmacology & NET Inhibition Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat. Neuropsychopharmacology, 2002.

  • STZ Model Characterization Critical evaluation of the streptozotocin model of painful diabetic neuropathy in the rat. Pain, 1999.[5]

  • Chemotherapy-Induced Neuropathy & NRIs Attenuation of mechanical allodynia by clinically utilized drugs in a rat chemotherapy-induced neuropathic pain model. Pain, 2004.[6]

  • Clinical Context of Athis compound Athis compound: A Review of its Use in Attention-Deficit Hyperactivity Disorder. Drugs, 2009.

Sources

Application Note: Assessing Atomoxetine's Impact on Executive Function in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This guide provides a rigorous framework for assessing the efficacy of Atomoxetine (historically known as this compound) on executive function. While originally investigated as an antidepressant, Athis compound is now the prototype selective norepinephrine transporter (NET) inhibitor for Attention-Deficit/Hyperactivity Disorder (ADHD).[1]

The "PFC Paradox" Mechanism

To design valid experiments, one must understand the unique neurochemistry of the Prefrontal Cortex (PFC). Unlike the striatum, the PFC lacks a high density of Dopamine Transporters (DAT).[2] Consequently, extracellular dopamine (DA) in the PFC is primarily cleared by NET.

  • Action: Athis compound inhibits NET (

    
    ).[1]
    
  • Result: It increases both Norepinephrine (NE) and Dopamine (DA) levels specifically in the PFC, without increasing DA in the nucleus accumbens (reward pathway).

  • Behavioral Outcome: Enhancement of signal-to-noise ratio in pyramidal neurons, improving working memory, attention, and inhibitory control.[1]

DOT Diagram 1: Mechanism of Action in PFC

Atomoxetine_Mechanism cluster_synapse Prefrontal Cortex Synapse NE Norepinephrine (NE) NET NE Transporter (NET) NE->NET Reuptake Postsynaptic Postsynaptic Receptors (a2A, D1) NE->Postsynaptic Signal Enhancement DA Dopamine (DA) DA->NET Reuptake (Promiscuous) DA->Postsynaptic Signal Enhancement ATX Athis compound ATX->NET Inhibits Presynaptic Presynaptic Neuron Presynaptic->NE Release Presynaptic->DA Release

Figure 1: Athis compound increases both NE and DA in the PFC by blocking NET, which clears both catecholamines in this region.[1]

Experimental Design Strategy

Species and Strain Selection
  • Rats (Preferred): Long-Evans or Wistar rats are superior to mice for complex operant tasks (5-CSRTT, ASST) due to higher baseline cognitive performance.[1]

  • Mice: C57BL/6J can be used for simpler tasks (Y-Maze, T-Maze) but require extensive training for touchscreen operant tasks.[1]

  • Disease Models: Spontaneously Hypertensive Rats (SHR) are often used as ADHD models, though they exhibit high variability. Healthy animals with pharmacological challenges (e.g., Scopolamine) or baseline performance stratification (identifying "poor performers") are often more reliable for screening.

Dosing & Formulation

Athis compound Hydrochloride is water-soluble.[1]

  • Vehicle: 0.9% Sterile Saline.[1]

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1]

  • Timing: Administer 30–60 minutes prior to testing (Tmax is rapid in rodents).

  • Dose Range:

    • Low (Pro-cognitive): 0.1 – 1.0 mg/kg (Targets high-affinity receptors).[1]

    • High (Sedative/Motor effects): >3.0 mg/kg (Avoid confounding sedation).[1]

Protocol A: Attentional Control & Impulsivity (5-CSRTT)

The 5-Choice Serial Reaction Time Task (5-CSRTT) is the gold standard for assessing sustained attention (accuracy) and impulsivity (premature responses).[1]

Workflow
  • Habituation: Animal learns to retrieve food pellets from the magazine.

  • Training: Animal learns to nose-poke an illuminated aperture to receive a reward. Stimulus duration is gradually reduced (e.g., from 30s down to 0.5s).

  • Baseline: Stable performance (>80% accuracy, <20% omissions) at 0.5s stimulus duration.

  • Drug Challenge: Administer Athis compound or Vehicle.

Key Parameters[1][3]
  • Accuracy: (Correct / (Correct + Incorrect)) × 100. Measure of Attention.

  • Premature Responses: Responses during the Inter-Trial Interval (ITI). Measure of Impulsivity.

  • Omissions: Failure to respond.[1][3] Measure of Motivation/Sedation.

  • Latency: Time to respond. Measure of Motor Speed.

Variable ITI Challenge (The Stress Test)

Standard conditions may not detect drug effects in healthy animals. Use a Variable ITI (vITI) (e.g., 5s, 7s, 9s mixed) to provoke impulsivity. Athis compound typically reduces premature responding under these conditions.

DOT Diagram 2: 5-CSRTT Trial Logic

Figure 2: Logical flow of a single 5-CSRTT trial. Athis compound primarily reduces 'Premature Pokes' and Omissions.

Protocol B: Cognitive Flexibility (ASST)[1]

The Attentional Set-Shifting Task (ASST) measures the ability to shift attention between stimulus dimensions (e.g., odor vs. texture), analogous to the Wisconsin Card Sorting Test.

Apparatus

A digging arena with two bowls.[1] The bowls differ in Odor (scented rim) and Texture (digging medium).

Stages of Testing
  • Simple Discrimination (SD): Discriminate based on one dimension (e.g., Odor A vs Odor B).

  • Compound Discrimination (CD): Introduce second dimension (Texture) but it is irrelevant.

  • Reversal (Rev): Reward contingencies flip (Odor A is now wrong, Odor B is correct).

  • Intra-Dimensional Shift (IDS): New odors, New textures. Odor is still the relevant dimension.

  • Extra-Dimensional Shift (EDS): Critical Stage. Texture becomes the relevant dimension. The animal must inhibit the "Follow Odor" rule and learn the "Follow Texture" rule.

Athis compound Effect

Athis compound selectively improves performance in the EDS phase, facilitating the shift of attentional set.

DOT Diagram 3: ASST Hierarchy

ASST_Stages cluster_effect Athis compound Target SD Simple Discrimination (SD) Rule: Odor A+ CD Compound Discrimination (CD) Add Texture (Irrelevant) SD->CD Rev1 Reversal 1 Rule: Odor B+ CD->Rev1 IDS Intra-Dimensional Shift (IDS) New Odors (C vs D) Rule: Odor C+ Rev1->IDS EDS Extra-Dimensional Shift (EDS) Rule Shift: Texture X+ IDS->EDS

Figure 3: The hierarchy of the ASST. Athis compound specifically facilitates the Extra-Dimensional Shift (EDS).

Protocol C: Spatial Working Memory (Delayed Alternation)[1][5]

T-Maze Delayed Alternation

This task requires the animal to remember which arm it visited last and choose the opposite arm after a delay.

  • Forced Run: One arm is blocked.[1] Animal enters the open arm for reward.

  • Delay: Animal returns to start box for a specific delay (e.g., 10s, 30s, 60s).

  • Choice Run: Both arms open. Animal must choose the unvisited arm to get a reward.

Athis compound Application:

  • Use long delays (30s+) to induce "forgetting" in vehicle-treated animals.[1]

  • Athis compound (0.3 – 1.0 mg/kg) prevents delay-induced performance decay.[1]

Data Summary & Interpretation

Parameter5-CSRTT (Attention)ASST (Flexibility)Delayed Alternation (Working Memory)
Primary Metric % Accuracy, % PrematureTrials to Criterion (EDS Stage)% Correct Choice
Athis compound Effect ↓ Premature, ↑ Accuracy↓ Trials to Criterion (Faster Shift)↑ % Correct at long delays
Dose Sensitivity Inverted-U (Optimum ~1 mg/kg)Linear/Inverted-U (Low doses effective)Inverted-U
Confounding Factor Sedation (check Latency)Anosmia (verify SD stage)Motor impairment
Statistical Analysis
  • Design: Within-subject (crossover) designs are preferred to reduce inter-animal variability.[1]

  • Washout: Minimum 48-72 hours between doses.

  • Test: Repeated Measures ANOVA. Post-hoc tests (Dunnett’s) against Vehicle.

Troubleshooting & Validation

  • Sedation Check: If "Omissions" in 5-CSRTT increase significantly or "Response Latency" doubles, the dose is too high. The cognitive benefit is masked by motor slowing.

  • Baseline Performance: Animals must be "good performers" before drug testing.[1] Exclude animals that cannot reach >80% baseline accuracy.

  • Anxiety: High doses of NE drugs can be anxiogenic. Ensure the testing environment is low-stress.

References

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology.

  • Robbins, T. W. (2002). The 5-choice serial reaction time task: behavioural pharmacology and functional genetics.[1] Psychopharmacology.

  • Totah, N. K., et al. (2015). Athis compound accelerates attentional set shifting without affecting learning rate in the rat.[4] Psychopharmacology.

  • Newman, L. A., et al. (2008). Athis compound affects performance in the 5-choice serial reaction time task. Neuropsychopharmacology.

  • Arnsten, A. F. (2009). Stress signalling pathways that impair prefrontal cortex structure and function. Nature Reviews Neuroscience.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Atomoxetine (Tomoxetine) Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identification of Degradation Products via LC-MS/MS Ticket ID: ATX-MS-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability Challenge

Welcome to the Advanced Technical Support Center. You are likely here because you are observing unexplained peaks in your Atomoxetine (formerly this compound) stability samples.

Athis compound (ATX) is a selective norepinephrine reuptake inhibitor.[1][] While generally stable, it is susceptible to oxidative degradation and hydrolysis under stress. The primary analytical challenge lies in distinguishing between process impurities (e.g., fluorotoluene derivatives), metabolites (often used as reference standards), and true degradation products (DPs) like Athis compound N-oxide, particularly when they share isobaric masses (e.g., m/z 272).

This guide synthesizes field-proven protocols with mechanistic mass spectrometry to help you identify these species with confidence.

Module 1: Experimental Setup & Method Optimization

Validated LC-MS/MS Conditions

To successfully identify degradation products, your method must be volatile-buffer compatible and capable of resolving positional isomers.

ParameterRecommended SettingTechnical Rationale (The "Why")
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides necessary hydrophobic selectivity to separate the N-oxide (polar) from the parent (non-polar).
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 - 5.5)Critical: Ammonium acetate suppresses sodium adduct formation (

), which simplifies spectra. pH control ensures amine protonation.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peak shapes for basic amines compared to Methanol.
Flow Rate 0.5 - 1.0 mL/minStandard flow for electrospray ionization (ESI) stability.
Ionization ESI Positive Mode (+)ATX contains a secondary amine, making it readily protonated (

).
Internal Standard Duloxetine or

-Athis compound
Structurally similar compounds compensate for matrix effects and ionization suppression.
Forced Degradation Protocol

Do not rely on shelf-life samples for method development. You must generate the DPs artificially to validate your MS method.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours

    
     Checks for ether linkage hydrolysis.
    
  • Base Stress: 0.1 N NaOH, 60°C, 4 hours

    
     Checks for retro-Mannich reactions.
    
  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours 
    
    
    
    Primary Pathway. Generates Athis compound N-oxide (
    
    
    272).
  • Photolytic Stress: UV light (254 nm), 24 hours

    
     Radical-induced degradation.
    
Workflow Visualization

ATX_Workflow Sample Athis compound API (Stress Sample) LC UHPLC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+) Ionization LC->ESI Elute QTOF Q-TOF / Orbitrap (High Res MS) ESI->QTOF [M+H]+ Data Data Analysis (Mass Defect Filter) QTOF->Data m/z & Fragments

Figure 1: Standardized workflow for identifying Athis compound degradation products using High-Resolution Mass Spectrometry (HRMS).

Module 2: Troubleshooting & Structural Elucidation

The Isobaric Trap: N-Oxide vs. Hydroxy-Athis compound

Issue: You observe a peak at


 272.17 . Is it the oxidative degradant (N-oxide) or the metabolite (4-hydroxy athis compound)?

Resolution:

  • Retention Time: The N-oxide is significantly more polar than the hydroxylated form. On a C18 column, Athis compound N-oxide elutes earlier than Athis compound. 4-Hydroxy athis compound usually elutes closer to the parent.

  • In-Source Fragmentation: N-oxides are thermally labile. If your source temperature is too high (>350°C), the N-oxide may lose oxygen in the source, appearing as the parent ion (

    
     256).
    
    • Test: Lower the desolvation temperature to 200°C. If the 272 peak intensity increases, it is likely the N-oxide.

Fragmentation Logic (MS/MS)

To confirm identity, you must analyze the fragmentation pattern.

  • Parent Ion (

    
    ):  256.17 Da
    
  • Key Fragment 1 (

    
     44):  Dimethylamine cation (
    
    
    
    ). This confirms the integrity of the amine tail.
  • Key Fragment 2 (

    
     148):  Tropylium-like ion formed by the cleavage of the ether bond.
    
  • Degradant Shift:

    • N-Oxide (

      
       272):  Shows a characteristic loss of 16 Da (Oxygen) or 18 Da (Water) depending on collision energy.
      
    • Desmethyl (

      
       242):  Loss of 14 Da (
      
      
      
      ). Confirms loss of the methyl group on the amine.
Fragmentation Pathway Diagram

Fragmentation Parent Athis compound [M+H]+ = 256.17 Frag1 Fragment A (Ether Cleavage) m/z = 148.08 Parent->Frag1 CID Fragmentation Frag2 Fragment B (Dimethylamine) m/z = 44.05 Parent->Frag2 CID Fragmentation DesMethyl N-Desmethyl Athis compound [M+H]+ = 242.15 Parent->DesMethyl Metabolic/Degradation (-CH2) NOxide Athis compound N-Oxide [M+H]+ = 272.17 NOxide->Parent -16 Da (Loss of O) In-Source Decay

Figure 2: MS/MS fragmentation pathway distinguishing the parent drug from oxidative degradants and metabolites.

Module 3: Summary of Key Degradation Products

Use this reference table to assign peaks in your chromatogram.

Compound Name

(

)

Mass
OriginKey Characteristic
Athis compound 256.170APIReference Peak
Athis compound N-Oxide 272.17+16Oxidative StressElutes before parent; thermally labile.
4-Hydroxy Athis compound 272.17+16Metabolite / ProcessElutes after N-oxide; stable in source.
N-Desmethyl Athis compound 242.15-14Degradation / MetaboliteLoss of methyl group; distinct mass.
3-Fluorotoluene Impurity VariesVariesSynthesis (Process)Does not increase with stress testing.

Frequently Asked Questions (FAQ)

Q: Why does my N-oxide peak disappear when I increase the collision energy? A: N-oxides have a weak N-O bond. High collision energy (or high source temperature) causes rapid neutral loss of oxygen, reverting the ion to the parent mass (


 256). Use "soft" ionization settings to preserve the molecular ion.

Q: Can I use phosphate buffers for this analysis? A: No. Non-volatile buffers like phosphate will crystallize in the ESI source, causing signal suppression and instrument downtime. Use Ammonium Acetate or Ammonium Formate.[3]

Q: How do I distinguish between an impurity and a degradation product? A: Perform a mass balance check. If the peak area increases over time under stress conditions (Heat/Oxidation) while the API peak decreases, it is a degradation product . If the peak remains constant regardless of stress, it is a process impurity (e.g., from the synthesis starting materials).

References

  • Marchei, E., et al. (2012).[3][4] "Determination of athis compound and its metabolites in conventional and non-conventional biological matrices by liquid chromatography–tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • Sellers, J. A., et al. (2006).[4] "Determination of the enantiomer and positional isomer impurities in athis compound hydrochloride with liquid chromatography using polysaccharide chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis.

  • Pinninti, S. K., et al. (2023).[] "Method for the separation and identification of athis compound (ATX) impurities." BOC Sciences.

  • Choi, C. I., et al. (2012).[4][5] "Determination of Athis compound Metabolites in Human Plasma by Liquid chromatography/tandem Mass Spectrometry." Journal of Chromatography B.

Sources

Technical Support Center: Tomoxetine (Atomoxetine) Stability in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-ATX-DMSO-001 Subject: Long-term Stability, Storage, and Troubleshooting of Atomoxetine Stock Solutions Assigned Scientist: Senior Application Specialist

Introduction: The Stability Paradox

You are likely working with Athis compound Hydrochloride (chemically known as This compound ), a selective norepinephrine reuptake inhibitor (NET). While the solid compound is robust, its stability in Dimethyl Sulfoxide (DMSO) is governed by a complex interplay of hygroscopicity, oxidative stress, and thermal cycling.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why your stock solution might degrade and how to prevent it, ensuring your experimental data remains reproducible.

Module 1: The Stability Matrix

The following shelf-life data is derived from accelerated stability studies and standard solubility profiles for Athis compound HCl (Solubility limit: ~30 mg/mL in DMSO).

Quick Reference: Storage & Shelf Life
StateStorage ConditionSafe Shelf LifeCritical Risk Factors
Solid Powder -20°C (Desiccated)≥ 4 YearsMoisture absorption (clumping).
DMSO Stock -80°C (Recommended)6 Months Freeze-thaw cycles; cap seal integrity.
DMSO Stock -20°C1 MonthEutectic Freezing: DMSO freezes at 19°C but absorbs water, lowering the freezing point. Partial thawing can occur in "frost-free" freezers.
DMSO Stock +4°C< 1 WeekPrecipitation due to solubility drop; hydrolysis.
DMSO Stock Room Temp (25°C)< 24 HoursOxidation; solvent evaporation.

Critical Note: If your stock solution at -20°C turns from clear/colorless to yellowish , oxidative degradation has likely occurred. Discard immediately.

Module 2: Troubleshooting & Diagnostics

Issue 1: "My stock solution has precipitated or looks cloudy."

Diagnosis: Hygroscopic Crash. DMSO is aggressively hygroscopic.[1][2] It attracts atmospheric water vapor, which does two things:

  • Lowers Solubility: Athis compound is hydrophobic. As water concentration in DMSO increases, the solvent power decreases, forcing the drug out of solution.

  • Thermal Cycling: Water lowers the freezing point of DMSO.[2] In a standard -20°C freezer (which cycles temperature to prevent frost), your "frozen" stock may be repeatedly thawing and refreezing, promoting crystal growth.

Corrective Action:

  • Warm & Vortex: Incubate at 37°C for 5-10 minutes and vortex vigorously. If cloudiness persists, the concentration is likely too high or the DMSO is too "wet."

  • Prevention: Use anhydrous DMSO and seal with Parafilm® or use screw-cap cryovials with O-rings.

Issue 2: "The potency of the drug seems to have decreased over time."

Diagnosis: Oxidative Degradation or Hydrolysis. Athis compound contains an ether linkage and a secondary amine. While relatively stable, DMSO can act as a mild oxidant, especially if stored improperly. Furthermore, if water enters the system (see Issue 1), hydrolytic cleavage can generate degradation products like o-cresol and rearranged amines.

Corrective Action:

  • Inert Gas Purging: We recommend purging the headspace of your stock vial with Argon or Nitrogen gas before closing.

  • Aliquot Strategy: Never store a "master stock" that you access daily. (See Protocol below).

Module 3: Best Practice Protocol (SOP)

This protocol ensures a self-validating system where the integrity of the stock is maintained physically and chemically.

SOP: Preparation of 10 mM Athis compound Stock
  • Calculation:

    • Molecular Weight (Athis compound HCl): 291.82 g/mol .

    • Target Concentration: 10 mM .

    • Example: Dissolve 2.92 mg in 1 mL of anhydrous DMSO.

    • Max Solubility Check: Do not exceed 30 mg/mL (~100 mM).

  • Dissolution (The "Dry" Technique):

    • Weigh the powder into a sterile microcentrifuge tube.

    • Add fresh, high-grade DMSO (≥99.9%, stored with molecular sieves if possible).

    • Vortex for 30 seconds. Ensure no crystals remain at the bottom.

  • Aliquoting (The "Single-Shot" Rule):

    • Divide the master stock into small aliquots (e.g., 20-50 µL) in light-protective tubes.

    • Why? This limits the stock to one freeze-thaw cycle per experiment.

  • Storage:

    • Place aliquots at -80°C .

    • Label clearly with: Compound Name, Conc., Solvent, Date, Initials.

Module 4: Visualizing the Workflow

Diagram 1: Stock Preparation & Storage Logic

This workflow illustrates the critical decision points to prevent degradation during preparation.

StockPrep Start Start: Solid Athis compound HCl Weigh Weigh Powder (Calculate for 10-50 mM) Start->Weigh Solvent Add Anhydrous DMSO (Fresh bottle or desiccated) Weigh->Solvent Dissolve Vortex & Inspect (Must be Clear) Solvent->Dissolve Check Is solution clear? Dissolve->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Trouble Warm to 37°C & Sonicate Check->Trouble No (Precipitate) Storage Store at -80°C (Max 6 Months) Aliquot->Storage Trouble->Check Re-inspect

Caption: Standard Operating Procedure for minimizing hygroscopic damage during stock preparation.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to evaluate old stock solutions before using them in critical assays.

Troubleshooting Inspect Inspect Stock (Visual Check) Color Color Check Inspect->Color Clarity Clarity Check Color->Clarity Colorless Yellow Yellow/Brown Tint (Oxidation) Color->Yellow Discolored Cloudy Cloudy/Crystals (Water/Precipitation) Clarity->Cloudy Hazy Clear Clear & Colorless Clarity->Clear Transparent Discard DISCARD Do not use Yellow->Discard Rescue Attempt Rescue: Warm 37°C + Vortex Cloudy->Rescue Proceed Proceed to Dilution Clear->Proceed Rescue->Clarity Re-check

Caption: Go/No-Go decision matrix for evaluating stored Athis compound stock solutions.

References

  • Ziath. (2020). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5311065, Athis compound. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Tomoxetine (Atomoxetine) Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Solubility

As researchers, we often treat solubility as a binary state—soluble or insoluble.[1] However, This compound Hydrochloride (Athis compound HCl) presents a dynamic solubility profile heavily influenced by pH and ionic strength .[1]

The most common failure mode reported by our users is the sudden precipitation of this compound upon dilution into physiological buffers like PBS.[1] While this compound HCl is highly soluble in pure water (~27.8 mg/mL), its solubility drops precipitously to ~2 mg/mL in PBS (pH 7.2) .[1] This is not a degradation issue; it is a thermodynamic inevitability caused by the Common Ion Effect and the pKa of the secondary amine.[1]

This guide provides the mechanistic understanding and protocols required to maintain this compound stability in your experimental workflows.

Diagnostic Workflow: The "Cloudy Solution" Decision Tree

Use this logic flow to identify the root cause of precipitation in your sample.

Tomoxetine_Troubleshooting Start Observation: Cloudy/Precipitated Solution CheckSolvent Check Solvent System Start->CheckSolvent IsPBS Is the solvent PBS or High Salt? CheckSolvent->IsPBS CheckConc Check Concentration IsPBS->CheckConc Yes CheckpH Check pH IsPBS->CheckpH No (Water/Low Salt) HighConcPBS Concentration > 2 mg/mL? CheckConc->HighConcPBS CommonIon CAUSE: Common Ion Effect (Cl- saturation reduces solubility) HighConcPBS->CommonIon Yes HighConcPBS->CheckpH No (< 2 mg/mL) pHHigh Is pH > 7.0? CheckpH->pHHigh FreeBase CAUSE: Free Base Formation (Approaching pKa 10.13) pHHigh->FreeBase Yes (esp. if > pH 9) CheckTemp Check Temperature pHHigh->CheckTemp No ColdStorage Was sample frozen or refrigerated? CheckTemp->ColdStorage TempShock CAUSE: Temperature Shock (Re-dissolve with gentle warming) ColdStorage->TempShock Yes Unknown CAUSE: Contamination or Degradation (4-hydroxyathis compound) ColdStorage->Unknown No

Figure 1: Diagnostic logic for identifying the physicochemical cause of this compound precipitation.

Technical Support FAQs

Q1: Why does my this compound precipitate when I add it to PBS, even though it dissolved perfectly in water?

The Mechanism: This is the Common Ion Effect .[1] this compound is supplied as a Hydrochloride (HCl) salt.[1][2][3][4][5] It dissociates into the this compound cation and a Chloride anion (


).[1]


Phosphate Buffered Saline (PBS) contains a high concentration of Sodium Chloride (~137 mM NaCl).[1] When you add this compound HCl to PBS, the excess chloride ions from the buffer shift the equilibrium to the left (Le Chatelier's principle), forcing the salt back out of solution as a precipitate.[1]

The Fix:

  • Limit Concentration: In PBS, do not exceed 2 mg/mL .

  • Alternative Buffer: Use a low-chloride buffer (e.g., 10 mM Phosphate buffer without NaCl) if high ionic strength is not strictly required for your assay.[1]

Q2: I adjusted the pH to 7.4 using NaOH, and white flakes appeared immediately. Why?

The Mechanism: Local Supersaturation & Free Base Formation. The pKa of this compound is 10.13 .[1] To keep it soluble, it must remain ionized (protonated).[1] When you add a strong base like NaOH, you create transient "hotspots" of high pH (pH > 11) at the droplet interface.[1] In these zones, the this compound deprotonates into its Free Base form, which is practically insoluble in water.[1]

The Fix:

  • Don't chase pH: Dissolve the drug in a pre-buffered solution rather than adjusting the pH of the drug solution itself.[1]

  • Use Weak Bases: If adjustment is necessary, use dilute bases or buffers, not concentrated NaOH.[1]

Q3: Can I store the aqueous stock solution at 4°C?

Recommendation: No. Aqueous solutions of this compound HCl are prone to precipitation upon cooling due to reduced kinetic energy.[1] Furthermore, Cayman Chemical and other suppliers recommend storing aqueous solutions for no more than 24 hours .[1] For long-term storage, keep the compound as a solid at -20°C or as a stock solution in DMSO.[1]

Solubility Data Matrix

Use this table to plan your solvent systems.

Solvent SystemSolubility Limit (Approx.)Notes
Pure Water 27.8 mg/mL Best for initial solubilization.[1][2][5]
PBS (pH 7.2) ~2.0 mg/mL CRITICAL LIMIT. High salt causes precipitation.[1]
Ethanol ~30 mg/mLGood organic carrier.[1][3]
DMSO ~30 mg/mLPreferred for high-conc.[1] stock solutions.
DMF ~30 mg/mLAlternative organic carrier.[1][3]
0.1 M HCl HighAcidic pH ensures full ionization.[1]
0.1 M NaOH Insoluble Causes immediate free base precipitation.[1]

Validated Preparation Protocols

Protocol A: Preparation of a High-Concentration Stock (Recommended)

Best for: In vitro assays requiring dilution.[1]

  • Weighing: Weigh the this compound HCl powder.

  • Primary Solubilization: Dissolve in DMSO to a concentration of 10–25 mM .

    • Why? DMSO prevents hydrolysis and allows for high-concentration storage at -20°C.[1]

  • Storage: Aliquot into light-protective vials and freeze at -20°C.

  • Usage: On the day of the experiment, dilute the DMSO stock at least 1:1000 into your assay buffer to avoid solvent toxicity (final DMSO < 0.1%).[1]

Protocol B: Preparation of Aqueous Solution (Solvent-Free)

Best for: In vivo animal studies where DMSO is contraindicated.[1]

  • Calculation: Calculate the mass required for a target concentration (Must be < 20 mg/mL for water, < 2 mg/mL for saline).

  • Dissolution: Add Pure Water (Milli-Q) to the powder.[1]

    • Do NOT add Saline/PBS yet.

  • Agitation: Vortex vigorously. If necessary, warm gently to 37°C in a water bath.[1] Sonicate for 5 minutes if particles persist.

  • Isotonicity Adjustment (Optional):

    • If saline is required, prepare a 2x Saline solution.[1]

    • Dilute the drug-water solution 1:1 with the 2x Saline.[1]

    • Warning: Ensure the final concentration after mixing is below the 2 mg/mL limit to prevent "salting out."

References

  • FDA Labeling (Strattera). US Food and Drug Administration.[1] "Athis compound HCl Solubility and Description." [Link]

  • PubChem Compound Summary. National Center for Biotechnology Information. "Athis compound Hydrochloride (CID 54840)."[1] [Link][1]

  • DrugBank Online. DrugBank.[1] "Athis compound: Chemical Properties and Solubility." [Link][1]

Sources

pH-dependent stability of Tomoxetine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tomoxetine (Athis compound) Hydrochloride Stability

Topic: pH-Dependent Stability & Solubility Profiling Ticket ID: T-HCl-STAB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Physicochemical Landscape

  • Molecule Identity: this compound Hydrochloride (widely known as Athis compound HCl ).[1][2]

  • Core Characteristic: It is a weak base with a pKa of ~10.1 .[1]

  • The Stability Paradox: While the molecule requires a slightly acidic environment (pH 4–6) to prevent chemical degradation and ensure solubility, excessive acidity (pH < 2.[1]5) or alkalinity (pH > 7) triggers rapid instability—either through hydrolysis or precipitation.[1]

This guide addresses the three most common support tickets we receive regarding this compound: solubility failures, unknown impurity peaks, and method validation issues.

Module 1: Solubility & Precipitation Troubleshooting

User Issue: "My solution turns cloudy or precipitates when I adjust the pH to 7.4 (physiological pH)."

Root Cause Analysis

This compound HCl is a salt of a weak base.[1] Its solubility is governed strictly by the Henderson-Hasselbalch equation.[1]

  • pH < pKa (Acidic/Neutral): The drug exists predominantly as the ionized, protonated species (

    
    ).[1] This form is highly soluble in water (>27 mg/mL).[1][3][4]
    
  • pH approaching pKa (Basic): As pH rises toward the pKa (10.1), the equilibrium shifts toward the uncharged free base (

    
    ).[1] The free base is hydrophobic and virtually insoluble in aqueous media.[1]
    
Diagnostic Data: Solubility vs. pH
Solvent / MediumpHSolubility (mg/mL)Status
0.1 N HCl ~1.2~20–25Stable / Soluble
Water ~5.527.8Stable / Soluble
Phosphate Buffer 6.826.5Risk Zone
Phosphate Buffer 7.4< 24.8Precipitation Risk
0.1 N NaOH >10< 0.1Insoluble (Free Base)
Troubleshooting Protocol
  • Check Your Buffer: If working at pH 7.4, ensure your concentration is well below the saturation limit (keep < 10 mg/mL to be safe).[1]

  • Cosolvent Strategy: If physiological pH is mandatory for your assay, add 5–10% Methanol or DMSO .[1] This solubilizes the fraction of free base formed.[1]

  • The "Cloud Point" Test: Do not filter a cloudy solution. The "precipitate" is your active drug converting to free base.[1] Re-acidify to pH < 6.0; if it clears, it was a solubility issue, not degradation.

SolubilityLogic Start Start: Solution Preparation CheckPH Check pH Level Start->CheckPH Acidic pH 1.0 - 6.0 CheckPH->Acidic Neutral pH 6.0 - 8.0 CheckPH->Neutral Basic pH > 8.0 CheckPH->Basic State_Ion State: Protonated (BH+) High Solubility Acidic->State_Ion State_Mix State: Equilibrium Shift Risk of Nucleation Neutral->State_Mix State_Base State: Free Base (B) Precipitation Basic->State_Base Action_Good Proceed with Assay State_Ion->Action_Good Action_Risk Add Cosolvent (MeOH/DMSO) State_Mix->Action_Risk Action_Fail STOP: Re-acidify State_Base->Action_Fail

Caption: Logical flow for predicting this compound solubility based on pH environment.[1][3][5]

Module 2: Chemical Stability & Degradation

User Issue: "I see unknown peaks at RRT 0.54 and 1.30 after storing the solution for 24 hours."

Root Cause Analysis

This compound is chemically robust but has specific vulnerabilities.[1][6]

  • Oxidative Degradation: The benzylic carbon and the ether linkage are susceptible to oxidation, especially in solution.[1]

  • Hydrolysis: Extreme acidic conditions (reflux in 0.1 M HCl) or basic stress can cleave the ether bond.[1]

  • Optimal Window: The most stable pH range for aqueous solutions is pH 4.0 – 6.5 .[1]

Degradation Profile Table
Stress ConditionStability OutcomeMajor Degradation Pathway
Acid (0.1 M HCl, Reflux) Unstable (Degrades in < 7h)Hydrolysis (Ether cleavage)
Base (0.1 M NaOH) Unstable Base-catalyzed hydrolysis / Racemization
Oxidation (3% H2O2) Susceptible (~25% loss in 1h)N-oxide formation / Benzylic oxidation
Thermal (60°C, pH 4-6) Stable Minimal degradation
Photolytic (UV/Sunlight) Stable Negligible degradation
Troubleshooting Protocol
  • Q: How do I distinguish degradation from impurities?

    • Action: Run a "Stress Test." Spike a sample with 3% H2O2.[1][] If the peak at RRT ~0.54 increases, it is an oxidative degradant.[1]

  • Q: My stock solution is degrading.

    • Fix: Do not store stock solutions in basic buffers. Prepare stocks in Methanol or 0.01 N HCl . Store at 4°C protected from light (standard practice, though it is photo-stable).[1]

DegradationPathways This compound This compound HCl (Native) Stress_Acid Acid Stress (pH < 2, Heat) This compound->Stress_Acid Stress_Ox Oxidative Stress (Peroxides/Air) This compound->Stress_Ox Stress_Base Alkaline Stress (pH > 9) This compound->Stress_Base Result_Hyd Hydrolytic Degradants (Ether Cleavage) Stress_Acid->Result_Hyd Reflux Result_Ox Oxidative Degradants (N-Oxides) Stress_Ox->Result_Ox Rapid Result_Rac Free Base Precipitate + Racemization Risk Stress_Base->Result_Rac Immediate Mitigation STABILITY STRATEGY: Maintain pH 4-6 Use Antioxidants if needed Result_Hyd->Mitigation Result_Ox->Mitigation Result_Rac->Mitigation

Caption: Degradation pathways of this compound HCl under various stress conditions.

Module 3: Analytical Method (HPLC) Guide

User Issue: "My this compound peak is tailing severely."

Root Cause Analysis

As a basic amine (pKa 10.1), this compound interacts strongly with residual silanol groups on silica-based HPLC columns, causing peak tailing.[1]

Recommended HPLC Conditions

To ensure stability during analysis and sharp peak shape:

  • Column: C18 (End-capped is mandatory to reduce silanol activity).[1]

  • Mobile Phase:

    • Buffer: Phosphate buffer (pH 2.5) or Acetate buffer (pH 4.5).[1]

    • Additive: Triethylamine (TEA) at 0.1–0.3% is highly recommended.[1] It acts as a "sacrificial base," blocking silanol sites so this compound elutes sharply.[1]

  • Wavelength: 270 nm or 275 nm (Optimal UV absorption).[1]

References

  • Solubility & Formulation: Indo American Journal of Pharmaceutical Sciences (IAJPS). Formulation and estimation of athis compound hcl buccal drug delivery system. (2018).[1]

  • Chemical Stability & Degradation: BOC Sciences. Athis compound and Impurities: Degradation Pathways.[1][] (n.d.).

  • Pharmacokinetics & pKa: National Institutes of Health (NIH) - PubChem.[1] Athis compound Hydrochloride Compound Summary (CID 54840).[1] (2024).[8] [1]

  • Official Monograph Methods: USP-NF. Athis compound Capsules Monograph - Revision Bulletin. (2020).

  • Analytical Validation: World Journal of Advanced Research and Reviews. Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Athis compound HCl. (2022).[1][9]

Sources

Minimizing Tomoxetine adsorption to labware during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Tomoxetine (Athis compound) adsorption to labware during analytical and experimental workflows. Audience: Bioanalytical Scientists, DMPK Researchers, and Lab Managers.[1] Version: 1.0 | Last Updated: January 2026[1][2]

The Core Challenge: The "Dual Threat" Mechanism

This compound (Athis compound) presents a specific challenge in quantitative analysis due to its physicochemical "dual threat." It is both highly lipophilic and strongly basic .[1] Understanding this causality is the first step to preventing data loss.[1]

Physicochemical Profile
PropertyValueImplication for Labware
pKa ~10.1 (Secondary Amine)At pH < 9, the molecule is positively charged (cationic), leading to ionic binding with negatively charged surfaces (e.g., glass silanols).[1][2]
LogP ~3.7 – 4.0Highly lipophilic.[1][2] Drives strong hydrophobic interaction (Van der Waals) with plastic polymers like Polystyrene.[1][2]
Solubility ~27.8 mg/mL (Water)While soluble, thermodynamic stability does not prevent surface adsorption at low (nM) concentrations.[1][2]
The Adsorption Mechanism

The following diagram illustrates why standard labware fails. This compound attacks surfaces through two distinct pathways depending on the material.[1]

Tomoxetine_Adsorption This compound This compound (Cationic Form) Glass Standard Glass (Silanol Groups Si-O-) This compound->Glass Ionic Attraction (Strong Electrostatic) Plastic Polystyrene/Standard PP (Hydrophobic Surface) This compound->Plastic Hydrophobic Interaction (Van der Waals) Loss Result: Signal Loss & Non-Linear Standard Curves Glass->Loss Plastic->Loss

Figure 1: Mechanism of this compound Non-Specific Binding (NSB).[1][2][3] The drug utilizes its positive charge to bind to glass and its lipophilic tail to bind to plastics.

Material Selection Guide (The Hardware)

Critical Rule: Never use untreated glass or standard Polystyrene (PS) for low-concentration (<1 µM) this compound solutions without organic modifiers.[1][2]

Labware Hierarchy
MaterialRatingTechnical Rationale
Silanized Glass Gold Standard Surface silanols are chemically capped (methylated), eliminating the negative charge that attracts the cationic amine.[1][2]
Low-Binding Polypropylene (PP) Recommended Manufactured with a surface finish that minimizes hydrophobic interaction sites.[1][2] Essential for autosampler vials.[1]
Standard Polypropylene (PP) Use with Caution Acceptable only if the solvent contains >30% organic modifier (MeOH/ACN).[1][2]
Polystyrene (PS) AVOID High hydrophobicity causes rapid, irreversible adsorption of the aromatic rings in this compound.[2]
Standard Borosilicate Glass AVOID At pH > 4, surface silanols ionize (Si-O-), acting as a cation exchanger that "scrubs" this compound from solution.[1][2]

Solvent Engineering (The Medium)

If you cannot change your labware, you must engineer your solvent.[1] The goal is to make the solvent "more attractive" to the drug than the container wall.

Protocol: The "50% Rule" for Storage

For stock solutions and long-term storage, aqueous buffers are the enemy.[1]

  • Organic Modifier: Maintain at least 50% organic solvent (Methanol or Acetonitrile) in stock solutions.[1][2] This disrupts the hydrophobic forces driving the drug to plastic walls.[1]

  • Acidification: Acidify aqueous mobile phases with 0.1% Formic Acid .

    • Why? While this keeps this compound charged (bad), it protonates the glass silanols (turning Si-O- to Si-OH), neutralizing the surface charge (good).[1][2]

Workflow Decision Tree

Solvent_Strategy Start Sample Preparation Conc Is Concentration < 1 µM? Start->Conc HighConc Risk is Low. Standard PP is acceptable. Conc->HighConc No LowConc Risk is HIGH. Action Required. Conc->LowConc Yes SolventCheck Can you add Organic Solvent? LowConc->SolventCheck YesSolvent Add >30% ACN or MeOH. Disrupts hydrophobic binding. SolventCheck->YesSolvent Yes NoSolvent Must change Labware. SolventCheck->NoSolvent No (Bioassay) Material Use Silanized Glass or Low-Bind PP. NoSolvent->Material

Figure 2: Decision matrix for preventing this compound loss during sample preparation.

Troubleshooting & FAQs

Q1: My LC-MS standard curve is non-linear at the lower end. Is this adsorption?

Answer: Yes, this is a classic signature of adsorption.[1]

  • Diagnosis: The "active sites" on the labware wall have a finite capacity.[1] At high concentrations, these sites are saturated (insignificant loss).[1] At low concentrations, the wall binds a significant percentage of the total drug, causing the signal to drop disproportionately.

  • Fix: Switch to Silanized Glass vials for your standards. Alternatively, use a "Matrix Match" approach where the standards contain the same % organic solvent as your samples.

Q2: I see significant carryover/tailing in my chromatogram.

Answer: this compound is "sticky" not just to vials, but to the LC system itself (injector ports, tubing).

  • Fix: Implement an aggressive needle wash.[1]

    • Wash 1:[1][2] 50:50 MeOH:Water (General clean).[1][2]

    • Wash 2:[1][2] 40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid (Strong organic wash to strip hydrophobic binding).[1][2]

Q3: Can I use BSA (Bovine Serum Albumin) to block adsorption?

Answer: Only for non-LC-MS applications (like fluorescence assays).[1][2]

  • Reasoning: BSA coats the surface, effectively blocking binding sites.[1] However, BSA is incompatible with LC-MS (causes ion suppression and column fouling).[1]

  • Alternative for LC-MS: If you cannot use organics, use a surfactant compatible with MS, such as low-concentration Tween-20 (0.01%), though this requires careful validation.[1]

Experimental Protocols

Protocol A: Rapid Silanization of Glassware

Use this if commercial silanized vials are unavailable.

  • Clean: Wash glass vials thoroughly with HPLC-grade water and dry.

  • Treat: Fill vials with a 5% solution of Dichlorodimethylsilane (DCDMS) in Toluene.

  • Incubate: Allow to stand for 15 minutes.

  • Rinse: Rinse twice with Toluene, then twice with Methanol.

  • Cure: Bake in an oven at 100°C for 30 minutes.

    • Validation: The glass surface should now be hydrophobic (water will bead up).[1][2]

Protocol B: The "Pre-Coat" Method (Serial Dilution)

Use this when performing serial dilutions in plastic plates.[1][2]

  • Pre-Conditioning: Before adding your this compound samples, fill the wells with a "dummy" solution of this compound at a high concentration (e.g., 10 µM).[1]

  • Incubate: Let sit for 10 minutes to saturate the binding sites on the plastic.

  • Discard: Remove the dummy solution and wash once with buffer.[1]

  • Experiment: Immediately add your experimental samples. The sites are now occupied, reducing loss of your actual sample.

References

  • PubChem. (2025).[1][2] Athis compound | C17H21NO.[1][2][4][5] National Library of Medicine.[1] [Link]

  • Fukazawa, T., et al. (2010).[1][3][6] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[1][3][6] Journal of Pharmacological and Toxicological Methods. [Link]

  • Lahrichi, S. L., et al. (2023).[1] Lyophilized Nasal Inserts of Athis compound HCl Solid Lipid Nanoparticles. NIH National Library of Medicine.[1] [Link]

  • Rees, J. S., & Lilley, K. S. (2011).[1] Method for Suppressing Non-Specific Protein Interactions Observed With Affinity Resins. Methods. [Link]

  • Kazmi, F., et al. (2013).[1] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs. Drug Metabolism and Disposition.[1][4][7] [Link]

Sources

Technical Support Center: Brain-Targeted Delivery of Atomoxetine (Tomoxetine)

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE | Current Operator: Senior Application Scientist | Ticket: #ATX-BBB-MICE

Welcome to the Advanced Drug Delivery Support Center. You have inquired about strategies for the brain-targeted delivery of Tomoxetine (chemically known as Athis compound ).

While Athis compound is a lipophilic molecule (LogP ~4) that crosses the Blood-Brain Barrier (BBB) systematically, your goal of targeted delivery implies a need to maximize the Brain-to-Plasma ratio , reduce peripheral cardiovascular side effects (a known issue with norepinephrine reuptake inhibitors), and bypass hepatic first-pass metabolism.

Below are the troubleshooting guides, engineered protocols, and validatory frameworks for the most effective strategies: Intranasal Nanostructured Lipid Carriers (NLCs) and Surface-Modified PLGA Nanoparticles .

🔬 Module 1: Formulation Engineering (The "Make" Phase)

Core Strategy: The most successful current strategy for Athis compound is Intranasal Mucoadhesive Nanostructured Lipid Carriers (NLCs) . These carriers protect the drug from nasal enzymes and facilitate transport via the olfactory nerve.

📉 Workflow Visualization: NLC Synthesis via Melt Emulsification

The following diagram outlines the critical path for synthesizing Athis compound-loaded NLCs with particle sizes <200nm, essential for olfactory transport.

NLC_Synthesis LipidPhase Lipid Phase (70°C) Compritol 888 ATO + Athis compound PreEmulsion Pre-Emulsion (Magnetic Stirring) LipidPhase->PreEmulsion AqPhase Aqueous Phase (70°C) Poloxamer 188 + Water AqPhase->PreEmulsion Ultrasonication Ultrasonication (Probe Sonicator, 15 min) PreEmulsion->Ultrasonication High Shear Cooling Recrystallization (Cool to RT) Ultrasonication->Cooling Lipid Solidification Gelation In Situ Gel Addition (Carbopol/Poloxamer 407) Cooling->Gelation Viscosity Mod Final Mucoadhesive Athis compound NLC Gelation->Final

Caption: Critical path for Melt Emulsification Ultrasonication synthesis of Athis compound NLCs. Temperature control is vital to prevent drug degradation.

🛠️ Troubleshooting Guide: Formulation Issues

Q: My Encapsulation Efficiency (EE) is consistently low (<50%). How do I fix this? A: Athis compound HCl is water-soluble, while the free base is lipophilic.

  • Root Cause: If you are using Athis compound HCl in a lipid carrier (SLN/NLC), the drug partitions into the aqueous phase during emulsification.

  • Solution: Convert Athis compound HCl to its free base form before adding it to the lipid melt (Compritol/Stearic acid). Alternatively, use a "double emulsion" (W/O/W) method if you must use the salt form, though the melt-emulsification of the free base yields higher EE (~80-85%) [1].

Q: The particle size is >400nm.[1][2] Is this acceptable for nose-to-brain delivery? A: No.

  • The Limit: For effective axonal transport (olfactory/trigeminal), particles should ideally be <200nm .

  • The Fix: Increase the surfactant concentration (Poloxamer 188) to 1.5-2.0% or increase sonication amplitude. Note: High lipids (Compritol) increase viscosity and particle size; optimize the lipid-to-drug ratio (try 10:1) [1].

Q: The formulation drips out of the mouse's nose immediately. A: You lack mucoadhesion .

  • The Fix: Incorporate a thermo-reversible gelling agent like Poloxamer 407 (15-18%) or a mucoadhesive polymer like Chitosan (0.5%) or Carbopol 934 . This creates an "In Situ Gel" that is liquid at room temperature (for pipetting) but gels upon contact with the nasal mucosa (34°C) [1, 2].

🐁 Module 2: In Vivo Administration (The "Deliver" Phase)

Core Strategy: Intranasal (IN) administration is superior to IV for brain targeting of Athis compound, showing up to 1.59-fold higher bioavailability and significantly higher Brain Targeting Efficiency (BTE) [1, 3].[3]

🧠 Mechanism of Action: Nose-to-Brain Transport

NoseToBrain NasalCavity Nasal Cavity (Respiratory Region) Olfactory Olfactory Region (Apical) NasalCavity->Olfactory Mucosa Mucosal Barrier Olfactory->Mucosa Nerves Neuronal Pathway (Olfactory/Trigeminal) Mucosa->Nerves Direct Transport Systemic Systemic Circulation (Clearance) Mucosa->Systemic Absorption (Loss) CSF Cerebrospinal Fluid Nerves->CSF Brain Brain Parenchyma (Target) CSF->Brain Systemic->Brain BBB Crossing (Limited)

Caption: Dual pathway transport. The goal is to maximize the 'Neuronal Pathway' (Yellow) while minimizing 'Systemic Absorption' (Grey).

🛠️ Troubleshooting Guide: Animal Handling

Q: How much volume can I administer to a mouse intranasally? A: Max 10-12 µL per nostril (Total ~20-25 µL).

  • Risk: Exceeding this volume triggers the "swallow reflex," sending the drug into the esophagus/stomach (systemic delivery), invalidating your "brain targeting" claim.

  • Protocol: Administer 5 µL, wait 2 minutes, then administer the next 5 µL.

Q: Should I anesthetize the mice? A: It depends on your frequency.

  • Single Dose (PK study): Yes. Light anesthesia (Isoflurane) prevents sneezing and ensures the drop remains on the olfactory epithelium.

  • Chronic Dosing (Behavioral study): No. Awake administration is preferred to avoid the confounding neuroprotective effects of anesthetics. Use the "scruff" grip to immobilize the head completely [4].

Q: My mice are showing respiratory distress. A: Check your pH and Osmolality .

  • Standard: The nasal mucosa is sensitive. Formulation pH must be 5.5 - 6.5 .

  • Toxicity: Avoid high concentrations of nasal permeation enhancers (like SLS) which can damage cilia. Use biocompatible options like Chitosan or Cyclodextrins.

📊 Module 3: Bioanalysis & Validation (The "Measure" Phase)

Core Strategy: You must differentiate between drug that reached the brain via the BBB (systemic) vs. the olfactory nerve (direct).

📋 Comparative Data: Formulation Performance

Data aggregated from key Athis compound intranasal studies [1, 5].[2][3]

ParameterOptimized NLC Gel [1]Liposomes [5]Pure Drug Solution
Particle Size 108 ± 5 nm404 ± 2 nmN/A
Zeta Potential -42.3 mV-15.2 mVNeutral
Entrapment Eff. 84.12%60 - 85%N/A
Brain

60 min30 min30 min
Brain Targeting Eff. 207.9% ~150%100% (Baseline)
🛠️ Troubleshooting Guide: HPLC/LC-MS Quantification

Q: I am detecting high drug levels in the brain, but is it just blood contamination? A: This is a critical validatory step.

  • The Protocol: You must perform transcardial perfusion with saline before harvesting the brain.

  • Why: The brain is highly vascularized. Without perfusion, you are measuring drug in the capillaries (blood), not the parenchyma (tissue).

  • Correction: If perfusion is impossible, use a correction factor based on the blood volume of the mouse brain (~3-4%) and the plasma drug concentration.

Q: What is the recommended extraction method for Athis compound from brain tissue? A: Liquid-Liquid Extraction (LLE).

  • Solvent: Ethyl Acetate or TBME (tert-butyl methyl ether).

  • Condition: Athis compound is basic. Alkalinize the brain homogenate (pH > 9) using NaOH or Ammonia before adding the organic solvent to ensure the drug is in its non-ionized, extractable form [6].

Q: HPLC Detection limits are too high. A:

  • Column: C18 or C8 (e.g., Xterra RP 18).

  • Mobile Phase: Methanol:Phosphate Buffer (80:20).[4]

  • Wavelength: 270 nm.[4][5]

  • Upgrade: If UV detection is insufficient for brain tissue (nanogram levels), you must switch to LC-MS/MS (MRM mode) or Fluorescence detection (after derivatization), as brain concentrations are often 10-100x lower than plasma [7].

📚 References

  • Mohanty, D., et al. (2025).[3] Development of Athis compound-Loaded NLC In Situ Gel for Nose-to-Brain Delivery: Optimization, In Vitro, and Preclinical Evaluation. Pharmaceutics.[3][6][7][8]

  • Chatzitaki, A. T., et al. (2020).[6] Chitosan-coated PLGA nanoparticles for the nasal delivery of ropinirole hydrochloride.[3] International Journal of Pharmaceutics.

  • Hanson, L. R., et al. (2013). Intranasal Administration of CNS Therapeutics to Awake Mice.[9] Journal of Visualized Experiments (JoVE).

  • Bahbah, E., et al. (2021).[10][11] PLGA Nanoparticle-Based Formulations to Cross the Blood-Brain Barrier for Drug Delivery.[3] Pharmaceutics.[3][6][7][8]

  • Vaidya, A. V., et al. (2016). Preliminary studies on brain targeting of intranasal athis compound liposomes.[2][3][6] International Journal of Pharmacy and Pharmaceutical Sciences.

  • Sagar, B., et al. (2015).[12] RP-HPLC Determination of Athis compound Hydrochloride in Bulk and Pharmaceutical Formulations. Research Journal of Pharmacy and Technology.

  • Zhu, H., et al. (2007).[13] A liquid chromatography/tandem mass spectrometry assay for the analysis of athis compound in human plasma. Journal of Chromatography B.

Sources

Light sensitivity and proper storage conditions for Tomoxetine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Atomoxetine (this compound) HCl Topic: Stability, Light Sensitivity, and Storage Protocols Ticket ID: #ATX-STAB-001 Status: Resolved

Executive Summary: The Stability Profile

Clarification on Nomenclature: Before proceeding, please note that This compound is the original investigational name for Athis compound . In current literature and regulatory frameworks (USP, EP), it is designated as Athis compound Hydrochloride . This guide uses the standard "Athis compound" to ensure alignment with modern Certificates of Analysis (CoA).

Athis compound HCl is a secondary amine ether.[1] While chemically robust in its solid state, it exhibits specific vulnerabilities in solution—primarily oxidative degradation and hydrolytic stress under extreme pH. While early photostability data suggests resilience, strict light protection remains the "Gold Standard" in analytical chemistry to prevent photo-induced radical formation in dilute aqueous solutions.

Part 1: Storage & Handling Protocols

The following protocols are designed to minimize the three vectors of degradation: Thermal (T) , Oxidative (Ox) , and Photolytic (hv) .

Standard Storage Matrix
StateConditionTemperatureContainer TypeMax Shelf Life
Solid Powder Desiccated, DarkAmbient (20-25°C)Amber Glass + Parafilm2-4 Years*
Stock Solution Organic (MeOH/DMSO)-20°CAmber Vial + Nitrogen Purge3-6 Months
Working Solution Aqueous Buffer4°CAmber Vial / Foil Wrap< 24 Hours

*Refer to specific CoA for batch-specific retest dates.

Critical Handling FAQs

Q: Why is amber glass mandatory if some papers claim photostability? A: While Athis compound shows resistance to direct photolysis in solid form, solution-state chemistry is volatile. In the presence of trace transition metals or specific buffer salts, UV energy can catalyze photo-oxidation of the secondary amine or ether cleavage.

  • Protocol: Always use Class A amber borosilicate glass. If unavailable, wrap clear vessels in aluminum foil immediately after preparation.

Q: My stock solution turned slightly yellow. Is it compromised? A: Yes. A yellow tint in Athis compound solutions typically indicates the formation of oxidative degradants (often quinone-like structures from the phenoxy ring).

  • Action: Discard immediately. Do not attempt to filter; the impurity is soluble.

Q: Can I store aqueous solutions at -20°C? A: Proceed with Caution. Freezing aqueous solutions can cause "cryoconcentration," where the drug and buffer salts concentrate in liquid pockets before freezing solid, creating localized pH spikes that trigger hydrolysis.

  • Recommendation: Store stocks in DMSO or Methanol at -20°C. Dilute into aqueous buffer only on the day of the experiment.

Part 2: Troubleshooting & Diagnostics

Use this workflow to diagnose unexpected results in your assay (e.g., HPLC shifts, loss of potency).

Visualizing the Troubleshooting Logic

TroubleshootingWorkflow Start Issue: Inconsistent Assay Data CheckSol Step 1: Visual Inspection (Precipitate/Color Change?) Start->CheckSol SolChange Yes: Yellowing or Turbidity CheckSol->SolChange Degradation NoChange No: Solution Clear CheckSol->NoChange Discard Action: Discard & Re-prep (Check pH & Solvent Quality) SolChange->Discard CheckHPLC Step 2: Run Reference Standard (HPLC/UPLC) NoChange->CheckHPLC PeakShift Result: Retention Time Shift CheckHPLC->PeakShift pH Mismatch ExtraPeak Result: Extra Peaks (Impurity) CheckHPLC->ExtraPeak Oxidation/Hydrolysis Diagnosis1 Diagnosis: Mobile Phase pH Drift (Athis compound pKa ~10.1) PeakShift->Diagnosis1 Diagnosis2 Diagnosis: Impurity B (Desmethyl) or N-oxide formation ExtraPeak->Diagnosis2

Caption: Diagnostic logic flow for identifying Athis compound stability issues during analytical testing.

Specific HPLC Troubleshooting

Scenario: You observe a new peak at RRT 0.76 (Relative Retention Time). Technical Insight: This is likely Impurity B (N-desmethyl athis compound) .

  • Cause: This can occur synthetically or via metabolic-like degradation in biological matrices.

  • Fix: Ensure your mobile phase pH is strictly controlled. Athis compound is basic (pKa ~10.1); slight pH changes in the mobile phase can drastically alter peak shape and retention, masking or exposing impurities.

Part 3: Experimental Protocols

Protocol A: Validating Photostability in Your Matrix

Do not assume stability. Validate it for your specific buffer system.

  • Preparation: Prepare two 10 mL vials of Athis compound (100 µM) in your experimental buffer.

  • Control Group: Wrap Vial A completely in aluminum foil.

  • Test Group: Leave Vial B exposed to ambient laboratory light (or controlled UV source) for 4 hours.

  • Analysis: Inject both samples onto HPLC (C18 Column, Acetonitrile:Phosphate Buffer).

  • Acceptance Criteria: The peak area of Vial B must be ≥ 98.0% of Vial A. If < 98%, your buffer system catalyzes photodegradation. Action: Perform all future experiments in the dark.

Protocol B: Solubilization for In Vitro Studies

Athis compound HCl is hydrophobic in free base form but soluble as a salt.

  • Solvent Choice: Start with DMSO or Water (solubility ~27 mg/mL). Avoid dissolving directly into high-salt buffers (PBS) at high concentrations, as the "salting-out" effect may precipitate the compound.

  • Step-by-Step:

    • Weigh powder into a microcentrifuge tube.

    • Add DMSO to achieve a 10 mM Stock.

    • Vortex for 30 seconds.

    • Crucial: Inspect for "fish-eyes" (undissolved gel-like clumps). Sonicate for 2 minutes if observed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54841, Athis compound. Retrieved from [Link]

  • Pinninti, S. K., et al. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of athis compound hydrochloride in tablets.[] Journal of AOAC International.[] (Demonstrates susceptibility to oxidative degradation). Retrieved from [Link]

Sources

Technical Support Center: CYP2D6 & Atomoxetine (Tomoxetine) Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Troubleshooting CYP2D6 Polymorphism Impact on Atomoxetine PK/PD

Welcome to the Scientific Support Hub

I am Dr. Aris, Senior Application Scientist. You are likely here because your Athis compound (formerly this compound) pharmacokinetic data shows high inter-subject variability, or your in vitro clearance assays are not matching in vivo predictions.

Athis compound is a "victim" drug of CYP2D6 polymorphism . It is cleared >80% by CYP2D6. Because the CYP2D6 gene is highly polymorphic, your experimental design must account for the specific genotype of your test systems (hepatocytes, microsomes, or clinical subjects). Failure to stratify by genotype will result in "noisy" data that is statistically uninterpretable.

Below are the three most common technical hurdles researchers face with this compound, structured as troubleshooting modules.

Module 1: Experimental Design & Genotyping

Q: We are observing bimodal distribution in our plasma concentration data. Did we misdose the animals/subjects?

A: Unlikely.[1] You are observing the classic "Phenotypic Split." Athis compound pharmacokinetics (PK) are bimodal in human populations. You must stratify your data into Poor Metabolizers (PM) and Extensive Metabolizers (EM).

  • The Mechanism: Athis compound is biotransformed to 4-hydroxyathis compound primarily by CYP2D6.[2][[“]]

    • EMs (Normal): Rapid clearance.

      
       hours.
      
    • PMs (Deficient): Negligible clearance.

      
       hours.[2] AUC increases ~10-fold.[4]
      
  • Actionable Protocol:

    • Genotype your subjects before dosing. Look for loss-of-function alleles:

      
       (Caucasian) and reduced-function alleles 
      
      
      
      (Asian),
      
      
      (African).[5]
    • Separate the datasets. Do not average PM and EM data; it creates a "mean" that represents no real patient.

Q: How do I select the right in vitro system? Pooled microsomes are giving me low clearance values.

A: Stop using large-pool mixed microsomes for Athis compound if you are trying to model specific phenotypes.

  • The Issue: A pool of 50 donors might contain only 3-4 PMs. The EMs in the pool will dominate the clearance, masking the PM risk.

  • The Fix: Purchase Single-Donor Genotyped Microsomes . Run parallel assays:

    • Lot A: Genotype

      
       (Wild Type/EM) 
      
      
      
      Use as Control.
    • Lot B: Genotype

      
       (Null/PM) 
      
      
      
      Use to predict worst-case exposure.
Module 2: In Vitro Assay Troubleshooting

Q: My intrinsic clearance (


) calculation underestimates in vivo clearance in PMs. What is missing? 

A: You are likely missing the CYP2C19 minor pathway . In EMs, CYP2D6 is so dominant that CYP2C19 is negligible. However, in PMs (where CYP2D6 is dead), CYP2C19 becomes the "backup" metabolic route, converting Athis compound to N-desmethylathis compound.

  • Troubleshooting Step: Ensure your incubation system contains sufficient CYP2C19 activity. If using recombinant enzymes (rCYP), do not rely solely on rCYP2D6. You must run a panel including rCYP2C19 to model the PM phenotype accurately.

Q: We are seeing inhibition of Athis compound metabolism in our EM group, but we didn't add an inhibitor. Why?

A: Check for Phenocopying . Are the subjects/animals taking other drugs? Strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) will mechanically block the enzyme.

  • Result: An EM genotype (

    
    ) effectively becomes a PM phenotype.
    
  • Protocol Check: Screen all concomitant medications. If a subject is on Paroxetine, they are a PM for the purpose of your Athis compound experiment, regardless of their DNA.

Visualization: Metabolic Pathway & Experimental Logic

The following diagram illustrates the metabolic fate of Athis compound and the decision logic for researchers.

Atomoxetine_Metabolism cluster_PM Impact of PM Genotype (*4/*4) Atomox Athis compound (Parent Drug) CYP2D6 CYP2D6 (Major Enzyme) Atomox->CYP2D6 >80% Clearance (Rapid in EM) CYP2C19 CYP2C19 (Minor/Rescue) Atomox->CYP2C19 <10% Clearance (Dominant in PM) FourOH 4-Hydroxyathis compound (Active Metabolite) CYP2D6->FourOH NDes N-Desmethylathis compound (Less Active) CYP2C19->NDes Gluc Glucuronidation (Elimination) FourOH->Gluc CYP2D6_PM CYP2D6 Blocked

Figure 1: Athis compound metabolic pathway showing the dominance of CYP2D6 and the CYP2C19 "rescue" path in Poor Metabolizers.

Module 3: Data Reference & PK Parameters

Use the table below to validate your experimental data. If your "EM" control group data resembles the "PM" column, re-verify the genotype or check for inhibitor contamination.

Table 1: Comparative Pharmacokinetics (Human)

ParameterExtensive Metabolizer (EM)Poor Metabolizer (PM)Fold Difference
Primary Alleles


-
Half-life (

)
~5.2 hours~21.6 hours~4x
AUC (

)
Reference~10x Higher10x

Reference~5x Higher5x
Clearance (

)
HighVery Low-
Major Metabolite 4-Hydroxyathis compoundN-Desmethylathis compoundSwitch in pathway
Standard Operating Protocol: In Vitro Metabolic Stability (Microsomes)

Objective: Determine intrinsic clearance (


) of Athis compound in genotyped microsomes.
  • Preparation:

    • Thaw Genotyped Liver Microsomes (e.g., Lot A: CYP2D6

      
      , Lot B: CYP2D6 
      
      
      
      ) on ice.
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) with Buffer and Athis compound (1 µM final).

    • Equilibrate at 37°C for 5 minutes.

    • Note: 1 µM is chosen to be below the

      
       to ensure first-order kinetics.
      
  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH final) to start the reaction.

  • Sampling:

    • Timepoints: 0, 5, 10, 20, 30, 60 min.

    • Remove 50 µL aliquot at each point.

  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 4000g for 20 min to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor transitions for Athis compound and 4-hydroxyathis compound.[6]

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Validation Criteria: The

      
       lot must show rapid depletion (
      
      
      
      min). The
      
      
      lot must show stability (
      
      
      min).
References
  • U.S. Food and Drug Administration (FDA). (2002). Strattera (athis compound) Prescribing Information.[2][4]Link

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). (2019).[1] CPIC Guideline for CYP2D6 and Athis compound Therapy.[1][7]Link

  • Sauer, J. M., et al. (2005). Disposition and metabolic fate of athis compound hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug Metabolism and Disposition.[2][4][5][8][9] Link

  • PharmGKB. (2024). Athis compound Pathway, Pharmacokinetics.[2][[“]][4][9]Link[7]

  • Faraday, M., et al. (2014). Effects of CYP2D6 and CYP2C19 genetic polymorphisms on the pharmacokinetics of athis compound.[5] Journal of Clinical Pharmacology.[5] Link

Sources

Technical Support Center: Optimizing Atomoxetine (Tomoxetine) for In Vitro Neuronal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the optimal concentration ranges for Atomoxetine (historically known as This compound ) in in vitro neuronal assays. Athis compound is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4][5][6]

Critical Scientific Note: Athis compound exhibits a biphasic dose-response profile .

  • Nanomolar Range (5–100 nM): Specific inhibition of the Norepinephrine Transporter (NET).

  • Micromolar Range (1–10 µM): Off-target effects, potential neuroprotection, and BDNF upregulation.

  • Toxic Range (>20 µM): Significant cytotoxicity and mitochondrial stress.

Part 1: Compound Profile & Solubility

Before adjusting concentration, ensure your stock solution is stable and biologically compatible.

Chemical Identity[7]
  • Compound Name: Athis compound Hydrochloride (formerly this compound)

  • Target: Norepinephrine Transporter (NET)[2][3][4][7]

  • Mechanism: Blocks reuptake of norepinephrine (NE), increasing synaptic NE concentration.

Solubility & Stock Preparation

Athis compound HCl is highly soluble in organic solvents and moderately soluble in water.

SolventSolubility LimitRecommended Stock Conc.[1]Storage Stability
DMSO ~30 mg/mL10 mM or 100 mMHigh (Months at -20°C)
Water ~27.8 mg/mL10 mMModerate (Weeks at -20°C)
PBS (pH 7.2) ~2 mg/mLNot Recommended for Stock Low (Precipitation risk)

Expert Tip: While water is safer for cells, DMSO is recommended for stock solutions (10 mM) to ensure long-term stability. You must perform serial dilutions to ensure the final DMSO concentration in the culture well is < 0.1% to avoid solvent neurotoxicity.

Part 2: Determining the Optimal Concentration Range

The "correct" concentration depends entirely on your specific biological question.

The Specificity Window (NET Inhibition)

If your goal is to study the physiological blockade of norepinephrine reuptake, you must stay close to the binding affinity (


).
  • NET

    
    :  ~5 nM[2][4]
    
  • SERT

    
    :  ~77 nM (Serotonin Transporter)[1][2][4]
    
  • DAT

    
    :  ~1451 nM (Dopamine Transporter)[1][2][4]
    

Recommendation: To selectively inhibit NET without significantly affecting Serotonin (SERT) or Dopamine (DAT) transporters, use 10 nM – 50 nM . Above 100 nM, you lose selectivity.

The Neuroplasticity Window (BDNF & Protection)

Research indicates that Athis compound can induce Brain-Derived Neurotrophic Factor (BDNF) and offer neuroprotection against oxidative stress, but this requires higher concentrations.

Recommendation: 1 µM – 5 µM .

  • Warning: Do not exceed 10 µM. At >20 µM, Athis compound induces mitochondrial dysfunction and apoptosis in SH-SY5Y and cortical neurons.

Visualizing the Mechanism

The following diagram illustrates the pathway and where Athis compound acts.

AtomoxetineMechanism cluster_synapse Synaptic Transmission Athis compound Athis compound (this compound) (10-100 nM) NET Norepinephrine Transporter (NET) Athis compound->NET Inhibits (Ki ~5nM) NE Norepinephrine (NE) NET->NE Reuptake (Blocked) Synapse Synaptic Cleft (Extracellular Space) PostSynaptic Post-Synaptic Receptors (Adrenergic Receptors) Synapse->PostSynaptic Signal Transduction Intracellular Presynaptic Neuron (Intracellular) NE->Intracellular Recycling

Figure 1: Mechanism of Action.[8] Athis compound blocks NET, preventing NE recycling and increasing synaptic availability.

Part 3: Step-by-Step Experimental Protocol

Serial Dilution Workflow

Direct addition of high-concentration stock to cells causes local toxicity (precipitation "shock"). Use this intermediate dilution method.

Assumptions:

  • Stock: 10 mM in DMSO.

  • Target Final Conc: 100 nM.

  • Final Volume: 1 mL per well.

Protocol:

  • Intermediate 1 (100 µM): Add 10 µL Stock (10 mM) + 990 µL Culture Media. (DMSO = 1%).

  • Intermediate 2 (1 µM): Add 10 µL Intermediate 1 + 990 µL Culture Media. (DMSO = 0.01%).

  • Final Treatment (100 nM): Add 100 µL Intermediate 2 to 900 µL cell culture.

    • Result: Final Concentration = 100 nM. Final DMSO = 0.001% (Non-toxic).

Workflow Diagram

DilutionProtocol Stock Stock Solution 10 mM (DMSO) Inter1 Intermediate 1 100 µM Stock->Inter1 1:100 Dilution (into Media) Inter2 Intermediate 2 1 µM Inter1->Inter2 1:100 Dilution Well Culture Well Final: 100 nM Inter2->Well 1:10 Dilution (Add to Cells)

Figure 2: Serial dilution strategy to minimize DMSO shock and ensure accurate dosing.

Part 4: Troubleshooting & FAQs

Q1: I added Athis compound, but I see no change in neuronal activity. Why?

Diagnosis: Lack of Substrate. Explanation: Athis compound is a reuptake inhibitor.[1][3][5][6][7][9] It does not activate receptors directly; it only potentiates existing Norepinephrine (NE). The Fix:

  • Check your cell model: Does your culture contain noradrenergic neurons (e.g., Locus Coeruleus explants) that spontaneously release NE?

  • Add Exogenous NE: If using standard cortical neurons or cell lines (SH-SY5Y), you must add exogenous Norepinephrine (typically 1–10 µM) along with Athis compound to see the potentiation effect. Without NE in the media, Athis compound has nothing to block.

Q2: My cells are dying at 50 µM. Is the drug toxic?

Diagnosis: Cytotoxicity Threshold Exceeded. Explanation: Yes. Multiple studies confirm that Athis compound becomes cytotoxic above 20–30 µM, causing mitochondrial swelling and oxidative stress. The Fix: Reduce concentration to the therapeutic window (10 nM – 5 µM).

Q3: How do I prevent Norepinephrine oxidation during the experiment?

Diagnosis: Substrate Degradation. Explanation: NE oxidizes rapidly in culture media (turning the media pink/brown). The Fix: Add an antioxidant like Ascorbic Acid (100 µM) or Sodium Metabisulfite to the media when adding Norepinephrine.

References

  • Gehlert, D. R., et al. (2002).[4] "Athis compound inhibits binding of radioligands to clonal cell lines transfected with human NE, serotonin (5-HT) and dopamine (DA) transporters with dissociation constants (Ki) values of 5, 77 and 1451 nM, respectively."[2][4] Neuropsychopharmacology.

  • Corona, J. C., et al. (2019). "Athis compound produces oxidative stress and alters mitochondrial function in human neuron-like cells."[9][10] Scientific Reports. (Demonstrates cytotoxicity >20 µM).

  • Bymaster, F. P., et al. (2002).[4] "Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat."[2] Neuropsychopharmacology.

  • Cayman Chemical. "Athis compound (hydrochloride) Product Information & Solubility."

Sources

Validation & Comparative

Comparative Pharmacodynamics: Atomoxetine vs. Methylphenidate on Regional Dopamine Release

[1][2][3][4]

Executive Summary

This technical guide compares the neurochemical profiles of Atomoxetine (formerly this compound) and Methylphenidate (MPH), focusing specifically on their differential effects on dopamine (DA) release in the Prefrontal Cortex (PFC) versus the Striatum/Nucleus Accumbens (NAc) .

While both agents are efficacious in treating ADHD, their mechanisms diverge significantly in regional specificity. The critical differentiator is the "NET-dependent Dopamine Clearance" mechanism in the PFC. Athis compound, a selective Norepinephrine Transporter (NET) inhibitor, increases DA levels specifically in the PFC without affecting the striatum, thereby decoupling therapeutic efficacy from abuse liability. In contrast, Methylphenidate, a dual NET/DAT inhibitor, elevates DA globally, including in reward-processing centers.

Mechanistic Profiles: The "NET Trick"

To understand the differential release of dopamine, one must first understand the distribution of monoamine transporters.

Transporter Distribution Logic
  • Striatum/Nucleus Accumbens: High density of Dopamine Transporters (DAT). DA clearance is primarily mediated by DAT.[1]

  • Prefrontal Cortex (PFC): Sparse density of DAT.[2] DA clearance is primarily mediated by the Norepinephrine Transporter (NET) .

Drug Action[1][6][7][8][9][10]
  • Methylphenidate (MPH): Blocks both DAT and NET.[3][4]

    • Result: Increases synaptic DA in both the Striatum (via DAT blockade) and PFC (via NET/DAT blockade).

  • Athis compound (ATX): Selectively blocks NET (Ki ≈ 5 nM) with minimal affinity for DAT (Ki ≈ 1451 nM).[5][3]

    • Result: Increases synaptic DA in the PFC (by blocking NET, which clears DA in this region) but has no effect on DA in the Striatum (where DAT is dominant and unaffected by ATX).

Visualizing the Pathway

The following diagram illustrates the region-specific mechanism of action.

Mechanismcluster_legendLegendcluster_PFCPrefrontal Cortex (PFC)(Low DAT, High NET)cluster_StriatumStriatum / Nucleus Accumbens(High DAT, Low NET)L1Transporter BlockedL2Transporter ActivePFC_DASynaptic DopamineNET_PFCNET (Clears DA & NE)NET_PFC->PFC_DAInhibition Increases DAATX_PFCAthis compoundATX_PFC->NET_PFCBlocksMPH_PFCMethylphenidateMPH_PFC->NET_PFCBlocksSTR_DASynaptic DopamineDAT_STRDAT (Clears DA)DAT_STR->STR_DAInhibition Increases DAATX_STRAthis compoundATX_STR->DAT_STRNo EffectMPH_STRMethylphenidateMPH_STR->DAT_STRBlocks

Figure 1: Differential blockade of monoamine transporters by Athis compound and Methylphenidate in PFC vs. Striatum.

Experimental Data Analysis

The following data is synthesized from pivotal microdialysis studies, specifically Bymaster et al. (2002), which established the neurochemical dissociation between these two drugs.

Quantitative Comparison: Extracellular Dopamine Levels

Data represents maximal fold-increase over baseline (basal levels = 100%) following systemic administration in rats.

Brain RegionTarget TransporterAthis compound (3 mg/kg)Methylphenidate (10 mg/kg)Physiological Outcome
Prefrontal Cortex NET (clears DA)~300% Increase ~300-400% Increase Enhanced Working Memory, Attention, Impulse Control
Striatum DATNo Change (100%) ~400% Increase MPH: Motor activation, StereotypyATX: No motor effects
Nucleus Accumbens DATNo Change (100%) ~300% Increase MPH: Reward/Reinforcement (Abuse Potential)ATX: No Abuse Potential
Key Findings Interpretation
  • Efficacy Parity in PFC: Both drugs elevate PFC dopamine to similar extents, explaining their comparable efficacy in treating core ADHD symptoms (inattention).[5][3]

  • Safety Divergence in Striatum: Athis compound's lack of effect in the striatum and nucleus accumbens confirms its non-stimulant profile. It does not trigger the dopaminergic reward pathways associated with substance abuse, unlike Methylphenidate.

Methodological Framework: In Vivo Microdialysis[10]

To replicate or validate these findings, researchers utilize In Vivo Microdialysis coupled with HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection). This protocol allows for the real-time monitoring of extracellular neurotransmitters in awake, freely moving animals.

Experimental Workflow Diagram

Microdialysiscluster_PrepPhase 1: Preparationcluster_SamplingPhase 2: Samplingcluster_AnalysisPhase 3: QuantificationStereotaxicStereotaxic Surgery(Probe Implantation)RecoveryRecovery Period(24-48 Hours)Stereotaxic->RecoveryPerfusionProbe Perfusion(aCSF @ 1.5 µL/min)Recovery->PerfusionBaselineBaseline Collection(3 samples, 20 min/each)Perfusion->BaselineDrugAdminDrug Administration(IP Injection)Baseline->DrugAdminPostDrugPost-Drug Collection(120-180 mins)DrugAdmin->PostDrugHPLCHPLC Separation(Reverse Phase)PostDrug->HPLCECDElectrochemical Detection(Coulometric)HPLC->ECDDataData Integration(Chromatogram Analysis)ECD->Data

Figure 2: Standardized In Vivo Microdialysis workflow for assessing regional neurotransmitter release.

Detailed Protocol Steps

1. Stereotaxic Surgery:

  • Anesthesia: Isoflurane (induction 5%, maintenance 2-3%).

  • Coordinates (Rat):

    • PFC: AP +3.2 mm, ML +0.8 mm, DV -4.0 mm (relative to Bregma).

    • Striatum: AP +0.5 mm, ML +3.0 mm, DV -6.0 mm.

  • Implantation: Insert guide cannula and secure with cranioplastic cement.

2. Perfusion & Sampling:

  • Perfusate: Artificial Cerebrospinal Fluid (aCSF: 147 mM NaCl, 3.0 mM KCl, 1.3 mM CaCl2, 1.0 mM MgCl2, pH 7.4).

  • Flow Rate: 1.5 µL/min using a precision syringe pump.

  • Equilibration: Allow 90-120 minutes of perfusion before collecting baseline samples to stabilize the blood-brain barrier response.

  • Collection: Collect dialysate every 20 minutes into vials containing antioxidant (e.g., 0.1 M perchloric acid) to prevent dopamine oxidation.

3. Drug Administration:

  • Administer Athis compound (3 mg/kg, i.p.) or Methylphenidate (10 mg/kg, i.p.) after stable baseline (variation <10% over 3 samples).

4. HPLC-ECD Analysis:

  • Mobile Phase: Citrate-acetate buffer with ion-pairing agent (OSA) and organic modifier (Acetonitrile/Methanol).

  • Detection: Electrochemical detector (e.g., ESA Coulochem) set to oxidation potentials specific for dopamine (+250 to +350 mV).

Clinical Implications

The dissociation of PFC and Striatal dopamine effects provides the biological basis for clinical decision-making:

  • Abuse Liability: Methylphenidate's enhancement of striatal dopamine mimics the mechanism of cocaine and amphetamines, necessitating Schedule II control. Athis compound's lack of striatal effect renders it non-addictive (non-controlled substance).

  • Anxiety Comorbidity: The global catecholamine surge caused by Methylphenidate can exacerbate anxiety. Athis compound's more targeted PFC action is often better tolerated in patients with comorbid anxiety disorders.

  • Tic Disorders: Striatal dopamine is linked to motor tics. Methylphenidate can worsen tics; Athis compound is neutral regarding striatal motor pathways and is preferred for patients with Tourette's or tic disorders.

References

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[6] Neuropsychopharmacology, 27(5), 699-711.

  • Gamo, N. J., et al. (2010). Methylphenidate and athis compound enhance prefrontal function through α2-adrenergic and dopamine D1 receptors. Journal of the American Academy of Child & Adolescent Psychiatry, 49(10), 1011-1023.[7]

  • Carboni, E., et al. (2003). Silencing of the norepinephrine transporter explains the dopamine-enhancing effect of athis compound in the prefrontal cortex. Molecular Psychiatry, 8, 503–504.

  • Kodama, T., et al. (2017). Oral administration of methylphenidate (Ritalin) differentially affects dopamine release between the prefrontal cortex and striatum - a microdialysis study in the monkey. Journal of Neuroscience, 37(9), 2387-2394.

Comparative Analysis of NET Binding: Atomoxetine (Tomoxetine) vs. Reboxetine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Atomoxetine (historically known as this compound) and Reboxetine , focusing on their binding affinity and selectivity for the Norepinephrine Transporter (NET).

Both compounds are potent, selective Norepinephrine Reuptake Inhibitors (NRIs). While they share a primary mechanism of action—blockade of the presynaptic NET—their pharmacological profiles exhibit distinct kinetic nuances. Athis compound (


) acts as the standard-bearer for ADHD treatment, leveraging NET inhibition to modulate dopamine in the prefrontal cortex. Reboxetine (

) displays comparable or slightly higher affinity in certain assays and serves as a critical tool compound for pure noradrenergic modulation in depression research.

Mechanistic Overview: Synaptic Dynamics

To understand the binding data, one must first visualize the target interaction. Both drugs function as non-competitive or competitive inhibitors (depending on the assay conditions) that bind to the NET, preventing the reuptake of norepinephrine (NE) from the synaptic cleft.

Figure 1: Mechanism of NET Blockade

The following diagram illustrates the blockade of the NET transporter by Athis compound/Reboxetine, resulting in increased extracellular Norepinephrine (NE) and Dopamine (DA) specifically in the Prefrontal Cortex (PFC).

NET_Mechanism Presynaptic Presynaptic Neuron (Noradrenergic) Synapse Synaptic Cleft (High NE Concentration) Presynaptic->Synapse NE Release Postsynaptic Postsynaptic Receptors (Alpha-2 / D1) Synapse->Postsynaptic Signal Transduction (Enhanced) NET NET Transporter (Target) Synapse->NET Reuptake (Blocked) NET->Presynaptic Recycling Drug Inhibitor (Athis compound / Reboxetine) Drug->NET High Affinity Binding (Ki < 10 nM)

Caption: Schematic of NET inhibition. The drug binds to the transporter, blocking NE reuptake and enhancing downstream signaling.

Quantitative Comparison: Binding Affinity & Selectivity

The following data synthesizes results from radioligand binding assays using human NET (hNET) transfected cells (typically HEK293) and rat cortical tissue.

Table 1: Binding Affinity ( ) and Selectivity Profile
ParameterAthis compound (this compound)ReboxetineComparative Insight
Target hNET hNET Both are high-affinity binders.

(NET)
5.0 ± 1.2 nM [1]1.1 – 8.0 nM [2]Reboxetine often shows slightly higher potency in vitro, though values overlap.

(SERT)
77 nM> 1,000 nMAthis compound has 15-fold selectivity for NET vs. SERT; Reboxetine is more selective (>50-fold).

(DAT)
1,451 nM> 10,000 nMBoth have negligible direct affinity for the Dopamine Transporter (DAT).
Primary Ligand [3H]Nisoxetine[3H]Nisoxetine / [3H]Reboxetine[3H]Nisoxetine is the industry standard for these assays.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Potency: Both drugs possess single-digit nanomolar affinity for NET, classifying them as "tight binders."

  • Selectivity: Reboxetine is technically more selective for NET over the Serotonin Transporter (SERT) than Athis compound. However, at therapeutic doses, Athis compound’s 15-fold selectivity window is sufficient to function as a specific NET inhibitor without causing significant serotonergic side effects [1].

  • The "PFC Effect": Despite low DAT affinity, Athis compound increases Dopamine in the Prefrontal Cortex.[1][2] This is because, in the PFC, DAT expression is low, and Dopamine is cleared by NET. By blocking NET, Athis compound increases both NE and DA in this specific brain region, which is crucial for its efficacy in ADHD [1].

Experimental Protocol: Radioligand Binding Assay

To replicate these findings or screen new compounds against these benchmarks, the following self-validating protocol is recommended. This workflow uses [3H]Nisoxetine , the gold-standard radioligand for NET.

Workflow Visualization

Assay_Protocol Prep Membrane Prep (HEK293-hNET) Incubate Incubation (60 min @ 25°C) Prep->Incubate + Ligand ([3H]Nisoxetine) + Test Drug Filter Vacuum Filtration (GF/C + 0.3% PEI) Incubate->Filter Terminate Reaction Count Scintillation Counting Filter->Count Wash & Dry Analysis Data Analysis (Ki Calculation) Count->Analysis CPM to IC50

Caption: Step-by-step workflow for the NET Radioligand Binding Assay.

Detailed Methodology

Objective: Determine the inhibition constant (


) of Athis compound and Reboxetine at the human NET.
1. Reagents & Buffer Preparation[3][4]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [3H]Nisoxetine (Specific Activity ~80 Ci/mmol). Concentration: 1.0 nM (approx.

    
    ).
    
  • Non-Specific Binding (NSB) Control: 1

    
    M Desipramine (saturates NET sites to define background).
    
  • Tissue Source: Membranes from HEK293 cells stably transfected with hNET.

2. Incubation System
  • Total Volume: 250

    
    L per well (96-well plate format).
    
  • Composition:

    • 25

      
      L Test Compound (Athis compound or Reboxetine, 10 concentrations: 
      
      
      
      to
      
      
      M).
    • 25

      
      L Radioligand (Final conc. 1 nM).
      
    • 200

      
      L Membrane Suspension (approx. 10-20 
      
      
      
      g protein/well).
3. Execution Steps
  • Pre-soak Filters: Soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Rationale: PEI is positively charged and reduces the non-specific binding of the sticky radioligand to the filter paper.

  • Equilibrium Binding: Incubate plates for 60 minutes at 25°C (Room Temp). Note: Equilibrium must be reached; 60 mins is standard for Nisoxetine.

  • Harvest: Rapidly filter using a cell harvester (e.g., Tomtec or Brandel). Wash 3x with ice-cold Assay Buffer.

  • Detection: Dry filters, add scintillation cocktail, and count via liquid scintillation spectroscopy.

4. Data Calculation (Self-Validation)

Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of drug displacing 50% of specific binding.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Concentration of radioligand used (1 nM).
    
  • 
    : Dissociation constant of [3H]Nisoxetine (experimentally determined, typically ~3.0 nM).
    

Quality Control Criteria:

  • Specific binding should be >80% of total binding.[5]

  • Hill Slope (

    
    ) should be near -1.0 (indicating competitive interaction at a single site).
    

Clinical & Research Implications

While the


 values are similar, the choice between these agents for research depends on the specific hypothesis:
  • Select Athis compound when investigating:

    • ADHD pathophysiology.[6][7]

    • Prefrontal Cortex-dependent cognitive tasks (Working Memory, Attention).

    • Models requiring a drug with established pediatric safety data.

  • Select Reboxetine when investigating:

    • Pure noradrenergic mechanisms in depression.

    • Scenarios requiring higher selectivity against the Serotonin transporter to rule out 5-HT confounding effects.

References

  • Bymaster, F. P., et al. (2002).[8][1][2] Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[1][9] Neuropsychopharmacology, 27(5), 699-711.[1]

  • Wong, D. T., et al. (2000). Reboxetine: a pharmacologic review of a selective norepinephrine reuptake inhibitor. International Journal of Psychiatry in Clinical Practice, 4(2), 147-152.

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Assay.[10][11] Eurofins LeadHunter.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources.

Sources

Technical Guide: Validating the Specificity of Tomoxetine (Atomoxetine) for the Norepinephrine Transporter

[1]

Executive Summary

Tomoxetine (widely known as Athis compound ) represents a benchmark for selective norepinephrine transporter (NET) inhibition.[1] Unlike tricyclic antidepressants (TCAs) which often exhibit "dirty" binding profiles (affecting muscarinic, histaminergic, and adrenergic receptors), this compound maintains high affinity for NET with minimal off-target activity at the serotonin (SERT) and dopamine (DAT) transporters.

This guide provides the experimental framework to validate this specificity. It contrasts this compound against high-affinity alternatives (Reboxetine) and non-selective agents (Venlafaxine, Desipramine) using quantitative affinity (


Mechanistic Profile & Signaling[3]

To validate specificity, one must first define the molecular interaction. This compound acts as a presynaptic reuptake inhibitor.[2] It binds to the NET, preventing the clearance of norepinephrine (NE) from the synaptic cleft, thereby increasing noradrenergic transmission.

Mechanism of Action

The following diagram illustrates the specific blockade of NET by this compound compared to the passive diffusion or degradation pathways.

NET_Mechanismcluster_presynapticPresynaptic Neuroncluster_cleftSynaptic Cleftcluster_postsynapticPostsynaptic NeuronNE_VesicleNE VesiclesNE_FreeExtracellular Norepinephrine (NE)NE_Vesicle->NE_FreeReleaseNETNET TransporterNET->NE_VesicleRecycling (Blocked)NE_Free->NETReuptake (Normal)Adrenergic_RecAdrenergic Receptors(alpha/beta)NE_Free->Adrenergic_RecSignalingThis compoundThis compound (Inhibitor)This compound->NETHigh Affinity Blockade(Ki ~5 nM)

Figure 1: this compound selectively binds to the presynaptic NET, blocking NE reuptake and enhancing postsynaptic signaling.

Comparative Analysis: Specificity Data

When validating this compound, it is insufficient to test it in isolation. You must compare its Selectivity Ratio (e.g.,


Comparative Affinity Profile ( values)

The data below synthesizes seminal findings (e.g., Bymaster et al., 2002) to establish the "Gold Standard" baseline for your experiments.

CompoundClassNET

(nM)
SERT

(nM)
DAT

(nM)
Selectivity (SERT/NET)
This compound Selective NRI5 ± 1 77 ± 6 1451 ± 120 ~15x
ReboxetineSelective NRI8 ± 2>10,000>10,000>1000x
DesipramineTCA4 ± 1175 ± 15>10,000~44x
VenlafaxineSNRI2480 ± 30082 ± 5>10,0000.03x (SERT selective)

Analysis:

  • This compound vs. Reboxetine: While Reboxetine is technically more selective for NET over SERT, this compound's 15-fold selectivity is clinically sufficient to drive noradrenergic effects without significant serotonergic side effects at therapeutic doses.

  • This compound vs. Desipramine: Desipramine acts as a potent NET inhibitor but carries the "baggage" of dirty binding to muscarinic and histamine receptors (not shown in table), which this compound avoids.

Experimental Validation Protocols

To replicate these profiles in your lab, use the following two-stage validation system: Binding Affinity (Stage 1) and Functional Uptake (Stage 2).

Protocol A: Radioligand Binding Assay (The Specificity Check)

Objective: Determine the affinity (

  • Cell Line: HEK-293 transfected with hNET (human NET).

  • Radioligand: [³H]Nisoxetine (1.0 nM final concentration).[3] Note: Nisoxetine is preferred over NE for binding assays due to higher stability.

  • Non-Specific Binding (NSB) Control: Desipramine (10 µM).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize hNET-HEK293 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 mins. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20-40 µg protein).

    • 25 µL [³H]Nisoxetine.[4]

    • 25 µL this compound (concentrations ranging 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce filter binding).

  • Quantification: Scintillation counting.

Calculation:



Protocol B: Functional Uptake Assay (The Efficacy Check)

Objective: Confirm that binding translates to functional inhibition of neurotransmitter uptake.

  • Substrate: [³H]Norepinephrine (NE).[4]

  • Controls: Reboxetine (Positive Control), Vehicle (Negative Control).

Step-by-Step Workflow:

  • Seeding: Plate hNET-HEK293 cells (50,000 cells/well) in poly-D-lysine coated plates 24h prior.

  • Pre-Incubation: Replace media with Krebs-Ringer-HEPES (KRH) buffer containing this compound (various concentrations). Incubate 10 mins at 37°C .

  • Uptake Phase: Add [³H]NE (50 nM final). Incubate for exactly 5 minutes .

    • Critical: Uptake must be measured during the linear phase (typically <10 mins).

  • Wash: Aspirate buffer and wash 3x with ice-cold KRH to stop transport.

  • Lysis: Add 1% SDS or NaOH to lyse cells.

  • Quantification: Liquid scintillation counting of the lysate.

Experimental Workflow Visualization

Assay_Workflowcluster_prepPreparationcluster_assayAssay Reactioncluster_analysisData OutputCellshNET-HEK293CellsIncubationPre-Incubation(10 min @ 37°C)Cells->IncubationCompoundThis compoundDilution SeriesCompound->IncubationTransportAdd [3H]NE(5 min Uptake)Incubation->TransportStopIce-Cold Wash(Stop Transport)Transport->StopLysisCell LysisStop->LysisCountScintillationCounting (CPM)Lysis->CountCurveIC50 CalculationCount->Curve

Figure 2: Functional Uptake Assay workflow ensuring linear phase measurement of NET activity.

Troubleshooting & Optimization (Expertise Pillar)

1. The "Filter Binding" Trap: In radioligand assays, hydrophobic drugs like this compound can bind to glass fiber filters, creating false negatives.

  • Solution: Pre-soak filters in 0.5% Polyethyleneimine (PEI) for at least 1 hour. This blocks non-specific cationic binding sites on the filter.

2. Temperature Dependence: NET kinetics are temperature sensitive.

  • Binding Assays: Run at 25°C or 4°C to prevent ligand internalization.

  • Uptake Assays: Must run at 37°C to measure active transport. Running uptake at 4°C is a valid control for non-specific diffusion (background).

3. Specificity Confirmation: If you observe inhibition, how do you know it is NET-mediated?

  • Validation: Co-incubate with Desipramine (100 nM) . If this compound's signal does not change in the presence of saturating Desipramine, you are measuring non-specific uptake/binding.

References

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[1] Neuropsychopharmacology.

  • Gehlert, D. R., et al. (1993). The selective norepinephrine reuptake inhibitor, LY139603 (this compound), binds to a specific site on the rat brain norepinephrine transporter. Neuroscience Letters.

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors of adrenergic and other neurotransmitters. Journal of Pharmacology and Experimental Therapeutics.

  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Assay Protocol.

Preclinical Benchmarking Guide: Tomoxetine (Atomoxetine) vs. Novel NRI Compounds

[1]

Executive Summary

This guide serves as a technical manual for researchers evaluating novel Norepinephrine Reuptake Inhibitors (NRIs) against the industry "Gold Standard," Tomoxetine (Athis compound).[1] While this compound is the benchmark for selective NET inhibition, next-generation drug discovery aims to overcome its limitations: CYP2D6 metabolic variability , delayed onset of action , and peripheral cardiovascular side effects .[1]

This document outlines the specific in vitro and in vivo assays required to demonstrate superiority of a novel candidate ("Compound X") over this compound, providing reference data ranges and validated protocols.

Mechanistic Profiling: In Vitro Selectivity

The first hurdle for any novel NRI is demonstrating superior or equivalent affinity for the Norepinephrine Transporter (NET) while minimizing off-target binding, particularly to the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).[1]

The Synaptic Mechanism

NRIs function by blocking the reuptake of Norepinephrine (NE) into the presynaptic neuron, increasing synaptic concentrations.[1] In the Prefrontal Cortex (PFC), where DAT expression is low, NET also clears Dopamine (DA); thus, NRIs increase both NE and DA in the PFC, but only NE in the striatum.

Synapsecluster_presynapticPresynaptic Neuroncluster_cleftSynaptic Cleftcluster_postsynapticPostsynaptic NeuronNETNET Transporter(Primary Target)VesiclesNE VesiclesNE_FreeExtracellular NEVesicles->NE_FreeReleaseNE_Free->NETReuptakeAdrenergicAlpha-2/Beta ReceptorsNE_Free->AdrenergicSignalingThis compoundThis compound/NRIThis compound->NETBLOCKS (Ki ~1-5 nM)

Figure 1: Mechanism of Action. This compound blocks NET, preventing NE reuptake and enhancing adrenergic signaling.[1]

Comparative Binding Data (Reference Values)

A novel candidate must demonstrate a Selectivity Ratio (SERT Ki / NET Ki) > 100 to be considered "Highly Selective."[1]

ParameterThis compound (Reference)Target Profile (Novel Candidate)Rationale
NET Ki (Affinity) 0.7 – 5.0 nM < 1.0 nM High potency allows for lower dosing, reducing xenobiotic load.[1]
SERT Ki ~77 nM> 1,000 nMAvoids serotonergic side effects (sexual dysfunction, nausea).[1]
DAT Ki ~1,450 nM> 10,000 nMAvoids abuse potential (psychostimulant effects).[1]
Selectivity (SERT/NET) ~15 - 100x> 1,000x"Clean" NRI profile.[1]
Muscarinic (M1-M5) Low affinityNo affinityAvoids anticholinergic effects (dry mouth, urinary retention).[1]

Critical Insight: this compound is relatively selective, but at high clinical doses, it can occupy SERT.[1] A novel compound claiming "superior selectivity" must show a wider window between NET and SERT inhibition.

Pharmacokinetics (PK) & Brain Disposition

Efficacy is futile without brain penetration. This compound has excellent brain penetration but suffers from high protein binding and CYP2D6 metabolism.

The "Free Fraction" Imperative

Total brain concentration is often misleading due to non-specific binding in lipid-rich brain tissue.[1] The key metric is the unbound brain-to-plasma ratio (


)
  • This compound Profile:

    • Metabolism: CYP2D6 substrate.[1][2]

    • Issue: "Poor Metabolizers" (PMs) have 10-fold higher exposure than "Extensive Metabolizers" (EMs).

    • Protein Binding: >98% (Plasma).[1][3][4]

    • 
      :  ~0.7 (Approaching unity, indicating passive diffusion).[1][5]
      
  • Novel Candidate Goal:

    • Metabolism: Non-CYP2D6 (e.g., glucuronidation or CYP3A4) to reduce inter-patient variability.[1]

    • 
      :  > 0.5 (Ensure free drug reaches the target).[1]
      

Functional Neurochemistry: Microdialysis

This is the definitive proof-of-mechanism assay. It measures the actual increase in extracellular neurotransmitters in awake, freely moving animals.

Experimental Design
  • Target Region: Prefrontal Cortex (PFC).[1][6][7][8]

  • Control Region: Striatum (to verify lack of DA effects).

  • Dose Range: 1, 3, 10 mg/kg (i.p. or p.o.).[1]

Benchmark Data: this compound Response

When testing your compound, compare it against this standard this compound response curve:

NeurotransmitterRegionThis compound Effect (3 mg/kg)Interpretation
Norepinephrine PFC+250% to 350% (over baseline)Robust NET inhibition.[1]
Dopamine PFC+200% to 300% Due to NET clearing DA in PFC.[1] Desirable for ADHD.
Dopamine StriatumNo Change (<20%) Confirms lack of DAT inhibition (low abuse potential).[1]
Serotonin PFCNo Change Confirms selectivity.[1]

Experimental Tip: If your novel compound increases Striatal DA, it is not a pure NRI and may be classified as a stimulant (NDRI).[1]

Behavioral Efficacy Models

Preclinical behavioral models for ADHD and depression validate the outcome of the neurochemical changes.[1]

A. The Forced Swim Test (FST) - Mouse/Rat

Measures "immobility time." NRIs typically reduce immobility by increasing climbing behavior (distinct from SSRIs, which increase swimming).

  • This compound Benchmark: Significant reduction in immobility at 3–10 mg/kg.[1]

  • Novel Goal: Achieve similar efficacy at lower doses (potency) or with a faster onset (single dose vs. chronic).

B. Spontaneously Hypertensive Rat (SHR)

The standard model for ADHD-like hyperactivity.[1]

  • Protocol: Measure locomotor activity in an open field for 60-90 minutes.

  • This compound Benchmark: Dose-dependent reduction in total distance traveled and rearing events.[1]

  • Novel Goal: Reduction in hyperactivity without sedation (measured by rotarod performance).

Safety Pharmacology: Cardiovascular Telemetry

A major limitation of this compound is the "pressor response" (increased heart rate and blood pressure) due to peripheral NE increase.[1]

Assessment Protocol
  • Subject: Conscious, telemetered rats or dogs.

  • Measurement: Mean Arterial Pressure (MAP) and Heart Rate (HR) for 24h post-dose.

Comparative Success Criteria:

  • This compound: Increases MAP by 10-15 mmHg and HR by 20-40 bpm at therapeutic doses.

  • Novel Candidate: Ideally shows central efficacy (Microdialysis/Behavior) without significant changes in MAP/HR (dissociation of central vs. peripheral effects).

Detailed Experimental Protocols

Protocol A: In Vivo Microdialysis (Rat)

Objective: Quantify extracellular NE/DA in the PFC.[1][6][7][8]

  • Surgery: Anesthetize rat (Isoflurane).[1] Stereotaxically implant guide cannula targeting mPFC (AP: +3.2, ML: +0.6, DV: -3.8 mm relative to Bregma). Secure with dental cement.

  • Recovery: Allow 5–7 days recovery.

  • Probe Insertion: Insert concentric dialysis probe (2 mm membrane length) 12 hours prior to experiment.

  • Perfusion: Perfuse with aCSF (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at 1.5 µL/min .

  • Baseline: Collect samples every 20 mins for 2 hours until stable (<10% variance).

  • Dosing: Administer this compound (3 mg/kg i.p.) or Novel Compound.

  • Analysis: Inject dialysate into HPLC-ECD (Electrochemical Detection). Mobile phase: 75 mM phosphate buffer, 1.7 mM OSA, 100 µL/L triethylamine, 10% acetonitrile, pH 3.0.

  • Calculation: Express data as % of baseline (average of 3 pre-drug samples).

Protocol B: Radioligand Binding Assay (NET)

Objective: Determine Ki.

  • Preparation: Transfect HEK293 cells with human NET (hNET). Harvest membranes.[1]

  • Ligand: Use [3H]-Nisoxetine (highly selective for NET).[1]

  • Incubation: Mix membrane prep, [3H]-Nisoxetine (1 nM), and varying concentrations of Test Compound (10^-10 to 10^-5 M).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

  • Termination: Incubate 60 mins at 25°C. Filter through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation.

  • Analysis: Fit curves using non-linear regression to determine IC50. Calculate Ki using the Cheng-Prusoff equation:

    
    .[1]
    

Workflow Visualization

Workflowcluster_Phase1Phase 1: In Vitro Screeningcluster_Phase2Phase 2: PK & Safetycluster_Phase3Phase 3: Functional EfficacyStartNovel Compound LibraryBindingBinding Affinity (Ki)Target: NET < 1nMStart->BindingSelectivitySelectivity ScreenExclude: SERT/DAT/M1Binding->SelectivityPassMetabMetabolic Stability(Microsomes)Selectivity->MetabSelectivity >100xBrainPenBrain PenetrationKp,uu,brain > 0.5Metab->BrainPenStableMicroDMicrodialysis (PFC)NE > 250% BaselineBrainPen->MicroDHigh ExposureBehaviorBehavioral Models(FST / SHR)MicroD->BehaviorActiveCandidateLead CandidateBehavior->CandidateSuperior to this compound

Figure 2: Preclinical Screening Cascade. A logical flow from binding affinity to behavioral validation.[1]

References

  • Bymaster, F. P., et al. (2002).[1][8] "Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder."[6][7][8] Neuropsychopharmacology. Link

  • Sauer, J. M., et al. (2005).[1] "Athis compound: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition." Journal of Clinical Pharmacology. Link

  • Kielbasa, W., & Stratford, R. E. (2012).[1][4] "Exploratory translational modeling approach in drug development to predict human brain pharmacokinetics and pharmacologically relevant clinical doses."[1][4] Drug Metabolism and Disposition. Link

  • Wong, D. T., et al. (1982).[1] "A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain." Journal of Pharmacology and Experimental Therapeutics. Link

  • FDA Center for Drug Evaluation and Research. (2002).[1] "Strattera (Athis compound) Pharmacology Review." Link

Head-to-Head: Atomoxetine (Tomoxetine) vs. Duloxetine in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Duloxetine is the superior monotherapeutic agent for broad-spectrum analgesia, particularly in neuropathic states, due to its dual synergistic inhibition of serotonin (5-HT) and norepinephrine (NE) transporters. Atomoxetine (this compound) , while a potent selective norepinephrine reuptake inhibitor (NRI), demonstrates lower intrinsic analgesic potency (


) but exhibits a unique, high-value capacity for opioid-sparing synergy  which Duloxetine lacks in specific models.
  • Primary Use Case (Duloxetine): Gold-standard positive control for neuropathic pain (CCI, SNL models) and inflammatory hyperalgesia.

  • Primary Use Case (Athis compound): Mechanistic probe for noradrenergic isolation or adjuvant therapy to potentiate opioid analgesia without increasing sedation.

Mechanistic Foundation: The Descending Inhibitory Pathway

To understand the divergence in efficacy, one must analyze the specific modulation of the descending inhibitory pathways originating in the brainstem.

The "Dual-Action" Hypothesis

Pain transmission in the dorsal horn of the spinal cord is modulated by descending fibers.

  • Noradrenergic (NE) Pathway: Originates in the Locus Coeruleus. NE released in the dorsal horn binds to

    
    -adrenergic receptors on presynaptic nociceptors, inhibiting Calcium influx and neurotransmitter release (Glutamate/Substance P).
    
  • Serotonergic (5-HT) Pathway: Originates in the Raphe Nuclei. 5-HT acts on various receptors (e.g., 5-HT

    
    , 5-HT
    
    
    
    ) to either inhibit or facilitate pain, though in the context of SNRIs, the net effect is generally inhibitory via interneurons.

Duloxetine blocks both SERT and NET, artificially elevating both monoamines.[1] This creates a synergistic "braking" effect on pain signals. Athis compound selectively blocks NET.[2][3][4][5] Without the serotonergic component, it relies solely on the NE pathway, which is potent but often insufficient for maximal analgesia in high-intensity pain states.

Visualization: Mechanism of Action

G Brainstem Brainstem (Locus Coeruleus & Raphe Nuclei) Synapse Spinal Dorsal Horn (Synaptic Cleft) Brainstem->Synapse Descending Projections NE Norepinephrine (NE) Synapse->NE HT Serotonin (5-HT) Synapse->HT Duloxetine Duloxetine (Dual SNRI) NET NE Transporter (NET) Duloxetine->NET Blocks SERT 5-HT Transporter (SERT) Duloxetine->SERT Blocks Athis compound Athis compound (Selective NRI) Athis compound->NET Blocks Athis compound->SERT Weak/No Effect NET->NE Increases Synaptic Conc. SERT->HT Increases Synaptic Conc. NE->NET Reuptake PainBlock Inhibition of Nociceptive Transmission (Analgesia) NE->PainBlock Activates Alpha-2 Receptors HT->SERT Reuptake HT->PainBlock Modulates Interneurons

Figure 1: Mechanistic divergence. Duloxetine recruits dual pathways for analgesia, while Athis compound relies exclusively on noradrenergic modulation.

Pharmacological Profile & Quantitative Comparison[3][5][6][7][8][9][10]

The following data aggregates binding affinities (


) and functional potency (

) in the Rat Formalin Test, a standard model for inflammatory pain.
Table 1: Binding Affinity and Selectivity
ParameterAthis compound (this compound)DuloxetineSignificance
Target Selective NET InhibitorDual SNRIDuloxetine hits two targets.[5]
NET

(nM)
~5.0~1.1Duloxetine actually binds NET tighter than Athis compound in some assays.
SERT

(nM)
~87.0~0.8Critical Difference: Athis compound has negligible SERT affinity; Duloxetine is highly potent.
Selectivity Ratio >15-fold (NET over SERT)Balanced (~1:1 to 1:5)Duloxetine is "balanced"; Athis compound is "selective".
Half-Life (Human) ~5 hours (Extensive metabolizers)~12 hoursDuloxetine requires less frequent dosing in clinical translation.
Table 2: Functional Efficacy (Rat Formalin Model)

Data sourced from Shen et al. (PLOS One, 2013) and comparative literature.

MetricAthis compoundDuloxetineAnalysis

(Phase 2 Pain)
27.8 mg/kg (IP)10.9 mg/kg (IP)Duloxetine is ~2.5x more potent on a mg/kg basis.
Max Efficacy Moderate (~60-70% inhibition)High (>80% inhibition)Dual inhibition provides a higher "ceiling" for pain relief.
Opioid Synergy Yes (Synergistic)No (Additive/Indifferent)Athis compound left-shifts the Morphine curve; Duloxetine does not.[1]
Motor Impairment Low (at analgesic doses)Moderate (Sedation risk)Athis compound has a cleaner motor profile at therapeutic doses.

Experimental Protocol: The Formalin Test

To objectively compare these agents, the Rat Formalin Test is the preferred assay. It captures both acute nociception (Phase 1) and central sensitization/inflammation (Phase 2).

Protocol Design (Self-Validating)

Objective: Determine


 for Phase 2 flinching behavior.

Reagents:

  • Vehicle: 0.9% Saline or 1% Methylcellulose (depending on solubility).

  • Formalin: 2.5% or 5% solution in saline.

  • Subjects: Male Sprague-Dawley rats (250-300g).

Workflow:

  • Acclimatization: Place rats in a transparent Plexiglas observation chamber for 30 mins/day for 3 days prior to testing to reduce stress-induced analgesia.

  • Pre-Treatment (T = -60 min): Administer Test Drug (Athis compound 3, 10, 30 mg/kg) or Duloxetine (3, 10, 30 mg/kg) via Intraperitoneal (IP) injection.

  • Induction (T = 0): Inject 50

    
    L of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw.
    
  • Scoring:

    • Phase 1 (0-10 min): Direct activation of nociceptors. (Less sensitive to antidepressants).

    • Phase 2 (15-60 min): Central sensitization. (Primary endpoint for NRI/SNRI).

    • Metric: Count number of flinches or time spent licking/biting the injected paw in 5-minute bins.

Visualization: Experimental Timeline

Protocol cluster_0 Preparation cluster_1 Test Day Acclimatization Acclimatization (3 Days) Dosing Drug Admin (IP) (T = -60 min) Acclimatization->Dosing Injection Formalin Inj. (T = 0) Dosing->Injection Wait 1 hr Phase1 Phase 1 Scoring (0-10 min) Injection->Phase1 Quiescent Interphase (10-15 min) Phase1->Quiescent Phase2 Phase 2 Scoring (15-60 min) *Primary Endpoint* Quiescent->Phase2

Figure 2: Temporal workflow for the Formalin Test. Phase 2 is the critical window for assessing SNRI/NRI efficacy.

Critical Analysis & Recommendations

When to use Duloxetine?
  • General Analgesia: If the goal is maximum pain suppression in a standalone model (monotherapy), Duloxetine is the superior choice. Its dual mechanism effectively shuts down spinal wind-up more completely than Athis compound.

  • Neuropathic Models: In Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL), Duloxetine is the industry-standard positive control. It reliably reverses tactile allodynia.

When to use Athis compound?
  • Opioid Combination Studies: If your research focuses on multimodal analgesia , Athis compound is scientifically more interesting. Studies show it can potentiate morphine analgesia significantly (synergy), allowing for lower opioid doses. Duloxetine often fails to show this synergy, likely because its serotonergic action complicates the opioid-NE interaction or hits a "ceiling" effect too quickly.

  • Sedation-Sensitive Assays: If your readout is easily confounded by sedation (e.g., complex operant tasks), Athis compound's lack of serotonergic-induced drowsiness (at therapeutic doses) makes it a cleaner tool.

Safety & Side Effects (Preclinical)

  • Duloxetine: High doses (>30 mg/kg IP) in rodents can cause marked sedation and reduced locomotor activity (Rotarod failure), which can confound behavioral pain scoring (false positives).

  • Athis compound: Generally maintains locomotor integrity better than Duloxetine at equipotent analgesic doses, though high doses can induce sympathetic activation (tachycardia).

References

  • Shen, F., et al. (2013). "Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model."[1] PLOS ONE.

  • Bymaster, F. P., et al. (2002). "Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder." Neuropsychopharmacology.

  • Leventhal, L., et al. (2007). "Dopamine D(1) and D(2) receptor agonism enhances antinociception mediated by the serotonin and noradrenaline reuptake inhibitor duloxetine in the rat formalin test." European Journal of Pharmacology.

  • Iyengar, S., et al. (2004). "Efficacy of duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor in persistent pain models in rats." Journal of Pharmacology and Experimental Therapeutics.

Sources

Stereochemical Impact on NET Inhibition: A Comparative Guide to (R)- vs. (S)-Tomoxetine

[1]

Executive Summary

Atomoxetine (marketed as Strattera®) is chemically known as (R)-tomoxetine .[1][2] It acts as a selective norepinephrine reuptake inhibitor (NRI) and is the first non-stimulant approved for ADHD.[2][3] Its pharmacological efficacy is strictly stereospecific.

This guide provides a technical comparison between the active (R)-enantiomer and the significantly less potent (S)-enantiomer .[1][4] For researchers and drug developers, the (S)-isomer serves not merely as an impurity, but as a critical negative control in functional assays to distinguish specific transporter inhibition from non-specific membrane effects.[1]

Part 1: Pharmacological Mechanism & Stereochemistry

The therapeutic action of athis compound relies on the blockade of the Norepinephrine Transporter (NET) on the presynaptic neuronal membrane. This blockade prevents the reuptake of norepinephrine (NE) into the presynaptic terminal, thereby increasing synaptic NE concentrations.

Stereochemical Basis of Potency

The chiral center of this compound allows for two spatial arrangements. The (R)-configuration aligns optimally with the NET binding pocket, likely interacting with specific amino acid residues (e.g., Phe72 or Tyr151) that stabilize the ligand-transporter complex. The (S)-configuration creates steric hindrance, preventing the tight binding required for effective inhibition.

DOT Diagram: Mechanism of Action

The following diagram illustrates the differential interaction of the enantiomers at the synaptic cleft.

NET_InhibitionPresynapticPresynaptic NeuronNETNET Transporter(Target)Presynaptic->NETSynapseSynaptic Cleft(High NE Concentration)NET->SynapseReuptake PathPostsynapticPostsynaptic Receptor(Adrenergic)Synapse->PostsynapticSignal TransductionR_Iso(R)-Tomoxetine(High Affinity)R_Iso->NETBlocks Reuptake(Ki ~5 nM)S_Iso(S)-Tomoxetine(Low Affinity)S_Iso->NETWeak Binding(Steric Hindrance)

Figure 1: Stereoselective blockade of the Norepinephrine Transporter (NET).[1] The (R)-isomer effectively binds and inhibits NET, while the (S)-isomer exhibits weak interaction.

Part 2: Comparative Data Analysis

The following data aggregates key findings from seminal pharmacological studies (e.g., Wong et al., Bymaster et al.) to quantify the stereoselectivity index.

Table 1: Binding Affinity ( ) and Functional Inhibition ( )[1]
Target Parameter(R)-Tomoxetine (Active)(S)-Tomoxetine (Control)Stereoselectivity Index
NET Binding Affinity (

)
5.0 ± 1.2 nM ~45.0 nM ~9-fold
SERT Binding Affinity (

)
77 nM> 500 nMLow Selectivity
DAT Binding Affinity (

)
1451 nM> 5000 nMHigh Selectivity
Functional NE Uptake (

)
~3.0 nM ~28.0 nM ~9-fold
NMDA Receptor Blockade (

)
~3.0

M
Not Characterized*Low (Open channel block)

> Note: The 9-fold potency difference is the industry standard for validating specific NET interaction.[1] If your assay shows equal potency for both isomers, the observed effect is likely non-specific (e.g., membrane fluidization).[1]

Table 2: Off-Target Safety Profiling (hERG)

Athis compound exhibits off-target effects at high concentrations. This is critical when designing high-dose in vitro experiments.

Assay(R)-Tomoxetine

Clinical Relevance
hERG Tail Current 6.3

M
Potential for QT prolongation at overdose levels.[1][5]
NMDA Current 3.0

M
Potential contribution to glutamatergic modulation.[1][6]

Part 3: Functional Assay Protocol (Self-Validating)

This protocol describes the Synaptosomal


-Norepinephrine Uptake Assay
Experimental Workflow Diagram

Assay_WorkflowTissueRat Prefrontal CortexHomogenizeHomogenization(0.32M Sucrose)Tissue->HomogenizeCentrifugeCentrifugation(1000g -> P2 Fraction)Homogenize->CentrifugeIncubateIncubate 37°C(Drug + [3H]-NE)Centrifuge->IncubateSynaptosomesFilterRapid Filtration(GF/B Filters)Incubate->FilterTerminates UptakeCountScintillationCounting (CPM)Filter->Count

Figure 2: Workflow for the Synaptosomal Uptake Assay. Critical control points include temperature and filtration speed.[1]

Detailed Methodology

Objective: Determine the

1. Synaptosomal Preparation:

  • Tissue: Dissect rat prefrontal cortex (high NET density).

  • Buffer: Ice-cold 0.32 M sucrose.

  • Process: Homogenize (10 strokes, Teflon-glass). Centrifuge at 1000 x g (10 min) to remove debris. Retain supernatant (S1). Centrifuge S1 at 17,000 x g (20 min) to pellet synaptosomes (P2). Resuspend P2 in Krebs-Henseleit buffer.

2. Assay Setup:

  • Buffer: Krebs-Henseleit (pH 7.4) containing glucose and pargyline (MAO inhibitor) to prevent NE degradation.

  • Radioligand:

    
    -Norepinephrine (Final concentration: 10 nM).[1][7] Note: Keep concentration below 
    
    
    (~200 nM) to ensure first-order kinetics.[1]

3. Incubation (The Critical Step):

  • Pre-incubate synaptosomes with varying concentrations (

    
     to 
    
    
    M) of (R)- or (S)-tomoxetine for 10 minutes at 37°C.[1]
  • Start Reaction: Add

    
    -NE.[1]
    
  • Duration: Incubate for exactly 5 minutes .

    • Why? Uptake must be measured during the linear phase. Longer times introduce back-diffusion and metabolism errors.

4. Termination & Quantification:

  • Rapidly filter through Whatman GF/B filters pre-soaked in 0.05% PEI (reduces non-specific binding).[1]

  • Wash 3x with ice-cold buffer.

  • Count radioactivity via liquid scintillation spectrometry.[1]

5. Validation Controls (Self-Validating System):

  • Non-Specific Uptake (NSU): Perform parallel tubes at 4°C or with 10

    
    M Desipramine  (saturating blocker).[1]
    
  • Specific Uptake Calculation: Total Uptake (37°C) - NSU (4°C).

  • Validity Check: Specific uptake must be >80% of total uptake.

Part 4: Interpretation of Results

When analyzing your data, the "Stereospecificity Window" is your primary metric for success.

  • Potency Shift: You must observe a rightward shift in the dose-response curve for the (S)-enantiomer. The

    
     for (S)-tomoxetine should be roughly one order of magnitude higher (weaker) than (R)-tomoxetine.[4]
    
  • Hill Slope: Both enantiomers should exhibit a Hill slope near -1.0, indicating competitive inhibition at a single site.[1]

  • Troubleshooting:

    • *If

      
      : * Check your tissue source (ensure NET expression) or check for non-specific binding to plasticware.[1]
      
    • If

      
       is in the micromolar (
      
      
      M) range: You are likely observing off-target effects (e.g., NMDA blockade or membrane disruption) rather than specific NET inhibition.[1]

References

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain.[1] Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65.[1] Link

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[1][2] Neuropsychopharmacology, 27(5), 699-711.[1] Link

  • Ludolph, A. G., et al. (2010). Athis compound acts as an NMDA receptor blocker in clinically relevant concentrations.[1] British Journal of Pharmacology, 160(2), 283-291.[1] Link

  • Scherer, D., et al. (2009). Selective noradrenaline reuptake inhibitor athis compound directly blocks hERG currents.[1] British Journal of Pharmacology, 156(2), 226-236.[1][8] Link

Comparative Efficacy Profiling: Tomoxetine (Atomoxetine) Across Validated ADHD Animal Models

[1][2]

Executive Summary & Translational Context

Tomoxetine (chemically known as Athis compound , marketed as Strattera) represents the prototype for non-stimulant ADHD pharmacotherapy. Unlike psychostimulants (e.g., methylphenidate) that broadly target the dopamine transporter (DAT) across the brain, this compound is a highly selective norepinephrine reuptake inhibitor (NRI).

For researchers, the translational challenge lies in the fact that this compound’s efficacy is highly model-dependent. It does not produce the immediate, robust motor-quieting effects seen with stimulants in all hyperactive phenotypes.

This guide objectively profiles this compound’s performance across four distinct animal models, elucidating the mechanistic reasons for efficacy variations. It provides a self-validating experimental framework for laboratories seeking to benchmark novel compounds against this standard.

Mechanistic Basis: The "PFC-Specific" Action

To interpret data from animal models, one must understand the regional specificity of this compound. Its lack of abuse potential and specific cognitive enhancement profile stem from the differential expression of transporters in the brain.

  • In the Striatum (Reward/Motor Center): Dopamine (DA) is cleared by DAT.[1] this compound has minimal affinity for DAT; thus, it causes negligible DA increase here (low abuse potential, variable motor effects).[2]

  • In the Prefrontal Cortex (PFC - Cognitive Control): DAT expression is sparse. DA is cleared primarily by the Norepinephrine Transporter (NET). By inhibiting NET, this compound increases both NE and DA levels specifically in the PFC.[1][3]

Diagram 1: Regional Mechanism of Action

Visualizing why this compound restores cognitive control without psychostimulant addiction liability.

MOAcluster_PFCPrefrontal Cortex (High Efficacy)cluster_StriatumStriatum (Low/No Efficacy)PFC_SynapseSynaptic Cleft(PFC)Result_PFCHigh ExtracellularNE & DAPFC_Synapse->Result_PFCIncreasesNET_PFCNET Transporter(Primary DA/NE clearer)NET_PFC->PFC_SynapseInhibited ReuptakeTomox_PFCThis compoundTomox_PFC->NET_PFCBlocksStr_SynapseSynaptic Cleft(Striatum)Result_StrBaseline DA Levels(No Euphoria)Str_Synapse->Result_StrMaintainsDAT_StrDAT Transporter(Primary DA clearer)DAT_Str->Str_SynapseNormal ReuptakeTomox_StrThis compoundTomox_Str->DAT_StrNo Affinity

Caption: this compound boosts DA/NE in the PFC via NET blockade but leaves Striatal DA largely unaffected due to DAT dominance.

Cross-Model Efficacy Profiling

The following table synthesizes experimental outcomes. Note the dissociation between locomotor reduction and cognitive improvement .

Table 1: Comparative Efficacy Data
Animal ModelPathology TypeLocomotor ReductionCognitive/Impulsivity EfficacyOptimal Dosage (i.p.)Key Insight
SHR (Spontaneously Hypertensive Rat)Genetic (Polygenic)Variable/Moderate. Effect is often less robust than Methylphenidate.High. Reduces premature responses in 5-CSRTT; improves sustained attention.0.3 – 3.0 mg/kgGold standard for construct validity, but high variability in motor outcomes.
Neonatal 6-OHDA Neurotoxic (DA Depletion)High. Reverses paradoxical hyperactivity significantly.Moderate. Improves latent inhibition (attention gating).1.0 – 3.0 mg/kgBest model for demonstrating "calming" effects of non-stimulants.
DAT-KO (Mice)Genetic (Hyperdopaminergic)Low/None. Fails to reduce hyperactivity due to global lack of DAT.Specific. Improves Prepulse Inhibition (PPI) and reduces repetitive behaviors.[1]3.0 – 10.0 mg/kgDemonstrates that this compound can improve gating even without fixing motor overload.
NK1R -/- (Neurokinin-1 KO)GeneticHigh. Normalizes locomotor activity.High. Significantly reduces impulsivity (premature responses).3.0 – 10.0 mg/kgEmerging model with high predictive validity for NRI response.

Validated Experimental Protocol: The 5-CSRTT

To cross-validate this compound, simple open-field testing is insufficient. You must use the Five-Choice Serial Reaction Time Task (5-CSRTT) to measure attention (accuracy) and impulsivity (premature responses), as these are the domains where this compound excels.

Protocol Workflow (Self-Validating System)

Rationale: This protocol includes a "washout" and "variable ITI" (Inter-Trial Interval) to ensure observed effects are drug-specific and not due to fatigue or learning.

Step-by-Step Methodology:

  • Food Restriction: Maintain animals at 85-90% free-feeding weight to ensure motivation.

  • Habituation (Days 1-3): Introduce animal to the chamber with all holes baited.

  • Training Phase (Weeks 1-4):

    • Train animal to nose-poke an illuminated hole for a food pellet.

    • Gradually reduce stimulus duration (SD) from 30s down to 0.5s.

    • Criterion for advancement: >80% accuracy, <20% omissions.

  • Baseline Establishment:

    • Run stable sessions at SD = 0.5s, ITI = 5s.

    • Must achieve stability (<10% variance) over 3 consecutive days.

  • Drug Challenge (Crossover Design):

    • Group A: Vehicle (Saline)

    • Group B: this compound (Low Dose: 0.3 mg/kg)

    • Group C: this compound (High Dose: 3.0 mg/kg)

    • Timing: Administer i.p. 30-45 minutes pre-session (peak plasma levels).

  • Variable ITI Challenge (The Stress Test):

    • To detect subtle drug effects, introduce "Long ITI" trials (e.g., 7s or 10s). This forces the animal to wait longer, provoking impulsive premature responses. This compound efficacy is most visible here.

Diagram 2: 5-CSRTT Experimental Logic

Visualizing the critical decision points in the behavioral assay.

CSRTTcluster_TomoxThis compound EffectStartStart Trial(House Light On)WaitInter-Trial Interval(ITI: 5s)Start->WaitStimStimulus On(0.5s)Wait->StimNo ActionResponse_PrematureNose PokeDuring ITIWait->Response_PrematureImpulsive ActionResponse_CorrectNose PokeCorrect HoleStim->Response_CorrectResponse_OmissionNo ResponseWithin 5sStim->Response_OmissionRewardReward + Mag LightResponse_Correct->RewardTimeoutTime Out (5s)House Light OffResponse_Premature->TimeoutResponse_Omission->TimeoutReward->StartNext TrialTimeout->StartNext TrialEffectReduces PrematureResponsesEffect->Response_Premature

Caption: this compound efficacy is quantified by a reduction in the "Premature Response" pathway (Red).

Critical Analysis & Troubleshooting

The Inverted-U Dose Response

Unlike stimulants, which often show linear dose-dependency until toxicity, this compound follows an inverted-U curve in cognitive tasks.

  • Low Dose (0.1 - 0.3 mg/kg): Often insufficient for behavioral change in SHRs.

  • Optimal Dose (1.0 - 3.0 mg/kg): Peak efficacy for attention and impulsivity.

  • High Dose (>3.0 mg/kg): Can induce sedation or anxiety-like freezing (mediated by excessive NE spillover in the amygdala), masking cognitive benefits. Always track "Latency to Correct Response" to rule out sedation.

Timing and Chronicity

Acute administration often fails to show the full clinical picture. While acute this compound increases PFC catecholamines immediately, behavioral stabilization in the SHR model often requires sub-chronic dosing (7-14 days) to downregulate postsynaptic adrenergic receptors, mimicking the clinical onset of action (2-4 weeks in humans).

Handling Negative Results

If this compound fails to reduce hyperactivity in your model (e.g., DAT-KO), do not discard the data. Check Prepulse Inhibition (PPI) . A dissociation (High Motor Activity + Improved PPI) is a hallmark of specific noradrenergic modulation and validates the compound's potential for treating the inattentive/impulsive subtype of ADHD rather than the hyperactive subtype.

References

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[4] Neuropsychopharmacology.

  • Dommett, E. J., et al. (2014). Using the five-choice serial reaction time task to examine the effects of athis compound and methylphenidate in the male spontaneously hypertensive rat.[5][6] Pharmacology Biochemistry and Behavior.

  • Del'Guidice, T., et al. (2014). Dissociations between cognitive and motor effects of psychostimulants and athis compound in hyperactive DAT-KO mice.[4] Psychopharmacology.

  • Pillidge, K., et al. (2014). Athis compound reduces hyperactive/impulsive behaviours in neurokinin-1 receptor 'knockout' mice. Pharmacology Biochemistry and Behavior.

  • Zhang, K., et al. (2005). Athis compound blocks motor hyperactivity in neonatal 6-hydroxydopamine-lesioned rats: Implications for treatment of ADHD.[7] Psychopharmacology.

In Vivo Validation of Tomoxetine Target Engagement: A Comparative PET Imaging Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the target engagement of Tomoxetine (Athis compound)—a selective norepinephrine transporter (NET) inhibitor—requires a rigorous in vivo approach to confirm blood-brain barrier (BBB) penetration and specific binding to the NET. Positron Emission Tomography (PET) occupancy studies represent the gold standard for this validation.

This guide critically compares the available radiotracer tools, specifically evaluating the shift from the historical standard (S,S)-[¹¹C]O-methylreboxetine ([¹¹C]MRB) to the superior (S,S)-[¹⁸F]FMeNER-D2 , and provides a validated experimental protocol for determining receptor occupancy.

The Mechanism: Competitive Inhibition at the Synapse

To validate this compound, we utilize a competitive binding paradigm . The PET radioligand acts as the "hot" competitor, while this compound acts as the "cold" blocker. Successful target engagement is quantified by the reduction in radioligand binding potential (


) in NET-rich regions (e.g., Thalamus, Locus Coeruleus) following drug administration.
Mechanism of Action Diagram

The following diagram illustrates the competition between the radiotracer and this compound at the presynaptic neuron.

NET_Competition Presynaptic Presynaptic Neuron NET Norepinephrine Transporter (NET) Presynaptic->NET Expresses Synapse Synaptic Cleft NET->Synapse Signal PET Signal (Annihilation Photons) NET->Signal Emits if Tracer Bound Tracer Radioligand ([18F]FMeNER-D2) Tracer->NET Binds (High Affinity) This compound This compound (Drug) This compound->NET Blocks (Competitive) This compound->Signal Reduces Signal (Occupancy)

Figure 1: Competitive binding mechanism. This compound displaces the radioligand at the NET site, reducing the detectable PET signal inversely proportional to drug occupancy.

Comparative Analysis of PET Tracers

Selecting the correct radioligand is the single most critical decision in this validation workflow. While [¹¹C]MRB was the pioneer, [¹⁸F]FMeNER-D2 has emerged as the superior alternative for quantitative accuracy.

Tracer Performance Comparison
Feature(S,S)-[¹¹C]MRB (MeNER)(S,S)-[¹⁸F]FMeNER-D2Verdict
Isotope Half-Life 20.4 min (Carbon-11)109.8 min (Fluorine-18)[¹⁸F] Wins (Allows longer acquisition)
Affinity (

)
~4–5 nM~2–3 nM[¹⁸F] Wins (Higher affinity)
Signal-to-Noise Low to ModerateHigh[¹⁸F] Wins (Better image quality)
Metabolic Stability Rapid metabolismImproved stability (Deuterated)[¹⁸F] Wins
Equilibrium Time Slow (>90 min)Faster (<30 min peak)[¹⁸F] Wins
Reference Region Caudate (Controversial)Caudate (Stable)[¹⁸F] Wins

Expert Insight: Early studies utilizing [¹¹C]MRB often suffered from low signal-to-noise ratios and rapid radioactive decay, which made equilibrium modeling difficult. [¹⁸F]FMeNER-D2 is deuterated to reduce defluorination (improving bone contrast) and provides a stable quantification window, making it the recommended tool for validating this compound.

Experimental Protocol: The Occupancy Study

To calculate this compound occupancy, you must perform a within-subject comparison: a Baseline Scan followed by a Blocking Scan.

Validated Workflow

Subject: Non-human Primate (NHP) or Human Volunteer. Tracer: (S,S)-[¹⁸F]FMeNER-D2.

Step 1: Baseline Acquisition[1][2]
  • Injection: Administer [¹⁸F]FMeNER-D2 (approx. 185 MBq) as a slow bolus (1 min).

  • Dynamic Scan: Initiate PET acquisition immediately for 120 minutes .

  • Blood Sampling: (Optional but recommended) Arterial cannulation to measure the Input Function (AIF) and metabolite correction.

Step 2: Drug Administration (The Challenge)

To ensure stable occupancy during the second scan, this compound must be at steady state .

  • Bolus: Administer initial loading dose of this compound (e.g., 0.3 mg/kg).

  • Infusion: Follow with constant infusion (e.g., 0.1 mg/kg/hr) for 60 minutes prior to the second scan.

  • Verification: Draw plasma samples to measure this compound concentration via LC-MS/MS.

Step 3: Blocking Acquisition
  • Re-Injection: Administer the second dose of [¹⁸F]FMeNER-D2.

  • Scan: Repeat the 120-minute dynamic acquisition.

Experimental Timeline Diagram

Protocol_Flow T0 T=0 min Baseline Injection Scan1 Baseline Scan (0-120 min) T0->Scan1 Washout Washout / Drug Load (Inter-scan) Scan1->Washout This compound Infusion T1 T=180 min Blocking Injection Washout->T1 Scan2 Blocking Scan (180-300 min) T1->Scan2 Analysis Data Modeling (SRTM) Scan2->Analysis

Figure 2: Temporal workflow for a dual-scan occupancy study.

Data Analysis & Interpretation

Quantification Model

The Simplified Reference Tissue Model (SRTM) is the standard for analyzing [¹⁸F]FMeNER-D2 data, eliminating the absolute need for arterial blood sampling in routine validation.

  • Target Region: Thalamus or Locus Coeruleus (High NET).[2][3]

  • Reference Region: Caudate Nucleus (Negligible NET).[3]

Calculating Occupancy

Occupancy (


) is calculated as the percentage reduction in Binding Potential (

):


Where


 represents the specific binding of the radiotracer to the NET.

Comparative Performance Data

When validating this compound, it is crucial to benchmark the results against expected occupancy levels. The following data summarizes typical occupancy values observed in primate and human studies using high-affinity tracers.

This compound Dose-Occupancy Relationship[2][3][5]
This compound Plasma Conc.[1][4][5][6][7] (ng/mL)Estimated NET Occupancy (%)Clinical Relevance
< 10 ng/mL < 30%Sub-therapeutic
~30 ng/mL (

)
50% Threshold for effect
~100 ng/mL 75%Therapeutic Range
> 300 ng/mL > 90% Saturation

Key Finding: this compound exhibits a saturable, dose-dependent occupancy. Clinical doses (1.2 mg/kg/day) typically result in >80% NET occupancy. If your validation study shows <50% occupancy at clinical doses, the drug formulation or delivery mechanism (BBB penetration) is likely failing.

References

  • Ding, Y. S., et al. (2006).[8] "Evaluation of [11C]MRB for assessment of occupancy of norepinephrine transporters: Studies with athis compound in non-human primates." NeuroImage.

  • Schou, M., et al. (2004).[8][9] "Synthesis and characterization of [18F]FMeNER-D2, a novel PET radioligand for the norepinephrine transporter." Journal of Nuclear Medicine.

  • Takano, A., et al. (2009).[8] "Athis compound occupies the norepinephrine transporter in a dose-dependent fashion: a PET study in nonhuman primate brain using (S,S)-[18F]FMeNER-D2." Psychopharmacology.

  • Logan, J., et al. (2007).[8] "Imaging the norepinephrine transporter in humans with (S,S)-[11C]O-methyl reboxetine and PET: Problems and progress." Nuclear Medicine and Biology.

  • Arakawa, R., et al. (2008).[6] "Quantitative analysis of norepinephrine transporter in the human brain using PET with (S,S)-18F-FMeNER-D2." Journal of Nuclear Medicine.

Sources

Technical Guide: Tomoxetine (Atomoxetine) Efficacy in Depression Models vs. SSRIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Tomoxetine , now universally known as Athis compound (brand name Strattera), was originally developed as an antidepressant. While it failed to demonstrate sufficient efficacy as a monotherapy for Major Depressive Disorder (MDD) in early Phase III trials, it found success as a non-stimulant treatment for ADHD.

However, recent research into treatment-resistant depression (TRD) and comorbid ADHD-Depression has reignited interest in its unique mechanism. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine, Athis compound acts as a selective Norepinephrine Reuptake Inhibitor (NRI). This guide objectively compares its efficacy profile against SSRIs in preclinical models, highlighting the distinct neurobiological pathways and behavioral outcomes.

Mechanistic Architecture: NRI vs. SSRI

To understand the divergence in efficacy, one must look beyond simple reuptake inhibition to regional neurochemistry and downstream signaling.

Regional Specificity
  • SSRIs (e.g., Fluoxetine): Primarily increase extracellular serotonin (5-HT) globally.

  • Athis compound: Inhibits the presynaptic Norepinephrine Transporter (NET).[1][2][3][4]

    • In the Prefrontal Cortex (PFC): It increases both Norepinephrine (NE) and Dopamine (DA) levels 3-fold. This occurs because the PFC lacks high concentrations of the Dopamine Transporter (DAT), relying on NET to clear DA.

    • In the Striatum/Nucleus Accumbens: It has minimal effect on DA levels, distinguishing it from psychostimulants (which carry abuse potential).[2]

    • Serotonin: It does not significantly alter extracellular 5-HT levels in the PFC.

Downstream Neuroplasticity

Both drug classes ultimately target neuroplasticity, but through different cascades. Athis compound has been shown to upregulate BDNF (Brain-Derived Neurotrophic Factor) mRNA expression specifically in the hippocampus and PFC (including exon IV transcripts), enhancing AKT and GSK3β phosphorylation.[5][6]

Diagram 1: Differential Signaling Pathways

Signaling_Pathways Athis compound Athis compound (NRI) NET NET Blockade Athis compound->NET Inhibits Fluoxetine Fluoxetine (SSRI) SERT SERT Blockade Fluoxetine->SERT Inhibits PFC_NE ↑ Extracellular NE (PFC) NET->PFC_NE PFC_DA ↑ Extracellular DA (PFC Only) NET->PFC_DA Via NET Clearance Global_5HT ↑ Extracellular 5-HT (Global) SERT->Global_5HT Receptors_NE Postsynaptic α2/β-Adrenergic PFC_NE->Receptors_NE PFC_DA->Receptors_NE Receptors_5HT Postsynaptic 5-HT1A/5-HT2 Global_5HT->Receptors_5HT Signal_Cascade cAMP / PKA / CREB Phosphorylation Receptors_NE->Signal_Cascade Behavior Behavioral Outcome: Active Climbing Receptors_NE->Behavior Motor Drive Receptors_5HT->Signal_Cascade BDNF ↑ BDNF Expression (Hippocampus & PFC) Signal_Cascade->BDNF

Caption: Comparative signaling cascades. Athis compound uniquely elevates PFC Dopamine via NET inhibition, leading to distinct climbing behaviors in models, unlike the swimming behavior driven by SSRIs.

Preclinical Efficacy Comparison

The most critical distinction in preclinical models (specifically the Forced Swim Test) is the type of active behavior produced. This is not just a semantic difference; it indicates the underlying neurochemical system being manipulated.

The "Swimming vs. Climbing" Dichotomy

In the Modified Forced Swim Test (FST):

  • SSRIs (Serotonergic): Reduce immobility by increasing Swimming behavior.

  • NRIs (Noradrenergic - Athis compound): Reduce immobility by increasing Climbing (thrashing) behavior.

This dichotomy validates that Athis compound functions via a noradrenergic pathway, distinct from the serotonergic pathway of Fluoxetine.

Table 1: Comparative Efficacy Data in Rodent Models
FeatureAthis compound (this compound)Fluoxetine (SSRI)Physiological Implication
Primary Target NET (Ki ≈ 5 nM)SERT (Ki ≈ 1 nM)Distinct neurotransmitter profiles.
FST Behavior ↑ Climbing ↑ Swimming NE drives active escape; 5-HT drives endurance.
PFC Neurochemistry ↑ NE (3-fold), ↑ DA (3-fold)↑ 5-HT, No major DA changeAthis compound improves executive function/focus.
Striatal DA No EffectNo EffectLow abuse potential for both.[1]
BDNF Response Upregulated (Hippocampus/PFC)Upregulated (Hippocampus)Both promote neuroplasticity/resilience.[6]
Stress Model (CMS) Moderate efficacyHigh efficacyExplains Athis compound's failure as monotherapy.
Clinical Niche Augmentation / Comorbid ADHDFirst-line MonotherapyAthis compound targets residual fatigue/brain fog.

Experimental Protocols

To replicate these findings, researchers must use protocols that distinguish between active behaviors. Standard automated counters often fail to distinguish "climbing" from "swimming," necessitating manual scoring or advanced video tracking.

Protocol 1: Modified Forced Swim Test (Rat)

Objective: Differentiate between serotonergic (swimming) and noradrenergic (climbing) antidepressant effects.

Reagents & Equipment:

  • Acrylic cylinder (Height: 50cm, Diameter: 20cm).

  • Water maintained at 23-25°C.

  • Video tracking system (e.g., EthoVision) or blind manual scoring.

Step-by-Step Workflow:

  • Pre-Test (Day 1): Place rat in the cylinder for 15 minutes to induce a state of despair. Remove, dry, and return to home cage.

  • Drug Administration: Administer Athis compound (1, 3, or 10 mg/kg i.p.) or Vehicle 24h, 5h, and 1h prior to the test.

    • Control: Saline.[7]

    • Positive Control (SSRI): Fluoxetine (10 mg/kg).

    • Positive Control (NRI): Desipramine (10 mg/kg) - acts as a reference for climbing.

  • Test Session (Day 2): Place rat in cylinder for 5 minutes.

  • Scoring (Critical Step): Score behavior every 5 seconds (sampling method) or continuous duration.

    • Immobility: Floating with minimal movement to keep head above water.

    • Swimming: Horizontal movement around the cylinder.

    • Climbing: Vertical movement with forepaws directed against the wall (thrashing).

  • Analysis: Calculate total counts/time for each behavior.

    • Validation: Athis compound must significantly increase climbing counts compared to vehicle, while Fluoxetine must increase swimming.

Protocol 2: In Vivo Microdialysis (PFC)

Objective: Quantify extracellular NE and DA increases in the Prefrontal Cortex.

Workflow:

  • Stereotaxic Surgery: Implant guide cannula targeting the medial PFC (Coordinates relative to Bregma: AP +3.2 mm, ML +0.6 mm, DV -3.0 mm). Allow 5-7 days recovery.

  • Probe Insertion: Insert concentric dialysis probe (2-3 mm membrane length). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Equilibration: Allow 120-180 minutes for baseline stabilization.

  • Sampling: Collect dialysate samples every 20 minutes.

  • Drug Challenge: Inject Athis compound (i.p.) after 3 stable baseline samples. Continue sampling for 120-180 minutes.

  • Quantification: Analyze samples via HPLC with electrochemical detection (HPLC-ECD).

    • Self-Validation: Verify probe recovery efficiency in vitro before and after the experiment.

Diagram 2: Experimental Logic Flow

Experimental_Workflow cluster_FST Behavioral Assay (FST) Start Start Experiment Subject Subject: Sprague-Dawley Rat Start->Subject Dosing Dosing (x3) (-24h, -5h, -1h) Subject->Dosing Test 5-min Swim Test Dosing->Test Scoring Scoring Criteria Test->Scoring Outcome_Swim Outcome: Swimming (Indicates 5-HT) Scoring->Outcome_Swim Fluoxetine Outcome_Climb Outcome: Climbing (Indicates NE/DA) Scoring->Outcome_Climb Athis compound

Caption: The "Modified Forced Swim Test" workflow. The critical divergence occurs at the scoring stage, where the type of active behavior acts as a biomarker for the neurochemical mechanism.

Critical Analysis: Why Augmentation Works

While Athis compound failed as a standalone antidepressant, the data supports its utility in augmentation strategies .

  • Complementary Mechanisms: SSRIs often leave residual symptoms like fatigue and executive dysfunction (brain fog), which are noradrenergically mediated. Athis compound's ability to increase PFC Dopamine and Norepinephrine directly targets these residual symptoms.

  • BDNF Synergy: The combination of serotonergic upregulation (via SSRI) and noradrenergic upregulation (via Athis compound) may produce a more robust neurotrophic response in the hippocampus than either alone, potentially restoring synaptic plasticity in treatment-resistant cases.

References

  • Zerbe, R. L., et al. (1985). Clinical pharmacology of this compound, a potential antidepressant. Journal of Pharmacology and Experimental Therapeutics. Link

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology. Link

  • Detke, M. J., et al. (1995). Blocking the serotonin transporter with fluoxetine increases swimming in the forced swimming test: interactions with serotonin-1A and -1B/D receptors. Psychopharmacology. Link

  • Fumagalli, F., et al. (2010). Sub-chronic exposure to athis compound up-regulates BDNF expression and signalling in the brain of adolescent spontaneously hypertensive rats: comparison with methylphenidate. Pharmacological Research. Link

  • Page, M. E., et al. (1999). Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test. Psychopharmacology. Link

  • Koda, K., et al. (2010). Effects of acute and chronic administration of athis compound and methylphenidate on extracellular levels of noradrenaline, dopamine and serotonin in the prefrontal cortex and striatum of mice. Journal of Neurochemistry. Link

Sources

Comparative Dynamics of Atomoxetine (Tomoxetine) vs. Methylphenidate on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Tomoxetine (clinically known as Athis compound) and Methylphenidate (MPH) regarding their impact on synaptic plasticity.[1] While both agents are efficacious in treating ADHD, their impact on Long-Term Potentiation (LTP) and molecular signaling diverges significantly due to their distinct pharmacodynamic profiles.[1]

Key Finding: Athis compound functions as a selective Norepinephrine Reuptake Inhibitor (NRI), exerting a stabilizing effect on synaptic plasticity primarily through the modulation of prefrontal cortex (PFC)


-adrenergic receptors and hippocampal BDNF upregulation. In contrast, Methylphenidate acts as a broad-spectrum catecholamine reuptake inhibitor (DNRI), often producing non-linear "inverted-U" effects on plasticity dependent on dopaminergic tone.

Part 1: Mechanistic Divergence & Signaling Pathways[1]

To understand the differential impact on plasticity, we must first isolate the receptor-level mechanics. Athis compound’s specificity for the Norepinephrine Transporter (NET) creates a region-specific profile that differs from the pan-catecholaminergic action of Methylphenidate.

Regional Specificity: The PFC vs. Striatal Divide
  • Prefrontal Cortex (PFC): In the PFC, the Dopamine Transporter (DAT) is sparsely expressed. Consequently, dopamine (DA) clearance relies heavily on NET.[1] By blocking NET, Athis compound increases both NE and DA levels in the PFC, enhancing Signal-to-Noise ratio via

    
    -adrenergic receptors.
    
  • Hippocampus & Striatum: In these regions, DAT is abundant.[1] Athis compound lacks affinity for DAT, meaning it increases NE without directly causing the massive striatal DA surges associated with Methylphenidate.[1] This reduces the risk of excitotoxicity and aberrant plasticity often seen with high-dose stimulant exposure.[1]

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade where Athis compound facilitates LTP through PKA and BDNF signaling, distinct from the D1-driven pathway of Methylphenidate.

Signaling_Pathway ATX Athis compound (this compound) NET NET Blockade ATX->NET Inhibits NE_Level ↑ Synaptic NE (Hippocampus/PFC) NET->NE_Level Accumulation DA_Level ↑ Synaptic DA (PFC Only) NET->DA_Level Accumulation Alpha2 α2-Adrenergic Receptor NE_Level->Alpha2 Binds BDNF ↑ BDNF / TrkB Signaling NE_Level->BDNF Chronic Exposure cAMP ↓ cAMP / PKA Modulation Alpha2->cAMP Gi Coupling HCN HCN Channel Closure cAMP->HCN Reduces Ih LTP Enhanced Synaptic Plasticity (LTP) HCN->LTP Input Resistance ↑ BDNF->LTP Structural Support

Figure 1: Athis compound-induced signaling cascade.[1] Note the specific enhancement of HCN channel closure via


 receptors, which improves synaptic integration efficiency.

Part 2: Comparative Efficacy Data

The following data synthesis compares the effects of chronic administration (2+ weeks) of Athis compound vs. Methylphenidate on key plasticity markers in rodent models.

Quantitative Comparison Table
FeatureAthis compound (this compound)Methylphenidate (MPH)Physiological Implication
Primary Target NET (Ki ≈ 5 nM)DAT (Ki ≈ 34 nM) & NET (Ki ≈ 339 nM)ATX is highly selective; MPH affects reward pathways more potently.
Hippocampal LTP Restorative: Rescues LTP deficits in stress/ADHD models.[1][2][3][4]Dose-Dependent: Low doses enhance; high doses suppress LTP via D1 receptor over-activation.[1]ATX offers a more linear safety profile for plasticity; MPH risks "inverted-U" impairment.[1]
PFC BDNF Levels Significantly Increased (↑ mRNA & Protein)Decreased or Unchanged (↓ TrkB activation observed)ATX promotes neurotrophic support in the PFC; MPH may downregulate growth factors long-term.
Excitotoxicity Risk Low (Minimal striatal glutamate surge)Moderate (High DA can lead to oxidative stress)ATX is preferable for neuroprotection in developing brains.[1]
Analysis of BDNF Divergence

A critical differentiator is the impact on Brain-Derived Neurotrophic Factor (BDNF).

  • Athis compound: Chronic exposure consistently upregulates BDNF expression in the hippocampus and PFC.[1] This suggests a mechanism of "structural plasticity"—physically reinforcing synaptic connections over time.[1]

  • Methylphenidate: Experimental data indicates that while MPH improves acute attention, chronic use may reduce TrkB (BDNF receptor) availability in the PFC, potentially limiting long-term potentiation capacity in that specific region.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must use a rigorous ex vivo electrophysiology workflow.[1] The following protocol is designed to measure the rescue of LTP in the CA1 region of the hippocampus.

Workflow Visualization

Experimental_Workflow Step1 1. Drug Administration (Chronic: 14 Days) Step2 2. Acute Slice Prep (Ice-cold Sucrose ACSF) Step1->Step2 Decapitation Step3 3. Recovery Phase (32°C for 1hr) Step2->Step3 Oxygenation Step4 4. Baseline Recording (fEPSP Stability > 20m) Step3->Step4 Transfer to Rig Step5 5. TBS Induction (Theta Burst Stimulation) Step4->Step5 Stable? Step6 6. LTP Analysis (Slope % of Baseline) Step5->Step6 60 min Post-TBS

Figure 2: Standardized workflow for measuring drug-induced plasticity changes in hippocampal slices.

Detailed Methodology: Hippocampal CA1 LTP[2]

Objective: Measure the effect of chronic Athis compound (3 mg/kg i.p.) on Schaffer collateral-CA1 synaptic strength.

1. Slice Preparation (The Critical Variable):

  • Causality: We use a high-sucrose, low-sodium cutting solution.[1]

    • Why? Replacing NaCl with sucrose maintains osmotic pressure while preventing sodium influx.[1] This prevents excitotoxic cell death during the trauma of slicing, ensuring the "plasticity" measured is physiological, not pathological.[1]

  • Composition: 2.5 mM KCl, 1.25 mM NaH2PO4, 10 mM MgSO4, 0.5 mM CaCl2, 26 mM NaHCO3, 11 mM Glucose, 234 mM Sucrose.[1]

  • Procedure: Rapidly decapitate rat; submerge brain in ice-cold carbogenated (95% O2 / 5% CO2) sucrose ACSF. Cut 400 µm transverse slices using a vibratome.

2. Recovery & Maintenance:

  • Transfer slices to a holding chamber with standard ACSF (126 mM NaCl, 2 mM CaCl2, 2 mM MgSO4).

  • Thermodynamic Control: Incubate at 32°C for 1 hour, then return to Room Temperature (RT).

    • Why? The initial metabolic boost aids membrane repair.[1] Returning to RT prevents metabolic exhaustion before recording.[1]

3. Electrophysiological Recording:

  • Rig Setup: Submerged chamber perfused at 2-3 mL/min with oxygenated ACSF (30°C).

  • Electrode Placement:

    • Stimulating: Concentric bipolar electrode in the stratum radiatum (Schaffer collaterals).[1]

    • Recording: Glass micropipette (2-4 MΩ) filled with ACSF in the CA1 dendritic layer.

  • Input/Output (I/O) Curve: Establish a stimulus intensity that elicits 40-50% of the maximum fEPSP slope. This prevents "ceiling effects" where LTP cannot be induced because the synapse is already maxed out.[1]

4. LTP Induction (Theta Burst Stimulation - TBS):

  • Baseline: Record stable fEPSPs for 20 minutes (variation < 5%).

  • Protocol: Apply 3 trains of TBS (10 bursts of 4 pulses at 100 Hz, separated by 200 ms).

  • Validation: Record for 60 minutes post-TBS. Successful LTP is defined as a sustained >20% increase in fEPSP slope compared to baseline.[1]

References

  • Athis compound Reestablishes Long Term Potentiation in a Mouse Model of ADHD Source: Neuroscience (2020) [Link][1][2][4]

  • Sub-chronic exposure to athis compound up-regulates BDNF expression and signalling in the brain of adolescent spontaneously hypertensive rats: comparison with methylphenidate Source: Pharmacology Biochemistry and Behavior (2010) [Link]

  • Athis compound modulates spontaneous and sensory-evoked discharge of locus coeruleus noradrenergic neurons Source: Journal of Pharmacology and Experimental Therapeutics (2014) [Link]

  • Shared and Drug-Specific Effects of Athis compound and Methylphenidate on Inhibitory Brain Dysfunction Source: Cerebral Cortex (2012) [Link][1]

  • LTP Physiology Protocol - SynapseWeb Source: University of Texas at Austin [Link][1]

Sources

Validating Biomarkers for Tomoxetine (Atomoxetine) Response: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Note on Nomenclature: This guide addresses the validation of biomarkers for Atomoxetine , originally developed as This compound . The name was changed to avoid confusion with the oncology drug Tamoxifen.[1] For the purpose of scientific accuracy and alignment with current literature, this guide uses the standard non-proprietary name Athis compound , while acknowledging its developmental designation.

Validating the response to Athis compound in preclinical models requires a distinct approach from psychostimulants. Unlike Methylphenidate or Amphetamines, which trigger widespread dopaminergic surges in the striatum, Athis compound’s therapeutic efficacy is driven by a highly selective, region-specific modulation of catecholamines in the Prefrontal Cortex (PFC). This guide outlines the "Gold Standard" protocols for validating these specific biomarkers, emphasizing self-validating experimental designs.

Part 1: Mechanistic Basis & Biomarker Selection[2]

To validate Athis compound response, one must measure specific neurochemical events that reflect its unique mechanism of action: selective Norepinephrine Transporter (NET) inhibition.

The "PFC-Specific" Biomarker

In the Prefrontal Cortex (PFC), Dopamine Transporters (DAT) are sparse.[2][3] Consequently, extracellular Dopamine (DA) is primarily cleared by NET. Therefore, Athis compound blockade of NET increases both Norepinephrine (NE) and Dopamine (DA) in the PFC, but only NE in other regions.[4]

  • Primary Biomarker: >200% increase in extracellular NE and DA in the PFC.[4][5]

  • Negative Control Biomarker: No significant increase in extracellular DA in the Nucleus Accumbens (NAc) or Striatum (differentiating it from stimulants).[4][5][6][7]

  • Molecular Biomarker: c-Fos expression localized to the PFC (Prelimbic/Infralimbic cortices) without striatal activation.[2]

Comparative Performance Profile

The following table contrasts Athis compound with its primary alternatives to assist in selecting the correct comparative controls.

FeatureAthis compound (this compound) Methylphenidate (Ritalin) Reboxetine
Primary Target NET (

nM)
DAT (

nM) & NET
NET (High Selectivity)
PFC Neurochemistry

NE (3-fold),

DA (3-fold)

NE,

DA

NE, Minimal DA change
Striatal/NAc Neurochemistry No Effect on DA

DA (Robust)
No Effect
c-Fos Activation Map PFC (Prelimbic), LCPFC + Striatum + NAcLC, Hypothalamus
Behavioral Onset Gradual / Chronic required for some modelsRapid / AcuteVariable
Abuse Potential Marker Negative (No striatal DA surge)PositiveNegative

Part 2: Experimental Validation Protocols

Protocol A: Dual-Probe In Vivo Microdialysis (Gold Standard)

Objective: To quantify the region-specific catecholamine surge, proving the drug is Athis compound and not a generic stimulant.[2]

1. Stereotaxic Surgery & Probe Implantation[2]
  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).[2]

  • Probe Selection: Concentric dialysis probes with 2mm active membrane (PFC) and 2mm membrane (Striatum).[2]

  • Coordinates (Rat - Sprague Dawley):

    • Prefrontal Cortex (PFC):[2][4][5][6][7][8] AP +3.2 mm, ML +0.6 mm, DV -4.0 mm (relative to Bregma).

    • Striatum (Control Region): AP +0.5 mm, ML +3.0 mm, DV -6.0 mm.

  • Recovery: Allow 24–48 hours post-surgery to minimize trauma-induced neurotransmitter release.[2]

2. Perfusion & Sampling[2]
  • Perfusate: Artificial Cerebrospinal Fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂).

  • Flow Rate: 1.5 µL/min.[2]

  • Stabilization: Perfuse for 90-120 minutes until baseline is stable (<10% variation over 3 samples).

  • Sampling Interval: 20 minutes (30 µL per sample).

3. Drug Administration & Detection[6]
  • Dosing: Athis compound (1–3 mg/kg, i.p.) vs. Vehicle.

  • Detection: HPLC with Electrochemical Detection (HPLC-ECD).

    • Mobile Phase: Citrate-acetate buffer with SOS and EDTA.[2]

    • Potential: +600 mV (oxidation).[2]

4. The "Self-Validating" Step (Critical)

To prove the detected NE/DA increase is neuronal (and not a leakage artifact), you must perform a Tetrodotoxin (TTX) Challenge at the end of the experiment.

  • Action: Switch perfusate to aCSF containing 1 µM TTX.

  • Validation Criteria: Extracellular levels of NE and DA must drop by >80%. If they do not, the probe has damaged tissue, and the data is invalid.

Protocol B: c-Fos Immunofluorescence Mapping

Objective: To visualize the functional neuroanatomy of the response.[2]

1. Dosing and Perfusion
  • Administer Athis compound (3 mg/kg i.p.) or Vehicle.[2]

  • Wait 90 minutes (peak c-Fos protein expression).[2]

  • Deep anesthesia followed by transcardial perfusion with PBS then 4% Paraformaldehyde (PFA).[2]

2. Tissue Processing[2]
  • Slice brains at 40 µm (coronal sections).[2]

  • Select sections containing PFC (Prelimbic/Infralimbic) and Striatum (Caudate Putamen).[2]

3. Staining Workflow
  • Block: 5% Normal Goat Serum + 0.3% Triton X-100 (1 hour).

  • Primary Antibody: Rabbit anti-c-Fos (1:1000) incubated overnight at 4°C.[2]

  • Secondary Antibody: Alexa Fluor 488 Goat anti-Rabbit (1:500) for 2 hours at RT.

  • Imaging: Confocal microscopy. Count c-Fos positive nuclei per mm².[2]

4. Validation Criteria
  • Positive Result: Significant increase in c-Fos+ nuclei in PFC (>300% vs vehicle).[2]

  • Negative Control: No significant difference in Striatal c-Fos counts between Athis compound and Vehicle.[2]

Part 3: Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action (PFC Specificity)

This diagram illustrates why Athis compound increases Dopamine in the PFC but not the Striatum—the core differentiator from stimulants.

Atomoxetine_Mechanism cluster_PFC Prefrontal Cortex (PFC) cluster_Striatum Striatum / Nucleus Accumbens Athis compound Athis compound (this compound) NET NET Inhibition Athis compound->NET High Affinity Binding (Ki ~5nM) PFC_Transporters Transporters Present: High NET, Low DAT NET->PFC_Transporters Blocks Str_Transporters Transporters Present: High DAT, Low NET NET->Str_Transporters Blocks (Ineffective for DA) PFC_Mechanism Mechanism: NET clears both NE and DA here. Block NET -> Both rise. PFC_Transporters->PFC_Mechanism PFC_Outcome RESULT: High Extracellular NE High Extracellular DA PFC_Mechanism->PFC_Outcome Str_Mechanism Mechanism: DAT clears DA here. Athis compound does not block DAT. Str_Transporters->Str_Mechanism Str_Outcome RESULT: No Change in DA Str_Mechanism->Str_Outcome

Caption: Differential effects of NET inhibition in the PFC vs. Striatum. In the PFC, NET is the primary clearer of Dopamine, leading to a dual increase in NE and DA upon blockade.

Diagram 2: Experimental Validation Workflow

A self-validating decision tree for confirming drug identity and efficacy.

Validation_Workflow Start Start: Administer Drug (3 mg/kg i.p.) Step1 Microdialysis Analysis (PFC & Striatum) Start->Step1 Check1 Is PFC NE > 200% Baseline? Step1->Check1 Check2 Is Striatal DA Unchanged? Check1->Check2 Yes Fail_Drug INVALID: Likely Stimulant (if DA up) or Ineffective Check1->Fail_Drug No TTX TTX Challenge (Add 1µM TTX to perfusate) Check2->TTX Yes (Specific) Check2->Fail_Drug No (Stimulant Effect) Validation Did Neurotransmitters Drop > 80%? TTX->Validation Success VALIDATED: Specific Athis compound Response Validation->Success Yes Fail_System INVALID: Non-Neuronal Release (Probe Damage) Validation->Fail_System No

Caption: Step-by-step decision matrix for validating Athis compound response, including the critical TTX challenge to rule out experimental artifacts.

References

  • Bymaster, F. P., et al. (2002). Athis compound increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder.[5][7] Neuropsychopharmacology, 27(5), 699-711.[5][7]

  • Swanson, C. J., et al. (2006). Effect of the attention deficit/hyperactivity disorder drug athis compound on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat.[4][6][7] Neuropharmacology, 50(6), 755-760.

  • Koda, K., et al. (2010). Athis compound increases extracellular dopamine in the prefrontal cortex of mice: a microdialysis study. Journal of Pharmacological Sciences, 114, 238-242.

  • Gerasimov, M. R., et al. (2000). Comparison of the effects of methylphenidate, amphetamine, and cocaine on extracellular dopamine in the nucleus accumbens. European Journal of Pharmacology, 395(2), 129-137.

Sources

Safety Operating Guide

Tomoxetine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

TOMOXETINE (Athis compound) PROPER DISPOSAL PROCEDURES

PART 1: EXECUTIVE SAFETY DIRECTIVE

IMMEDIATE ACTION REQUIRED:

  • Chemical Identity: this compound is the original generic name for Athis compound (marketed as Strattera).[1] All safety protocols for Athis compound HCl apply.

  • Critical Hazard: Fatal if Inhaled (H330) and Toxic if Swallowed (H301) .[2][3]

  • Environmental Alert: Very Toxic to Aquatic Life (H410) .[2][3] Under NO circumstances should this compound be discharged down the drain.

PART 2: CHEMICAL IDENTITY & HAZARD PROFILING

To ensure accurate waste stream categorization, you must reference the correct chemical identity. "this compound" is an obsolete synonym; modern Safety Data Sheets (SDS) will be indexed under Athis compound Hydrochloride .

Chemical Data Table
PropertySpecification
CAS Number 82248-59-7 (HCl salt)
Synonyms This compound; (-)-Tomoxetine; LY139603
Molecular Formula C₁₇H₂₁NO[4] · HCl
Solubility ~27 mg/mL in water; Soluble in DMSO, Methanol
pKa 10.13 (Basic amine)
RCRA Status Non-listed (Not P or U listed), but treated as Hazardous Pharmaceutical Waste due to toxicity.
GHS Hazard Classification[3]
CodeHazard StatementSeverity
H330 Fatal if inhaled CRITICAL (Requires Respiratory Protection)
H301 Toxic if swallowedHigh
H318 Causes serious eye damageHigh
H373 May cause liver damage (prolonged exposure)Moderate
H410 Very toxic to aquatic life (long lasting)Environmental Critical

PART 3: WASTE CATEGORIZATION LOGIC

Proper disposal requires segregating waste at the point of generation. Use the following logic flow to determine the correct waste stream.

WasteCategorization Start Waste Generation TypeCheck Is the waste Solid or Liquid? Start->TypeCheck Solid Solid Waste (Powder, Pills, Wipes) TypeCheck->Solid Liquid Liquid Waste (Stock Solutions, HPLC Effluent) TypeCheck->Liquid ConcCheck Concentration > Trace? Solid->ConcCheck Solvent Chemical Waste Stream (Halogenated/Non-Halogenated) Liquid->Solvent Trace Trace Contaminated (Gloves, empty boats) ConcCheck->Trace No (<0.1%) HighConc High Potency Stream (Blue/Black Bin) ConcCheck->HighConc Yes (>0.1%) Trash Solid Hazardous Waste (Incineration Only) Trace->Trash Double Bagged HighConc->Trash

Figure 1: Decision logic for segregating this compound waste streams. Note that "Trash" refers to hazardous waste collection, not municipal trash.

PART 4: DISPOSAL PROTOCOLS

Solid Waste (Pure Compound & Spills)

Objective: Complete containment to prevent inhalation of dust and environmental leaching.

  • Containerization: Collect waste in a wide-mouth, high-density polyethylene (HDPE) jar.

  • Labeling: Label as "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Athis compound HCl)" .[2][4][5][6][7][8][9][10]

  • Destruction Method: Incineration is the mandatory disposal method.

    • Why: High-temperature incineration (>1000°C) ensures the breakdown of the fluorinated phenyl ring and prevents the compound from entering water tables where it is highly toxic to aquatic life (H410).

  • Prohibited: Do NOT autoclave. Autoclaving does not destroy the chemical structure and may aerosolize toxic vapors.

Liquid Waste (Solutions & Mother Liquors)

Objective: Prevent aquatic contamination.

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) to avoid potential nitration reactions or gas evolution.

  • Solvent Compatibility: this compound is often dissolved in DMSO or Methanol. Dispose of the solution in the Organic Solvent Waste stream compatible with the solvent used.

  • Precipitation (Optional for large volumes):

    • If you have large aqueous volumes (>5L), adjust pH to >12 using NaOH. This compound free base will precipitate.

    • Filter the solid (dispose as Solid Waste, see 4.1).

    • The filtrate must still be treated as hazardous aqueous waste due to residual solubility (~27 mg/mL).

Contaminated Packaging (Empty Vials)

Regulatory Standard: RCRA "P-Listed" empty container rules do not strictly apply, but "Best Management Practices" (BMP) are recommended for high-toxicity compounds.

  • Triple Rinse: Rinse the vial 3 times with a solvent capable of dissolving the residue (Methanol or Ethanol).

  • Rinsate Disposal: Pour rinsate into the Liquid Hazardous Waste container.

  • Vial Disposal: Deface the label. Dispose of the triple-rinsed vial in the Glass/Sharps container (or chemically contaminated glass bin, depending on facility rules).

PART 5: SPILL RESPONSE & DECONTAMINATION

Self-Validating Cleanup Protocol: This protocol ensures that the area is chemically clean, not just visually clean.

PPE Required:

  • Respiratory: N95 or P100 Respirator (Critical due to H330).

  • Skin: Double Nitrile Gloves (0.11 mm min thickness).

  • Eyes: Chemical Safety Goggles.

Step-by-Step Workflow:

  • Isolate: Evacuate the immediate area (10 ft radius) if dust is airborne.

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust generation).

  • Collect: Scoop material into a hazardous waste bag. DO NOT SWEEP DRY POWDER.

  • Decontaminate (The "Three-Pass" Rule):

    • Pass 1: Wipe with 10% Soap/Water solution (surfactant lifts the hydrophobic drug).

    • Pass 2: Wipe with 70% Ethanol (dissolves residual organic film).

    • Pass 3: Wipe with Deionized Water (removes detergent residue).

  • Validation:

    • Visual: Surface must be free of white powder or oily residue.

    • UV Check (Optional): Athis compound absorbs UV. If available, a portable UV lamp (254 nm) can reveal gross contamination on non-fluorescing surfaces, though this is not a definitive analytical test.

PART 6: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54841, Athis compound. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (2024). Safety Data Sheet: Athis compound Hydrochloride.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Personal protective equipment for handling Tomoxetine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Tomoxetine (Athis compound HCl) Content Type: Operational Safety Guide Audience: Research Scientists, EHS Officers, and Laboratory Managers

Executive Safety Summary

This compound (widely known by its standardized name, Athis compound Hydrochloride ) is a selective norepinephrine reuptake inhibitor (NRI).[1] While commonly prescribed, the pure Active Pharmaceutical Ingredient (API) poses significant occupational hazards distinct from the finished dosage form.

Critical Hazard Profile (GHS Classification):

  • Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled ).[1][2][3] This is the primary driver for strict PPE and containment.

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][2][3]

  • Serious Eye Damage: Category 1 (Causes irreversible eye damage).[1]

  • Target Organ Toxicity (STOT-SE/RE): May cause drowsiness/dizziness; potential liver damage upon repeated exposure.[1][4]

Operational Directive: Due to the "Fatal if inhaled" classification, This compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI). Open-bench handling of the powder is strictly prohibited. All powder manipulations must occur within a certified containment device.[1]

The Hierarchy of Containment

Safety is not achieved by PPE alone.[1][5] For this compound, PPE is the last line of defense. You must implement a "Double Barrier" concept:

  • Primary Barrier (Engineering): Isolates the chemical from the user (e.g., Biosafety Cabinet).[1]

  • Secondary Barrier (PPE): Isolates the user from the environment.[1][3]

Hierarchy Figure 1: Hierarchy of Controls for this compound Handling. Engineering controls are mandatory. Engineering 1. ENGINEERING CONTROLS (Primary Barrier) Class II Type B2 BSC or Isolator Admin 2. ADMINISTRATIVE CONTROLS SOPs, Access Restriction, Training Engineering->Admin PPE 3. PERSONAL PROTECTIVE EQUIPMENT (Secondary Barrier) Double Nitrile, Tyvek, Respiratory Protection Admin->PPE

Personal Protective Equipment (PPE) Specifications

Do not deviate from these specifications. Standard "lab safety" gear (cotton coat, single latex gloves) is insufficient for this compound powder.[1]

A. Respiratory Protection (Critical)
  • Scenario A: Handling Powder inside a BSC (Recommended):

    • Minimum: N95 or P100 disposable respirator (to protect against accidental breach of containment).[1]

  • Scenario B: Equipment Failure or Spill Cleanup (Outside BSC):

    • Requirement: Powered Air Purifying Respirator (PAPR) with HEPA filters OR Full-face elastomeric respirator with P100 cartridges.[1]

    • Rationale: The "Fatal if inhaled" risk requires a higher Assigned Protection Factor (APF) than a standard mask can provide during an upset condition.[1]

B. Dermal Protection (Hands)[1]
  • Material: Nitrile Rubber (Accelerator-free preferred).[1]

  • Protocol: Double Gloving is mandatory.[1]

    • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.[1]

    • Outer Glove: Extended cuff (minimum 300mm) to overlap with sleeve.[1]

    • Standard: Must meet ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).[1]

    • Why? Standard nitrile gloves are tested against water/acids.[1] ASTM D6978 gloves are tested against potent organic drugs.[1]

C. Ocular & Body Protection
  • Eyes: Chemical splash goggles (ventless or indirect vent).[1] Safety glasses are insufficient due to the risk of airborne dust entering the eye (Category 1 Eye Damage).

  • Body: Disposable coveralls (e.g., Tyvek® or chemically resistant equivalent) with elastic cuffs.[1]

    • Note: Absorbent cotton lab coats retain toxic dust and should be avoided for HPAPI handling.[1]

Operational Workflow: Powder Handling

This protocol ensures a self-validating safety loop.[1]

Phase 1: Preparation & Donning

Before entering the lab, verify the Biosafety Cabinet (BSC) airflow gauge is within operational range (usually 0.45 – 0.55 m/s inflow).

Donning Figure 2: Sequential Donning Protocol for HPAPI Handling. Step1 1. Shoe Covers & Hair Net Step2 2. Don Gown/Coverall (Zip fully) Step1->Step2 Step3 3. Inner Gloves (Tuck under cuff) Step2->Step3 Step4 4. Respiratory Protection Step3->Step4 Step5 5. Outer Gloves (Over cuff) Step4->Step5

Phase 2: Manipulation (Weighing & Solubilization)
  • Staging: Place all necessary solvents, balances, and waste bags inside the BSC before opening the this compound container.

  • Static Control: Use an ionizing bar or anti-static gun.[1] this compound HCl powder is prone to static charge, which causes particle flight (inhalation risk).[1]

  • Wet Method: Whenever possible, add solvent to the powder immediately after weighing to convert the high-hazard powder into a lower-hazard liquid solution (containment is still required, but inhalation risk drops).[1]

  • Decontamination: Wipe down the exterior of the stock bottle with a surfactant-impregnated wipe before removing it from the BSC.[1]

Phase 3: Doffing & Disposal
  • Waste: All solid waste (wipes, gloves, weighing boats) contaminated with this compound must be sealed in a "Hazardous Drug" bag inside the hood.

  • Doffing: Remove outer gloves inside the BSC.[1] Remove the rest of the PPE near the exit, rolling the gown "inside-out" to trap any potential dust.

Decontamination & Waste Disposal

Decontamination Solution: this compound is a stable amine salt.[1] Simple water wash is often insufficient to remove hydrophobic residues, and bleach may cause non-specific reactions.

  • Step 1 (Solubilization): Wipe surfaces with a surfactant solution (e.g., 1-2% Alconox or SDS) to lift particles.[1]

  • Step 2 (Removal): Rinse with 70% Isopropyl Alcohol (IPA) or Ethanol to remove residues.[1]

  • Verification: For high-volume areas, surface swab testing via HPLC is recommended to verify cleaning efficacy.[1]

Disposal Matrix:

Waste TypeClassificationDisposal Method
Pure API / Stock Solutions RCRA Hazardous (Toxic)High-Temperature Incineration (Must not be sewered).[1]
Contaminated PPE Trace Chemotherapy/HazardousYellow/Purple Trace Waste Bin (Incineration).[1]
Sharps Bio/Chem HazardSharps container labeled "Chemical Hazard".[1]

Emergency Response

  • Inhalation: Move to fresh air immediately. Call Emergency Services. The "Fatal if Inhaled" risk means respiratory support may be required rapidly.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1] Remove contact lenses if present.[1][3][4][6] Seek immediate ophthalmological attention (Risk of permanent damage).[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol on skin (increases permeation).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54841, Athis compound.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomoxetine
Reactant of Route 2
Reactant of Route 2
Tomoxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.